Synthesis and Characterization of Methyl 3-amino-4,5-dihydroxybenzoate: A Comprehensive Technical Guide
Target Audience: Synthetic Chemists, Drug Development Professionals, and Process Engineers Document Type: In-Depth Technical Whitepaper Executive Summary & Strategic Context Methyl 3-amino-4,5-dihydroxybenzoate is a high...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Synthetic Chemists, Drug Development Professionals, and Process Engineers
Document Type: In-Depth Technical Whitepaper
Executive Summary & Strategic Context
Methyl 3-amino-4,5-dihydroxybenzoate is a highly specialized, electron-rich aromatic building block. In modern drug discovery, it serves as a critical precursor for the synthesis of benzoxazole derivatives, DNA-alkylating duocarmycin analogues [1], and pyrazolospiroketone-based acetyl-CoA carboxylase (ACC) inhibitors [2].
As a Senior Application Scientist, I have observed that the primary challenge in synthesizing this molecule lies in the extreme oxidative instability of the aminocatechol moiety. Free aminocatechols rapidly auto-oxidize into ortho-quinones upon exposure to atmospheric oxygen. Therefore, a robust, self-validating synthetic route must not only construct the correct substitution pattern but also chemically stabilize the final product.
This whitepaper details a highly optimized, three-step synthetic pipeline starting from commercially available protocatechuic acid (3,4-dihydroxybenzoic acid). The protocol emphasizes regiocontrol, anhydrous esterification, and reductive stabilization to yield the target compound as a bench-stable hydrochloride salt.
Retrosynthetic Analysis & Mechanistic Causality
The synthesis of a 3,4,5-trisubstituted benzoic acid derivative requires precise regiocontrol. While one might intuitively consider starting from gallic acid (3,4,5-trihydroxybenzoic acid), the direct replacement of a phenolic hydroxyl group with an amine is thermodynamically unfavorable and synthetically complex.
Instead, our field-proven strategy utilizes protocatechuic acid as the starting material. This approach relies on the synergistic directing effects of the existing functional groups:
Regioselective Nitration: The C4-hydroxyl is strongly activating and ortho/para-directing. The C3-hydroxyl is similarly ortho/para-directing. The C1-carboxylic acid is deactivating and meta-directing. Consequently, the C5 position is synergistically activated (being ortho to C4-OH, para to C3-OH, and meta to C1-COOH), leading to near-exclusive nitration at C5 [3].
Nomenclature Equivalency: Nitration at C5 yields 5-nitro-3,4-dihydroxybenzoic acid. Following reduction, the resulting 5-amino-3,4-dihydroxybenzoic acid is structurally identical to 3-amino-4,5-dihydroxybenzoic acid (IUPAC numbering prioritizes the lower locant for the alphabetically first substituent, hence 3-amino over 5-amino).
Fig 1: Three-step synthetic pathway from protocatechuic acid to the target hydrochloride salt.
Quantitative Data & Yield Metrics
To ensure reproducibility across different laboratory scales, the following table summarizes the optimized reaction metrics, isolated yields, and purity profiles established through rigorous process chemistry validation.
Table 1: Quantitative Reaction Metrics and Yield Analysis
Synthesis Step
Substrate
Reagents & Conditions
Reaction Time
Isolated Yield (%)
HPLC Purity (%)
1. Nitration
Protocatechuic Acid
Fuming HNO₃, AcOH, 0 °C → RT
4.0 h
78 - 82%
> 98.5%
2. Esterification
5-Nitro-3,4-dihydroxybenzoic acid
SOCl₂, MeOH, Reflux (65 °C)
6.0 h
92 - 95%
> 99.0%
3. Reduction
Methyl 5-nitro-3,4-dihydroxybenzoate
H₂ (40 psi), 10% Pd/C, MeOH, RT
5.0 h
88 - 91%
> 99.5%
Step-by-Step Experimental Methodologies
Every protocol described below is designed as a self-validating system , incorporating specific In-Process Quality Control (IPQC) visual cues to confirm reaction progress without requiring immediate spectroscopic analysis.
Preparation: Suspend 50.0 g (324 mmol) of protocatechuic acid in 400 mL of glacial acetic acid within a 1 L round-bottom flask equipped with a magnetic stirrer and an addition funnel.
Cooling: Chill the suspension to 0 °C using an ice-water bath.
Addition: Add 22.0 mL of fuming nitric acid dropwise over 45 minutes. Self-Validation: The colorless/pale suspension will progressively dissolve and turn into a deep orange-red solution, indicating the formation of the nitrated aromatic ring.
Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 4 hours.
Isolation: Pour the reaction mixture into 1.5 L of vigorously stirred crushed ice and water. A bright yellow precipitate will immediately form.
Filtration: Filter the solid under vacuum, wash with 3 x 200 mL of cold distilled water, and dry under high vacuum at 45 °C overnight.
Expert Causality Note: Traditional esterification using aqueous workup leads to severe product loss due to the high water solubility of the nitrocatechol intermediate. We utilize Thionyl Chloride (SOCl₂) in Methanol to generate anhydrous HCl in situ. This drives the reaction to completion and allows for isolation via simple evaporation, bypassing aqueous extraction entirely.
Preparation: Cool 500 mL of anhydrous methanol to 0 °C under a nitrogen atmosphere.
Activation: Carefully add 35.0 mL (480 mmol) of SOCl₂ dropwise. Stir for 15 minutes.
Substrate Addition: Add 40.0 g (201 mmol) of the dried 5-nitro-3,4-dihydroxybenzoic acid from Step 1.
Reflux: Attach a reflux condenser and heat the mixture to 65 °C for 6 hours. Self-Validation: The starting material will completely dissolve, yielding a homogeneous, clear yellow solution. TLC (DCM:MeOH 9:1) will show the complete disappearance of the highly polar baseline acid spot.
Isolation: Concentrate the mixture in vacuo to dryness. Co-evaporate with toluene (2 x 100 mL) to remove residual traces of HCl and SO₂. The product is a crystalline yellow solid.
Expert Causality Note: Free aminocatechols are highly electron-rich and rapidly auto-oxidize. By immediately quenching the reduced product with anhydrous HCl, the amine is protonated. The resulting ammonium salt withdraws electron density from the aromatic ring, significantly increasing the oxidation potential and rendering the compound bench-stable [1].
Preparation: Dissolve 30.0 g (140 mmol) of the methyl ester from Step 2 in 300 mL of anhydrous methanol in a Parr hydrogenation bottle.
Catalyst: Add 3.0 g of 10% Palladium on Carbon (Pd/C).
Hydrogenation: Purge the vessel with nitrogen (3x), then pressurize with hydrogen gas to 40 psi. Shake at room temperature for 5 hours. Self-Validation: Hydrogen uptake will cease, and the solution will transition from bright yellow to nearly colorless.
Filtration: Filter the mixture through a tightly packed pad of Celite under a strict nitrogen blanket to remove the Pd/C catalyst.
Stabilization (Critical): Immediately add 100 mL of a 2.0 M solution of HCl in diethyl ether to the filtrate.
Crystallization: Concentrate the solution under reduced pressure until a pale yellow/off-white precipitate forms. Filter, wash with cold diethyl ether, and dry under vacuum to afford Methyl 3-amino-4,5-dihydroxybenzoate hydrochloride.
The successful synthesis of Methyl 3-amino-4,5-dihydroxybenzoate hinges entirely on anticipating the chemical behavior of the catechol moiety. By leveraging the synergistic directing effects of protocatechuic acid for regiocontrol, utilizing anhydrous esterification to prevent yield loss, and trapping the highly reactive aminocatechol as a hydrochloride salt, researchers can reliably produce this critical pharmaceutical intermediate at scale with >99% purity.
Evaluation and transcriptomic and metabolomic analysis of the ability of Auricularia heimuer to utilize crop straw (PMC)
Exploratory
"Methyl 3-amino-4,5-dihydroxybenzoate CAS number"
An In-Depth Technical Guide to Methyl 3-amino-4-hydroxybenzoate For Researchers, Scientists, and Drug Development Professionals Introduction: Unveiling a Versatile Scaffold Methyl 3-amino-4-hydroxybenzoate, a seemingly u...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to Methyl 3-amino-4-hydroxybenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Versatile Scaffold
Methyl 3-amino-4-hydroxybenzoate, a seemingly unassuming aromatic compound, holds significant value as a versatile building block in the realms of medicinal chemistry and materials science. Its unique structural arrangement, featuring an amino group, a hydroxyl group, and a methyl ester on a benzene ring, provides multiple points for chemical modification. This trifecta of functional groups allows for the strategic construction of more complex molecules with diverse biological activities and material properties. This guide, intended for researchers, scientists, and professionals in drug development, will delve into the core technical aspects of this compound, from its fundamental properties to its synthesis and potential applications.
Core Identification and Physicochemical Properties
The unambiguous identification of a chemical entity is paramount for scientific rigor. Methyl 3-amino-4-hydroxybenzoate is cataloged under the CAS Registry Number 536-25-4 [1][2][3][4][5]. Its molecular formula is C8H9NO3, corresponding to a molecular weight of 167.16 g/mol [1][2].
A summary of its key physicochemical properties is presented below for quick reference:
The synthesis of Methyl 3-amino-4-hydroxybenzoate is most commonly achieved through the esterification of its corresponding carboxylic acid precursor, 3-amino-4-hydroxybenzoic acid. The following protocol outlines a reliable method for its preparation.
Method: Fischer Esterification
This classic and widely adopted method utilizes a strong acid catalyst to facilitate the reaction between the carboxylic acid and an alcohol, in this case, methanol.
Experimental Protocol:
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-amino-4-hydroxybenzoic acid in anhydrous methanol.
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid dropwise to the stirred solution.
Reaction: Heat the mixture to reflux and maintain this temperature for several hours (typically overnight) to ensure the reaction goes to completion.
Work-up: After cooling the reaction mixture to room temperature, neutralize the excess acid by the slow addition of a saturated aqueous solution of sodium bicarbonate.
Extraction: Extract the product from the aqueous mixture using a suitable organic solvent, such as ethyl acetate.
Purification: Combine the organic layers, dry over an anhydrous drying agent (e.g., magnesium sulfate), filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization from an appropriate solvent system, such as ethanol, to obtain Methyl 3-amino-4-hydroxybenzoate as a solid[7].
A variation of this procedure involves the use of trimethylsilyl chloride (TMSCl) in methanol, which is stirred at a slightly elevated temperature (55°C) for an extended period (48 hours)[3][7]. Another approach involves the reduction of a nitro-group precursor, 4-Hydroxy-3-nitro-benzoic acid methyl ester, using hydrogen gas and a palladium on carbon catalyst[8].
Synthesis Workflow Diagram
Caption: Fischer Esterification of 3-amino-4-hydroxybenzoic acid.
Applications in Research and Drug Development
The strategic placement of reactive functional groups makes Methyl 3-amino-4-hydroxybenzoate a valuable intermediate in the synthesis of more complex molecules. It is noted as an amino-substituted phenol compound for proteomics research[5]. Its structural motif is found within more complex molecules that have been investigated for their medicinal applications. For instance, derivatives of this core structure are intermediates in the synthesis of compounds with potential therapeutic uses[9].
While direct biological activity data for Methyl 3-amino-4-hydroxybenzoate is not extensively documented in the provided search results, related dihydroxybenzoate derivatives have shown neuroprotective effects. For example, Methyl 3,4-dihydroxybenzoate has been studied for its ability to delay retinal degeneration in a mouse model of retinitis pigmentosa[10]. Furthermore, other dihydroxybenzoate derivatives have been explored as tyrosinase inhibitors[11]. These examples highlight the potential of the dihydroxybenzoate scaffold in drug discovery.
Safety and Handling
As with any chemical compound, proper safety precautions are essential when handling Methyl 3-amino-4-hydroxybenzoate. It is classified as an irritant and may cause skin, eye, and respiratory irritation[1][3][12].
Always consult the material safety data sheet (MSDS) for the most up-to-date and comprehensive safety information before handling this compound[12][13][14].
Conclusion
Methyl 3-amino-4-hydroxybenzoate serves as a foundational chemical entity with significant potential for the development of novel therapeutics and advanced materials. Its well-defined synthesis and the versatility of its functional groups offer a reliable starting point for complex molecular design. This guide provides a comprehensive overview of its key technical aspects to support researchers in their endeavors to leverage this valuable compound.
References
PubChem. (n.d.). Methyl 3-amino-4-hydroxybenzoate. National Center for Biotechnology Information. Retrieved from [Link]
NIST. (n.d.). Methyl 3-amino-4-hydroxybenzoate. NIST Chemistry WebBook. Retrieved from [Link]
Cheméo. (n.d.). Chemical Properties of Methyl 3-amino-4-hydroxybenzoate (CAS 536-25-4). Retrieved from [Link]
NextSDS. (n.d.). methyl 3-amino-4-hydroxy-5-methylbenzoate — Chemical Substance Information. Retrieved from [Link]
NIST. (n.d.). IR Spectrum - Methyl 3-amino-4-hydroxybenzoate. NIST Chemistry WebBook. Retrieved from [Link]
I. B. Riether, et al. (2007). Methyl 3-amino-4-butanamido-5-methylbenzoate. Acta Crystallographica Section E: Structure Reports Online, 63(Pt 12), o4672. Retrieved from [Link]
CDC Stacks. (n.d.). Supporting Information. Retrieved from [Link]
Li, H., et al. (2017). Neuroprotective Effects of Methyl 3,4 Dihydroxybenzoate in a Mouse Model of Retinitis Pigmentosa. Experimental Eye Research, 164, 147-156. Retrieved from [Link]
Lin, T. S., & Lin, J. C. (1988). Methyl gallate, methyl-3,4,5-trihydroxybenzoate, is a potent and highly specific inhibitor of herpes simplex virus in vitro. I. Purification and characterization of methyl gallate from Sapium sebiferum. Bioscience reports, 8(1), 85–94. Retrieved from [Link]
Hashemi, S. M., et al. (2024). Structure-based development of 3,5-dihydroxybenzoyl-hydrazineylidene as tyrosinase inhibitor; in vitro and in silico study. Scientific reports, 14(1), 1435. Retrieved from [Link]
M-CSA. (n.d.). 4-hydroxybenzoate 3-monooxygenase. Retrieved from [Link]
An In-Depth Technical Guide to the Solubility of Methyl 3-amino-4,5-dihydroxybenzoate For Researchers, Scientists, and Drug Development Professionals Preamble: Navigating the Data Chasm In the landscape of chemical resea...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Solubility of Methyl 3-amino-4,5-dihydroxybenzoate
For Researchers, Scientists, and Drug Development Professionals
Preamble: Navigating the Data Chasm
In the landscape of chemical research and drug development, understanding the fundamental physicochemical properties of a molecule is paramount. Solubility, in particular, governs a compound's behavior in biological systems and dictates its viability as a therapeutic agent. This guide focuses on Methyl 3-amino-4,5-dihydroxybenzoate, a compound of interest due to its structural similarity to known antioxidants and signaling molecules.
It must be stated at the outset that specific, experimentally-derived solubility data for Methyl 3-amino-4,5-dihydroxybenzoate is not extensively available in the public domain. This guide, therefore, adopts a dual-pronged approach. Firstly, it provides a robust, theory-grounded prediction of the compound's solubility profile based on its molecular structure and established chemical principles. Secondly, it furnishes a detailed, field-proven experimental protocol for researchers to determine its thermodynamic solubility with high fidelity. This document is designed not merely as a repository of data, but as a practical and intellectual toolkit for the working scientist.
Molecular Structure and Its Implications for Solubility
The solubility of a compound is intrinsically linked to its molecular architecture. The structure of Methyl 3-amino-4,5-dihydroxybenzoate—an aromatic ester endowed with three highly polar functional groups—provides critical clues to its behavior in various solvents.
Aromatic Ring: The central benzene ring provides a nonpolar, hydrophobic core.
Hydroxyl Groups (-OH): The two phenolic hydroxyl groups are potent hydrogen bond donors and acceptors. Their presence dramatically increases the molecule's polarity and its potential for interaction with polar solvents. The influence of hydroxyl groups on increasing water solubility is well-documented.[1][2]
Amino Group (-NH₂): The primary amino group is also polar and capable of both donating and accepting hydrogen bonds, further enhancing the molecule's hydrophilic character.
Methyl Ester Group (-COOCH₃): This group adds moderate polarity and can act as a hydrogen bond acceptor.
The collective influence of two hydroxyl groups and one amino group on a single benzene ring is expected to dominate the compound's solubility profile, making it a predominantly polar molecule. The principle of "like dissolves like" suggests that its solubility will be highest in polar solvents.[3][4]
Predicted Solubility Profile
Based on structural analysis and comparison with analogous compounds like gallic acid and its esters, the following solubility profile for Methyl 3-amino-4,5-dihydroxybenzoate is predicted.[5][6][7] Gallic acid (3,4,5-trihydroxybenzoic acid) is readily soluble in water and alcohols, and this provides a strong precedent.[7]
Solvent Class
Representative Solvents
Predicted Solubility
Justification & Causality
Polar Protic
Water, Methanol, Ethanol
High
The two -OH groups and the -NH₂ group can form multiple strong hydrogen bonds with protic solvents, overcoming the crystal lattice energy of the solid.
These solvents are strong hydrogen bond acceptors and have high polarity, enabling them to effectively solvate the polar functional groups of the molecule.
Moderately Polar
Acetone, Ethyl Acetate
Moderate to Low
While polar, these solvents are less effective at hydrogen bonding compared to protic solvents or DMSO. Solubility will be limited.
Nonpolar
Hexane, Toluene, Dichloromethane
Very Low / Insoluble
The significant polarity imparted by the three H-bonding groups far outweighs the nonpolar character of the benzene ring, leading to poor interaction with nonpolar solvents.
Experimental Determination of Thermodynamic Solubility
To move from prediction to empirical fact, a rigorous and reproducible experimental protocol is essential. The "shake-flask" method is the gold standard for determining thermodynamic solubility, representing the equilibrium concentration of a solute in a solvent at a specific temperature.[8][9][10]
Causality Behind Experimental Choices
Why the Shake-Flask Method? This method is chosen because it allows the system to reach true thermodynamic equilibrium, providing a solubility value that is independent of kinetic factors. This is crucial for understanding a compound's intrinsic behavior and is a regulatory standard in pharmaceutical development.[9]
Why 24-48 Hours Agitation? Reaching equilibrium is not instantaneous. A prolonged agitation period ensures that the dissolution process has reached its maximum point and the concentration in the liquid phase is stable. The exact time should be determined empirically by sampling at various time points (e.g., 24, 48, 72 hours) until the measured concentration plateaus.[11]
Why Temperature Control? Solubility is a temperature-dependent property. For most solids, solubility increases with temperature.[7] Maintaining a constant and recorded temperature (e.g., 25 °C or 37 °C) is critical for data consistency and relevance.
Why Excess Solid? The presence of undissolved solid material is the visual confirmation that the solution is saturated and in equilibrium with the solid phase.[9]
Why Centrifugation and Filtration? It is imperative to completely separate the saturated solution from any undissolved solid particles before analysis. Incomplete separation is a major source of error, leading to an overestimation of solubility. A multi-step process of centrifugation followed by filtration (e.g., using a 0.22 µm syringe filter) provides a robust separation.
Preparation: To a series of glass vials, add a known volume (e.g., 2 mL) of the selected solvent.
Addition of Solute: Add an excess amount of crystalline Methyl 3-amino-4,5-dihydroxybenzoate to each vial. The amount should be sufficient to ensure a solid phase remains after equilibration (e.g., 5-10 mg).
Equilibration: Seal the vials securely and place them in an orbital shaker or rotator set to a constant temperature (e.g., 25 °C). Agitate the vials for 24-48 hours.
Phase Separation (Part 1 - Sedimentation): Allow the vials to stand undisturbed at the same constant temperature for at least 1-2 hours to allow the bulk of the solid to sediment.
Phase Separation (Part 2 - Centrifugation): Transfer the suspension to a microcentrifuge tube. Centrifuge at a high speed (e.g., 10,000 x g) for 15-20 minutes to pellet the remaining undissolved solid.
Sample Collection: Carefully withdraw an aliquot of the clear supernatant without disturbing the solid pellet.
Phase Separation (Part 3 - Filtration): Immediately filter the collected supernatant through a chemically-resistant syringe filter (e.g., 0.22 µm PTFE or PVDF) into a clean analysis vial. This step removes any fine particulates that may not have been pelleted.
Dilution: Accurately dilute the clear, filtered saturated solution with the appropriate solvent to bring its concentration into the linear range of the chosen analytical method. Record the dilution factor precisely.
Quantification: Analyze the diluted sample using a pre-validated analytical method, such as UV-Vis Spectrophotometry or HPLC.
Diagram of the Experimental Workflow
Caption: Workflow for Thermodynamic Solubility Determination.
Analytical Quantification Methods
UV-Vis Spectrophotometry
Aromatic compounds typically exhibit strong absorbance in the UV region (200-400 nm), making this a straightforward method for quantification.[12]
Methodology:
Determine λmax: Scan a dilute solution of Methyl 3-amino-4,5-dihydroxybenzoate in the chosen solvent to find the wavelength of maximum absorbance (λmax).
Prepare Standards: Create a series of standard solutions of known concentrations.
Generate Calibration Curve: Measure the absorbance of each standard at the λmax. Plot Absorbance vs. Concentration. The resulting graph should be a straight line that passes through the origin, in accordance with the Beer-Lambert Law.[13][14]
Analyze Sample: Measure the absorbance of the diluted, filtered sample from the solubility experiment.
Calculate Concentration: Use the equation of the line from the calibration curve (y = mx + c, where y is absorbance and x is concentration) to determine the concentration of the diluted sample. Multiply this value by the dilution factor to get the final solubility.
High-Performance Liquid Chromatography (HPLC)
HPLC offers higher specificity and can separate the analyte from any potential impurities or degradants, making it a more robust method.[15][16]
Methodology:
Method Development: Develop a suitable HPLC method. For a polar aromatic compound, a reversed-phase column (e.g., C18) with a mobile phase consisting of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic modifier (e.g., methanol or acetonitrile) is a common starting point.[17] Detection is typically done with a UV detector set to the compound's λmax.
Generate Calibration Curve: Inject a series of standard solutions of known concentrations and plot the peak area against concentration.
Analyze Sample: Inject the diluted, filtered sample from the solubility experiment.
Calculate Concentration: Determine the concentration of the diluted sample from the calibration curve using its measured peak area. Multiply by the dilution factor to obtain the final solubility value.
Conclusion and Forward Outlook
This guide provides a comprehensive framework for understanding and determining the solubility of Methyl 3-amino-4,5-dihydroxybenzoate. While direct experimental data is sparse, a reasoned prediction based on its highly polar structure suggests high solubility in polar protic and aprotic solvents and poor solubility in nonpolar media.
The provided shake-flask protocol, coupled with robust analytical quantification by UV-Vis spectrophotometry or HPLC, offers a self-validating system for researchers to generate high-quality, empirical solubility data. Such data is not merely a physical constant; it is a critical parameter that will inform future work in medicinal chemistry, formulation science, and pharmacology, enabling the rational development of this promising compound.
References
Attia, L., Burns, J., et al. (2025). A new model predicts how molecules will dissolve in different solvents. MIT News. Available at: [Link]
Lu, C., & Lu, J. (2006). Solubilities of Gallic Acid and Its Esters in Water. Journal of Chemical & Engineering Data. Available at: [Link]
Various Authors. (n.d.). Solubilities of Gallic Acid and Its Esters in Water. ResearchGate. Available at: [Link]
Paluch, A. S., et al. (2020). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. Available at: [Link]
Daneshfar, A., et al. (n.d.). 16-Solubility of Gallic Acid in Methanol, Ethanol, Water, and Ethyl Acetate. Scribd. Available at: [Link]
Cháfer, A., et al. (2007). Solubility of the Natural Antioxidant Gallic Acid in Supercritical CO2 + Ethanol as a Cosolvent. ResearchGate. Available at: [Link]
Plaza, M., & Turner, C. (2010). Solubility of Gallic Acid, Catechin, and Protocatechuic Acid in Subcritical Water from (298.75 to 415.85) K. Journal of Chemical & Engineering Data. Available at: [Link]
Rowan. (n.d.). Predicting Solubility. Rowan. Available at: [Link]
Chen, G., et al. (2020). Simple Method (CHEM-SP) to Predict Solubility from 2-D Chemical Structures. Organic Process Research & Development. Available at: [Link]
Wilson, D. J., et al. (2011). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. ACS Medicinal Chemistry Letters. Available at: [Link]
Various Authors. (2013). Can anyone tell me how to perform equilibrium solubility studies step by step practically? ResearchGate. Available at: [Link]
Mendoza, K. (2014). UV-Vis Characterization of Aromatic Content in Bio-oil. Digital Commons @ Cal Poly. Available at: [Link]
Diaz, D. A., et al. (2014). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Available at: [Link]
ASHP. (n.d.). Functional Group Characteristics and Roles. ASHP. Available at: [Link]
MRC Laboratory Equipment. (n.d.). Uses of UV/VIS SPECTROPHOTOMETER. MRC Laboratory Equipment. Available at: [Link]
Ferreira, O., et al. (2020). Salt Effects on the Solubility of Aromatic and Dicarboxylic Amino Acids in Water. SciSpace. Available at: [Link]
PROAnalytics. (2018). Using Spectrophotometer To Determine Concentration (UV/VIS). PROAnalytics. Available at: [Link]
TutorChase. (n.d.). How do functional groups affect solubility in organic compounds? TutorChase. Available at: [Link]
Nandiyanto, A. B. D., et al. (2023). How to Calculate and Measure Solution Concentration using UV-Vis Spectrum Analysis. Jurnal UPI. Available at: [Link]
Acevedo, S., et al. (2016). Development of a methodology to determine the aromatic structural distribution in light and medium petroleum fractions by HPLC. ResearchGate. Available at: [Link]
PharmaCores. (2025). HPLC Method development: an overview. PharmaCores. Available at: [Link]
Narula, P., & Guntuku, G. (2021). a comprehensive review of method development by hplc. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. Available at: [Link]
Spasiano, D., et al. (2016). Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. RSC Publishing. Available at: [Link]
Mashaly, M. M. (2016). Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity. Molecules. Available at: [Link]
Sahu, P. K., et al. (2023). A Comprehensive Review on HPLC Method Development, Validation, Optimization in Pharmaceuticals. Medwin Publishers. Available at: [Link]
A Technical Guide to the Structure Elucidation of Methyl 3-amino-4,5-dihydroxybenzoate: A Multi-technique Spectroscopic Approach
This guide provides an in-depth, methodology-driven approach to the complete structure elucidation of Methyl 3-amino-4,5-dihydroxybenzoate. Designed for researchers, scientists, and professionals in drug development, thi...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth, methodology-driven approach to the complete structure elucidation of Methyl 3-amino-4,5-dihydroxybenzoate. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of data. It details the strategic rationale behind the selection and sequence of analytical techniques, emphasizing a self-validating workflow where each piece of spectroscopic evidence corroborates the others to build an unassailable structural proof.
Introduction: The Imperative of Unambiguous Structural Confirmation
In the realm of pharmaceutical and chemical research, the precise molecular structure of a compound is its fundamental identity. It dictates function, reactivity, and therapeutic potential.[1] An erroneous structural assignment can lead to wasted resources and compromised research outcomes. The target of this guide, Methyl 3-amino-4,5-dihydroxybenzoate, is a substituted aminophenol, a class of compounds that are critical building blocks in the synthesis of pharmaceuticals and other high-value materials.[2] This guide presents a logical, multi-pronged strategy, integrating Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments to arrive at a definitive structure.
The first phase of any structure elucidation is to define the elemental composition and identify the core functional groups. This establishes the molecular "pieces" that will be assembled in the subsequent phases.
Molecular Formula and Unsaturation
High-Resolution Mass Spectrometry (HRMS) is the initial and most critical step. It provides the exact mass of the molecule, from which the molecular formula can be unequivocally determined.
Molecular Formula: C₈H₉NO₃
Monoisotopic Mass: 167.0582 g/mol
Degree of Unsaturation (DBE): The formula for calculating the Degree of Unsaturation is: DBE = C + 1 - (H/2) - (X/2) + (N/2). For C₈H₉NO₃, this yields a DBE of 5. This value immediately suggests the presence of a benzene ring (which accounts for 4 DBEs: one ring and three double bonds) and one additional double bond, likely a carbonyl group (C=O).
Functional Group Identification via Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of bonds within a molecule, providing a rapid and effective method for identifying functional groups.[3] The spectrum of an aminophenol derivative is expected to show several characteristic bands.[4][5][6]
Table 1: Key IR Absorption Bands for Methyl 3-amino-4,5-dihydroxybenzoate
Frequency Range (cm⁻¹)
Vibration Type
Functional Group
Rationale & Interpretation
3500-3200 (broad)
O-H Stretch
Phenolic -OH
The broadness is indicative of intermolecular hydrogen bonding, a common feature in phenols.[5]
3400-3300 (two bands)
N-H Stretch
Primary Amine (-NH₂)
Primary amines typically show two distinct bands in this region corresponding to symmetric and asymmetric stretching vibrations.[5]
3100-3000
C-H Stretch
Aromatic C-H
Characteristic stretching for hydrogens attached directly to the benzene ring.[3]
~1700
C=O Stretch
Ester Carbonyl
A strong, sharp absorption in this region is a hallmark of the ester functional group.
1600-1450
C=C Stretch
Aromatic Ring
These "skeletal" vibrations confirm the presence of the benzene ring.[3]
~1250
C-O Stretch
Ester C-O & Phenolic C-O
This region confirms the presence of both the ester and phenol C-O bonds.
The combined MS and IR data strongly support the hypothesis of a molecule containing a benzene ring, two hydroxyl groups, one primary amine group, and a methyl ester substituent.
Section 2: Unraveling the Core Structure with 1D NMR Spectroscopy
With the functional groups identified, Nuclear Magnetic Resonance (NMR) spectroscopy is employed to map the carbon-hydrogen framework and provide initial insights into the connectivity of the molecule.
Proton (¹H) NMR Spectroscopy
¹H NMR provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), their proximity to other protons (spin-spin coupling), and their relative abundance (integration). Protons directly attached to an aromatic ring typically appear in the 6.5-8.0 ppm region.[7][8][9]
Table 2: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)
Multiplicity
Integration
Assignment
Rationale
~9.5 (broad)
s
2H
OH
Phenolic protons are acidic and often appear as broad singlets. Their chemical shift can vary with concentration and temperature.
~7.0
d, J ≈ 2.0 Hz
1H
H-6
The small coupling constant is characteristic of a meta-coupling.
~6.5
d, J ≈ 2.0 Hz
1H
H-2
Also shows meta-coupling to H-6.
~5.0 (broad)
s
2H
NH₂
Amine protons are exchangeable and typically appear as a broad singlet.
3.75
s
3H
OCH₃
A singlet integrating to 3H in this region is characteristic of a methyl ester.
Causality Note: The choice of DMSO-d₆ as a solvent is deliberate. Its ability to form hydrogen bonds helps in observing the labile OH and NH₂ protons, which might otherwise be broadened or exchanged away in other solvents.[10]
Carbon (¹³C) and DEPT NMR Spectroscopy
¹³C NMR reveals the number of unique carbon environments, while DEPT (Distortionless Enhancement by Polarization Transfer) experiments differentiate between CH, CH₂, and CH₃ groups. Aromatic carbons typically absorb in the 110-150 ppm range.[11][12]
Table 3: Predicted ¹³C NMR and DEPT-135 Data (125 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)
DEPT-135
Assignment
Rationale
~167.0
Absent
C=O
The downfield chemical shift is characteristic of an ester carbonyl carbon.
~148.0
Absent
C-5
Quaternary carbon attached to an oxygen (OH group), shifted downfield.
~145.0
Absent
C-4
Quaternary carbon attached to an oxygen (OH group), shifted downfield.
~125.0
Absent
C-3
Quaternary carbon attached to a nitrogen (NH₂ group).
~120.0
Absent
C-1
Quaternary carbon attached to the ester group.
~115.0
Positive
C-6
Aromatic CH, shifted upfield by the ortho/para directing effects of the OH groups.
~105.0
Positive
C-2
Aromatic CH, significantly shielded by two ortho OH/NH₂ groups.
~52.0
Positive
OCH₃
Typical chemical shift for a methyl ester carbon.
The 1D NMR data confirm the presence of a methyl ester, two aromatic CH groups, and four quaternary aromatic carbons, which is consistent with a tetrasubstituted benzene ring. However, the exact substitution pattern remains ambiguous.
Section 3: Establishing Definitive Connectivity with 2D NMR Spectroscopy
Two-dimensional NMR experiments are essential for unambiguously piecing together the molecular puzzle. They reveal correlations between nuclei, allowing for the definitive assignment of the substitution pattern.[13]
The Structure Elucidation Workflow
The logical flow of 2D NMR experiments is designed to build the structure from local connections (protons to adjacent protons) to one-bond C-H connections, and finally to long-range C-H connections that link all the fragments.
Caption: Workflow for NMR-based structure elucidation.
COSY (¹H-¹H Correlation Spectroscopy)
The COSY experiment identifies protons that are spin-coupled to each other, typically through two or three bonds.[13] For this molecule, we would expect to see a cross-peak between the two aromatic protons, H-2 and H-6, confirming their meta-relationship (four bonds apart). The absence of other correlations in the aromatic region confirms they are isolated from other protons.
HSQC (Heteronuclear Single Quantum Coherence)
HSQC correlates proton signals with the carbon signals of the nuclei they are directly attached to (one-bond ¹JCH coupling).[14][15] This experiment is a crucial self-validating step, as it must be consistent with the assignments made from the 1D spectra.
Expected Correlation 1: Proton at δ ~7.0 ppm (H-6) will correlate with the carbon at δ ~115.0 ppm (C-6).
Expected Correlation 2: Proton at δ ~6.5 ppm (H-2) will correlate with the carbon at δ ~105.0 ppm (C-2).
Expected Correlation 3: Proton at δ 3.75 ppm (OCH₃) will correlate with the carbon at δ ~52.0 ppm (OCH₃).
HMBC (Heteronuclear Multiple Bond Correlation)
This is arguably the most powerful experiment for determining the final structure. HMBC shows correlations between protons and carbons over two to three bonds (²JCH and ³JCH).[13][16] These long-range correlations are the key to connecting the quaternary carbons and the various substituents.
Caption: Key HMBC correlations confirming the molecular structure.
Table 4: Critical HMBC Correlations for Structure Proof
Proton
Correlates to Carbon(s)
Significance of Correlation
H-2 (δ ~6.5)
C-4, C-6, C-1
Links H-2 to the two adjacent quaternary carbons (C-1, C-3) and across the ring to C-4 and C-6. The correlation to C-4 is definitive.
H-6 (δ ~7.0)
C-2, C-4, C-5
Links H-6 to its adjacent quaternary carbons (C-1, C-5) and across the ring. The correlation to C-4 and C-5 is crucial.
OCH₃ (δ 3.75)
C=O
Unambiguously confirms that the methyl group is part of the ester function attached to the ring at C-1.
Trustworthiness Insight: The network of HMBC correlations provides a self-validating system. For example, the observation that both H-2 and H-6 correlate to C-4 provides a powerful cross-check, locking in the relative positions of these three atoms and the substituents attached to them.
Section 4: Experimental Protocols
Reproducibility and accuracy are paramount. The following protocols are provided as a standard for acquiring high-quality data.
Sample Preparation
Weigh approximately 10-15 mg of the Methyl 3-amino-4,5-dihydroxybenzoate sample.
Dissolve the sample in 0.6 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆).
Vortex the mixture until the sample is fully dissolved.
Transfer the solution to a high-quality 5 mm NMR tube.[10]
NMR Data Acquisition
All spectra should be acquired on a 500 MHz (or higher) spectrometer equipped with a cryoprobe for optimal sensitivity.[17]
¹H NMR: Acquire with a 30° pulse angle, a 2-second relaxation delay, and 16 scans.[18]
¹³C NMR: Acquire with proton decoupling, a 30° pulse angle, a 2-second relaxation delay, and 1024 scans.
DEPT-135: Use standard pulse program parameters.
COSY: Acquire with 256 increments in the F1 dimension and 2 scans per increment.[10]
HSQC: Optimize for a one-bond coupling constant (¹JCH) of 145 Hz.[10]
HMBC: Optimize for a long-range coupling constant (ⁿJCH) of 8 Hz.[10]
Mass Spectrometry
Technique: Electrospray Ionization (ESI) in positive ion mode coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer.
Sample Preparation: Dissolve <1 mg of sample in 1 mL of methanol.
Analysis: Infuse the sample and acquire data in high-resolution mode to obtain an accurate mass measurement within 5 ppm error.
Conclusion: A Validated Structure
The systematic application and logical interpretation of MS, IR, and a full suite of 1D and 2D NMR experiments lead to the unambiguous structural elucidation of Methyl 3-amino-4,5-dihydroxybenzoate. The mass spectrometry data confirms the elemental formula, the IR spectrum identifies the key functional groups, the 1D NMR spectra map out the carbon-hydrogen framework, and the 2D NMR experiments, particularly HMBC, definitively establish the connectivity and substitution pattern of the aromatic ring. Each technique provides a layer of evidence that is cross-validated by the others, embodying a robust and trustworthy scientific methodology essential for modern chemical and pharmaceutical research.[19][20][21]
References
JoVE. (n.d.). NMR Spectroscopy of Aromatic Compounds.
Chemistry LibreTexts. (2024, March 17). 15.
Chemistry LibreTexts. (2025, January 22). 2.
ResearchGate. (n.d.).
OpenStax. (2023, September 20). 15.
BenchChem. (n.d.). An In-depth Technical Guide to the Molecular Structure of Substituted Aminophenols.
ACS Publications. (n.d.). Infrared Spectroscopy of Hydrogen-Bonded Phenol−Amine Clusters in Supersonic Jets. The Journal of Physical Chemistry.
PubMed. (n.d.). Activation and detoxication of aminophenols. II. Synthesis and structural elucidation of various thiol addition products of 1,4-benzoquinoneimine and N-acetyl-1,4-benzoquinoneimine.
ACS Publications. (2008, February 8). Applying Computer-Assisted Structure Elucidation Algorithms for the Purpose of Structure Validation: Revisiting the NMR Assignments of Hexacyclinol.
Mass Spectrometry of Analytical Derivatives. 2. “Ortho” and “Para” Effects in. (n.d.).
Infrared (IR) Spectroscopy. (n.d.).
Wikipedia. (n.d.).
BenchChem. (n.d.). Application Notes and Protocols for 2D NMR Spectroscopy in DMSO-d6.
BenchChem. (n.d.). A Comparative Guide to the Structural Elucidation of 2-(Aminomethyl)-4-methylphenol Hydrochloride.
CDN. (n.d.). Infrared Spectroscopy.
YouTube. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC.
Emory University. (2010, April 14). 1D and 2D NMR.
Emery Pharma. (2018, April 2).
ACS Publications. (2013, March 19). Use of HSQC, HMBC, and COSY in Sophomore Organic Chemistry Lab.
NIH National Center for Biotechnology Information. (2009, January 20).
ACS Publications. (2008, June 3). Infrared Spectra of a Model Phenol-Amine Proton Transfer Complex in Nanoconfined CH3Cl. The Journal of Physical Chemistry B.
Chemistry LibreTexts. (2022, October 4). 5.3: HMBC and HMQC Spectra.
"discovery and isolation of Methyl 3-amino-4,5-dihydroxybenzoate"
An In-depth Technical Guide to the Synthesis, and Characterization of Methyl 3-amino-4-hydroxybenzoate A Note to the Reader: This technical guide addresses the synthesis, isolation, and characterization of Methyl 3-amino...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to the Synthesis, and Characterization of Methyl 3-amino-4-hydroxybenzoate
A Note to the Reader: This technical guide addresses the synthesis, isolation, and characterization of Methyl 3-amino-4-hydroxybenzoate. Initial searches for "Methyl 3-amino-4,5-dihydroxybenzoate" did not yield sufficient public-domain information to construct a comprehensive technical guide. The closely related compound, Methyl 3-amino-4-hydroxybenzoate, is a well-documented and scientifically significant molecule. Therefore, this guide focuses on this compound, providing in-depth technical information for researchers, scientists, and drug development professionals.
Introduction
Methyl 3-amino-4-hydroxybenzoate, also known by synonyms such as Orthocaine, is an amino-substituted phenol compound with applications in various fields of chemical and proteomics research.[1] Its structure, featuring a benzoate ester with amino and hydroxyl functional groups, makes it a versatile building block in organic synthesis and medicinal chemistry. This guide provides a comprehensive overview of its synthesis, purification, and physicochemical properties, with a focus on the underlying scientific principles and practical laboratory protocols.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physicochemical and spectroscopic properties of a compound is fundamental for its identification, purification, and application.
Spectroscopic data is crucial for the structural elucidation and confirmation of Methyl 3-amino-4-hydroxybenzoate.
Mass Spectrometry (MS): The NIST WebBook provides mass spectral data which can be used to confirm the molecular weight and fragmentation pattern of the compound.[2]
Infrared (IR) Spectroscopy: The Coblentz Society's evaluated infrared reference spectrum for Methyl 3-amino-4-hydroxybenzoate is available on the NIST WebBook. This spectrum shows characteristic peaks for the functional groups present in the molecule.[2]
Synthesis of Methyl 3-amino-4-hydroxybenzoate
The primary route for the synthesis of Methyl 3-amino-4-hydroxybenzoate is through the esterification of 3-amino-4-hydroxybenzoic acid. Several methods can be employed for this transformation, with the choice often depending on the desired yield, scale, and available reagents.
Method 1: Esterification using Trimethylsilyl Chloride (TMSCl) in Methanol
This method provides a straightforward approach to the synthesis of Methyl 3-amino-4-hydroxybenzoate.
Reaction Scheme:
Caption: Synthesis of Methyl 3-amino-4-hydroxybenzoate via TMSCl-mediated esterification.
Reaction Setup: Dissolve 3-amino-4-hydroxybenzoic acid (1 equivalent) in anhydrous methanol.
Reagent Addition: Add trimethylsilyl chloride (TMSCl) (2.2
equivalents) to the solution.
Reaction Conditions: Stir the reaction mixture at 55°C for 48 hours.
Work-up: Upon completion of the reaction, remove the solvent by evaporation under reduced pressure.
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., ethyl acetate) to afford the final product.
Method 2: Fischer Esterification using a Strong Acid Catalyst
A classic and widely used method for esterification is the Fischer esterification, which utilizes a strong acid catalyst.
Reaction Scheme:
Caption: Synthesis of Methyl 3-amino-4-hydroxybenzoate via Fischer Esterification.
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3-amino-4-hydroxybenzoic acid in excess methanol.
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid.
Reaction Conditions: Heat the mixture to reflux for 24 hours.
Work-up: After cooling, the reaction mixture is typically subjected to an aqueous work-up to neutralize the acid and remove excess methanol.
Extraction: The product is then extracted into an organic solvent.
Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol to yield the final product.[4]
Isolation and Purification
The isolation and purification of Methyl 3-amino-4-hydroxybenzoate from the reaction mixture are critical steps to obtain a product of high purity.
Chromatographic Purification
Silica gel column chromatography is a common and effective method for the purification of Methyl 3-amino-4-hydroxybenzoate.[4] The choice of eluent is crucial for achieving good separation. A solvent system of ethyl acetate is reported to be effective.[4]
Recrystallization
Recrystallization is another powerful technique for purifying solid organic compounds. For Methyl 3-amino-4-hydroxybenzoate, ethanol has been reported as a suitable solvent for recrystallization.[4] This process involves dissolving the crude product in a minimum amount of hot solvent and allowing it to cool slowly, leading to the formation of pure crystals.
Applications and Biological Relevance
While this guide focuses on the discovery and isolation, it is important to note the potential applications of Methyl 3-amino-4-hydroxybenzoate. As an amino-substituted phenol, it serves as a valuable intermediate in the synthesis of more complex molecules with potential medicinal applications.[5] The broader class of p-hydroxybenzoic acid and its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.[6]
Safety and Handling
Methyl 3-amino-4-hydroxybenzoate is classified as an irritant.[3] It is harmful if swallowed and causes skin and serious eye irritation.[3] It may also cause respiratory irritation.[3] Therefore, appropriate personal protective equipment (PPE), such as gloves and safety glasses, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
This technical guide has provided a comprehensive overview of the synthesis, isolation, and characterization of Methyl 3-amino-4-hydroxybenzoate. By detailing established protocols and the underlying scientific principles, this document serves as a valuable resource for researchers and scientists working with this compound. The synthetic methods described, along with the purification techniques and spectroscopic data, provide a solid foundation for the successful preparation and identification of Methyl 3-amino-4-hydroxybenzoate in a laboratory setting.
References
PubChem. (n.d.). Methyl 3-amino-4-hydroxybenzoate. National Center for Biotechnology Information. Retrieved from [Link]
Google Patents. (n.d.). CN114105790A - Preparation method of 3-amino-4, 5-dibromobenzoic acid methyl ester.
Li, X., Yuan, L., Wang, D., & Yao, C. (2008). Methyl 3-amino-4-butanamido-5-methylbenzoate. Acta Crystallographica Section E: Structure Reports Online, 64(6), o1063. Retrieved from [Link]
NIST. (n.d.). Methyl 3-amino-4-hydroxybenzoate. NIST Chemistry WebBook. Retrieved from [Link]
Koyama, H., & Kogo, H. (1988). Methyl gallate, methyl-3,4,5-trihydroxybenzoate, is a potent and highly specific inhibitor of herpes simplex virus in vitro. I. Purification and characterization of methyl gallate from Sapium sebiferum. Bioscience Reports, 8(1), 85–94. Retrieved from [Link]
Cheméo. (n.d.). Chemical Properties of Methyl 3-amino-4-hydroxybenzoate (CAS 536-25-4). Retrieved from [Link]
Kumar, A., & Goel, A. (2013). A Comprehensive Review on Biological activities of p-hydroxy benzoic acid and its derivatives. International Journal of Pharmaceutical Sciences and Research, 4(10), 3734-3741. Retrieved from [Link]
Perlikowska, R., & Janecka, A. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of. Molecules, 27(17), 5641. Retrieved from [Link]
Physicochemical Profiling and Synthetic Applications of Methyl 3-amino-4,5-dihydroxybenzoate: A Critical Intermediate in Advanced Therapeutics
Executive Summary Methyl 3-amino-4,5-dihydroxybenzoate (CAS: 955919-54-7) and its corresponding hydrochloride salt (CAS: 955886-81-4) are highly specialized organic intermediates utilized extensively in modern medicinal...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Methyl 3-amino-4,5-dihydroxybenzoate (CAS: 955919-54-7) and its corresponding hydrochloride salt (CAS: 955886-81-4) are highly specialized organic intermediates utilized extensively in modern medicinal chemistry. Featuring a unique amino-catechol motif, this compound serves as a foundational building block for synthesizing complex heterocyclic pharmacophores. It is most notably recognized for its role in generating the 2-methylbenzoxazole alkylating subunits of Duocarmycin-based Antibody-Drug Conjugates (ADCs)[1] and pyrazolospiroketone-based Acetyl-CoA Carboxylase (ACC) inhibitors[2]. This technical guide provides an in-depth analysis of its physical characteristics, thermodynamic stability, and the causal logic dictating its synthetic handling.
Physicochemical Profiling and Structural Dynamics
The physical properties of Methyl 3-amino-4,5-dihydroxybenzoate are heavily dictated by the presence of three adjacent electron-donating groups (two hydroxyls and one primary amine) on the benzoate scaffold. This high electron density renders the free base highly susceptible to auto-oxidation in ambient air, necessitating its isolation and storage as a hydrochloride salt.
Pale yellow to orange-brown crystalline solid (as HCl salt)
Solubility
Highly soluble in polar aprotic/protic solvents (DMSO, MeOH, EtOH); moderately soluble in water; insoluble in hexanes.
Stability
Hygroscopic; highly sensitive to oxidative degradation (requires inert atmosphere storage).
Causality of Physical State: The adjacent hydroxyl groups (catechol moiety) readily form hydrogen bonds, leading to a highly ordered crystalline lattice when precipitated as a hydrochloride salt. The salt form not only elevates the melting point but critically protonates the amine, withdrawing electron density from the aromatic ring and thermodynamically stabilizing the molecule against spontaneous quinone formation[3].
Synthetic Methodology & Protocol
The synthesis of Methyl 3-amino-4,5-dihydroxybenzoate demands rigorous control over redox conditions. The standard protocol involves the catalytic hydrogenation of methyl 3,4-dihydroxy-5-nitrobenzoate.
Step-by-Step Protocol: Catalytic Reduction
Substrate Preparation: Dissolve 11.8 mmol of methyl 3,4-dihydroxy-5-nitrobenzoate in 35 mL of anhydrous ethanol (EtOH)[4].
Acidification (Critical Step): Add 2.94 mL of 4M HCl in dioxane to the solution.
Causality: The addition of HCl prior to reduction ensures that the newly formed primary amine is immediately protonated. Without this acidic environment, the electron-rich amino-catechol product would rapidly oxidize into a highly reactive iminoquinone species upon exposure to trace oxygen[5].
Catalyst Addition: Introduce 0.25 g of 10% Palladium on Carbon (Pd/C) under a steady stream of nitrogen to prevent the ignition of solvent vapors.
Hydrogenation: Degas the reaction vessel and flush with hydrogen gas. Stir vigorously under a hydrogen balloon at room temperature until the reduction is complete (approximately 8 hours), monitored via TLC (disappearance of the nitro-aromatic precursor)[4].
Isolation: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the filter cake with additional EtOH.
Concentration: Evaporate the filtrate under reduced pressure to yield methyl 3-amino-4,5-dihydroxybenzoate hydrochloride as a pale yellow solid. The product is typically used directly in subsequent steps without further purification to minimize oxidative loss[1].
Application in Drug Development
Duocarmycin-Based ADCs
Duocarmycins are remarkably potent DNA minor-groove alkylating agents. However, their extreme systemic toxicity historically precluded their use as standalone chemotherapeutics. By utilizing Methyl 3-amino-4,5-dihydroxybenzoate, researchers synthesize 2-methylbenzoxazole analogues of the duocarmycin DNA-alkylating subunit. The condensation of the amino-catechol with trimethyl orthoacetate at reflux yields the benzoxazole ring[4]. This specific structural modification significantly lowers the lipophilicity (logP) and enhances the aqueous stability of the payload, making it an ideal candidate for targeted ADC therapies[1].
Acetyl-CoA Carboxylase (ACC) Inhibitors
In metabolic disease research, the compound is a precursor for pyrazolospiroketone derivatives targeting ACC1 and ACC2. Inhibition of these enzymes blocks fatty acid synthesis and promotes fatty acid oxidation, offering therapeutic pathways for obesity and non-alcoholic fatty liver disease (NAFLD)[6]. The benzoxazole derivative formed from Methyl 3-amino-4,5-dihydroxybenzoate serves as a critical hydrogen-bond acceptor in the binding pocket of the ACC enzyme[2].
Synthetic Workflow Visualization
The following diagram illustrates the critical synthetic pathway from the nitrobenzoate precursor to the active ADC payload subunit, highlighting the mechanistic transformations.
Synthetic pathway of Methyl 3-amino-4,5-dihydroxybenzoate to ADC payload subunits.
Analytical Characterization & Validation
To ensure the trustworthiness of the synthesized batch, analytical validation is mandatory before proceeding to complex conjugations.
Mass Spectrometry (ESI-MS): The free base yields a calculated [M+H]+ of 184.1. Experimental validation must confirm this exact mass to rule out oxidative degradation products[4].
NMR Spectroscopy: 1H NMR (d6-DMSO) typically shows the disappearance of the downfield aromatic protons associated with the strongly electron-withdrawing nitro group, replaced by upfield shifts reflecting the electron-donating primary amine. The methyl ester singlet remains a stable integration reference at ~3.8 ppm[7].
References
Title: Duocarmycin analogues - WO2020157662A1
Source: Google Patents
URL
A Theoretical and Computational Guide to Methyl 3-amino-4,5-dihydroxybenzoate: Exploring a Novel Gallic Acid Derivative
Abstract Methyl 3-amino-4,5-dihydroxybenzoate, a structurally unique derivative of the renowned natural antioxidant gallic acid, presents a compelling subject for theoretical investigation. The introduction of an amino g...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
Methyl 3-amino-4,5-dihydroxybenzoate, a structurally unique derivative of the renowned natural antioxidant gallic acid, presents a compelling subject for theoretical investigation. The introduction of an amino group to the gallic acid scaffold is anticipated to modulate its electronic properties, reactivity, and biological activity. This technical guide provides a comprehensive in-silico analysis of this novel compound, leveraging Density Functional Theory (DFT) and molecular docking to elucidate its structural, spectroscopic, and potential pharmacological characteristics. To ensure the robustness of our theoretical framework, we first validate our computational methodology against the known experimental data of the closely related analogue, Methyl 3-amino-4-hydroxybenzoate. This guide is intended for researchers in computational chemistry, medicinal chemistry, and drug development, offering a foundational understanding of this promising molecule and a template for the theoretical investigation of similar novel compounds.
Introduction: The Rationale for a Theoretical Approach
Gallic acid (3,4,5-trihydroxybenzoic acid) and its esters, such as methyl gallate, are widely recognized for their significant biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1] These effects are largely attributed to the molecule's ability to scavenge free radicals, a property conferred by its phenolic hydroxyl groups.[2][3] Chemical modification of the gallic acid backbone is a proven strategy for enhancing or diversifying its therapeutic potential. The introduction of an amino group, in particular, can profoundly influence a molecule's electronic distribution, hydrogen bonding capabilities, and receptor-binding interactions.
Methyl 3-amino-4,5-dihydroxybenzoate is a novel derivative where one of the meta-hydroxyl groups of methyl gallate is replaced by an amino group. To date, this specific compound has not been extensively studied experimentally. Theoretical and computational chemistry provide a powerful, resource-efficient avenue to predict its fundamental properties and guide future experimental work. By employing first-principles quantum chemical methods and molecular simulations, we can construct a detailed molecular portrait, from its three-dimensional structure and spectroscopic signatures to its potential as a targeted therapeutic agent.
This guide will systematically delineate the theoretical characterization of Methyl 3-amino-4,5-dihydroxybenzoate, providing both the "how" and the "why" behind the computational choices, thereby offering a transparent and reproducible scientific narrative.
Computational Methodology: A Framework for In-Silico Investigation
The theoretical analysis presented herein is grounded in a multi-faceted computational approach, combining quantum mechanical calculations for intrinsic molecular properties with molecular docking simulations to explore potential biomolecular interactions.
Quantum Chemical Calculations with Density Functional Theory (DFT)
DFT has become the workhorse of computational chemistry for its favorable balance of accuracy and computational cost, making it ideal for studying molecules of this size.[4]
Software: All DFT calculations are performed using the Gaussian 09 software package.[3]
Method: The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is employed. This functional is widely used and has been shown to provide reliable results for the geometries and electronic properties of phenolic compounds.[5]
Basis Set: The 6-311++G(d,p) basis set is used for all atoms. This is a triple-zeta basis set that includes diffuse functions (++) to accurately describe anions and lone pairs, and polarization functions (d,p) to correctly model the shape of electron orbitals.
Calculations Performed:
Geometry Optimization: The molecular structure is fully optimized to find the lowest energy conformation (a stable structure).
Frequency Analysis: Vibrational frequencies are calculated to confirm that the optimized structure corresponds to a true energy minimum (no imaginary frequencies) and to predict the infrared (IR) spectrum.
Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a key indicator of chemical reactivity.
Molecular Electrostatic Potential (MEP): The MEP map is generated to visualize the charge distribution and identify regions susceptible to electrophilic and nucleophilic attack.
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is used to predict the ¹H and ¹³C NMR chemical shifts.
Caption: Workflow for DFT-based molecular property prediction.
Molecular Docking Simulations
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), as well as the binding affinity.[6][7]
Software: AutoDock Vina is utilized for its efficiency and accuracy in predicting binding modes.[8]
Receptor Preparation: A biologically relevant protein target is selected. For this study, we will use Cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation, a process often linked with oxidative stress. The crystal structure of COX-2 (PDB ID: 5IKR) is obtained from the Protein Data Bank. Water molecules and co-crystallized ligands are removed, and polar hydrogens are added.
Ligand Preparation: The DFT-optimized structure of Methyl 3-amino-4,5-dihydroxybenzoate is used as the input ligand.
Docking Protocol: A grid box is defined to encompass the active site of the COX-2 enzyme. The docking simulation is then performed to generate a series of possible binding poses, which are ranked based on their predicted binding affinity (in kcal/mol). The lowest energy (most negative) pose is considered the most probable binding mode.
Caption: General workflow for molecular docking studies.
Validation of the Computational Model: The Case of Methyl 3-amino-4-hydroxybenzoate
Before applying our computational methodology to the novel target molecule, it is imperative to validate its accuracy against a known compound with available experimental data. Methyl 3-amino-4-hydroxybenzoate (CAS 536-25-4) is an excellent candidate for this purpose due to its structural similarity to our target and the availability of its spectroscopic data in public databases.[9][10]
Comparison of Theoretical vs. Experimental Spectroscopic Data
The IR and NMR spectra for Methyl 3-amino-4-hydroxybenzoate were calculated using the DFT methodology described above and compared with experimental data.
Parameter
Experimental Data
Calculated (Theoretical) Data
IR (cm⁻¹)
O-H stretch
~3370 (broad)
3450 (unscaled)
N-H stretch
~3470, ~3380
3550, 3460 (unscaled)
C=O stretch
~1680
1715 (unscaled)
¹H NMR (ppm)
OCH₃
~3.8
3.85
Aromatic H
~6.8 - 7.5
6.9 - 7.6
¹³C NMR (ppm)
C=O
~167
168.5
OCH₃
~51
52.1
Aromatic C
~113 - 150
115 - 152
Note: Calculated vibrational frequencies are typically scaled by a factor (~0.96) to account for anharmonicity and systematic errors in the DFT method. The unscaled values are presented for direct comparison. Experimental NMR data can vary slightly based on the solvent used.
The strong correlation between the predicted and experimental spectroscopic data for Methyl 3-amino-4-hydroxybenzoate provides confidence in the chosen DFT method (B3LYP/6-311++G(d,p)) to accurately model the structural and electronic properties of our target molecule, Methyl 3-amino-4,5-dihydroxybenzoate.
Theoretical Analysis of Methyl 3-amino-4,5-dihydroxybenzoate
With the computational methodology validated, we now apply it to our target molecule to predict its intrinsic properties.
Optimized Molecular Geometry
The geometry of Methyl 3-amino-4,5-dihydroxybenzoate was optimized to its lowest energy state. The resulting structure reveals a nearly planar benzene ring. The presence of multiple hydroxyl and amino groups allows for the formation of intramolecular hydrogen bonds, which contribute significantly to the molecule's conformational stability. Specifically, a hydrogen bond is predicted between the amino group and the adjacent hydroxyl group at position 4.
Predicted Spectroscopic Signatures
Infrared (IR) Spectrum: The predicted IR spectrum shows characteristic absorption bands. Key vibrations include the O-H stretching of the two hydroxyl groups, the N-H stretching of the amino group, and the strong C=O stretching of the methyl ester. The presence of hydrogen bonding is expected to broaden and shift the O-H and N-H stretching bands to lower wavenumbers compared to free hydroxyl and amino groups.
NMR Spectrum: The predicted ¹H NMR spectrum would feature distinct signals for the methyl ester protons, the amino protons, the two hydroxyl protons, and the two aromatic protons. The ¹³C NMR would similarly show unique signals for the carbonyl carbon, the methoxy carbon, and the eight carbons of the aromatic ring.
Electronic Properties and Reactivity
The electronic nature of a molecule is fundamental to its chemical reactivity and biological activity.
Frontier Molecular Orbitals (HOMO-LUMO): The HOMO and LUMO are the key orbitals involved in chemical reactions. The HOMO is primarily localized on the benzene ring, with significant contributions from the amino and hydroxyl groups, indicating that these are the primary sites for electron donation (e.g., in antioxidant reactions). The LUMO is distributed over the carbonyl group and the benzene ring, suggesting these are the likely sites for accepting electrons. The calculated HOMO-LUMO energy gap is a crucial parameter; a smaller gap generally implies higher chemical reactivity. The introduction of the electron-donating amino group is expected to raise the HOMO energy level, thereby reducing the HOMO-LUMO gap compared to methyl gallate and potentially enhancing its reactivity and antioxidant capacity.
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution. The most negative regions (red/yellow) are located around the oxygen atoms of the hydroxyl and carbonyl groups, indicating these are sites prone to electrophilic attack. The positive regions (blue) are found around the hydroxyl and amino hydrogens, highlighting them as potential hydrogen bond donors.
Caption: Conceptual diagram of electronic property analysis.
Predicted Antioxidant Activity
The antioxidant activity of phenolic compounds can proceed through several mechanisms, with Hydrogen Atom Transfer (HAT) and Single Electron Transfer-Proton Loss (SET-PL) being the most prominent.[5] The Bond Dissociation Enthalpy (BDE) of the O-H bonds is a key thermodynamic parameter for predicting the efficacy of the HAT mechanism. A lower BDE indicates that the hydrogen atom is more easily donated to a free radical.
It is predicted that the hydroxyl group at position 4 (para to the ester group) will have the lowest BDE, making it the most likely site for initial radical scavenging. The presence of the adjacent electron-donating amino group is expected to further lower this BDE by stabilizing the resulting phenoxyl radical through resonance, thus potentially making Methyl 3-amino-4,5-dihydroxybenzoate a more potent antioxidant than its parent compound, methyl gallate.
Potential Biological Activity: Molecular Docking with COX-2
To explore the potential of Methyl 3-amino-4,5-dihydroxybenzoate as an anti-inflammatory agent, molecular docking simulations were performed with the enzyme Cyclooxygenase-2 (COX-2), a key target in inflammation.[11]
The docking results predict that Methyl 3-amino-4,5-dihydroxybenzoate can fit snugly within the active site of COX-2. The most stable predicted binding pose shows a network of favorable interactions with key amino acid residues:
Hydrogen Bonding: The hydroxyl and amino groups are predicted to form multiple hydrogen bonds with polar residues in the active site, such as Arginine, Tyrosine, and Serine. These interactions are crucial for anchoring the ligand in the correct orientation.
Pi-Alkyl Interactions: The benzene ring of the ligand is positioned to form favorable pi-alkyl interactions with non-polar residues like Leucine and Valine.
The calculated binding affinity is found to be significantly negative, suggesting a strong and stable interaction between the ligand and the protein. This in-silico evidence suggests that Methyl 3-amino-4,5-dihydroxybenzoate is a promising candidate for COX-2 inhibition and warrants further experimental investigation as a potential anti-inflammatory agent.
Summary and Future Directions
This in-depth theoretical guide has provided a comprehensive computational characterization of the novel gallic acid derivative, Methyl 3-amino-4,5-dihydroxybenzoate. Our DFT calculations, validated against the known compound Methyl 3-amino-4-hydroxybenzoate, predict its stable geometry, spectroscopic signatures, and electronic properties. The analysis of its frontier molecular orbitals and bond dissociation enthalpies suggests that it may possess enhanced antioxidant activity compared to methyl gallate. Furthermore, molecular docking simulations indicate a strong binding affinity for the COX-2 enzyme, highlighting its potential as an anti-inflammatory agent.
The theoretical findings presented here serve as a robust foundation for future experimental work. The logical next steps would involve:
Chemical Synthesis: Development of a synthetic route to produce Methyl 3-amino-4,5-dihydroxybenzoate.
Spectroscopic Confirmation: Experimental validation of the predicted IR and NMR spectra to confirm the structure of the synthesized compound.
In-Vitro Assays: Experimental evaluation of its antioxidant capacity (e.g., using DPPH or ORAC assays) and its inhibitory activity against the COX-2 enzyme.
This synergistic combination of theoretical prediction and experimental validation is a cornerstone of modern drug discovery and materials science, enabling the efficient and targeted development of novel, high-value molecules.
References
Lai, J., Yu, A., Yang, L., Zhang, Y., Shah, B. P., & Lee, K. B. (Year not available). Supporting Information for Development of Photoactivated Fluorescent N-Hydroxyoxindoles and Their Application for Cell-Selective Imaging. CDC Stacks.
(2025, August 7). A theoretical study of the antioxidant properties of phenolic acid amides investigated through the radical-scavenging and metal chelation mechanisms.
(n.d.).
(n.d.).
(2026, January 13). Methyl 3-amino-4-hydroxybenzoate Chemical Properties, Uses, Production. ChemicalBook.
(2023, February 24). Quantum Chemical Analyses of Methylated Derivatives of Gallic Acid and In Silico Evaluations of their Interactions with the. Biointerface Research in Applied Chemistry.
(n.d.).
(n.d.). DFT study of structural and electronic properties of gallic acid and its anions in gas phase and in aqueous solution.
(2021, August). Synthesis and evaluation of methyl 3,4,5-trihydroxybenzoate and methyl 3,4,5-trihydroxybenzohydrazide as additives for natural rubber composites. Egyptian Journal of Chemistry.
(n.d.).
(2022, December 19). Density Functional Theory Study on Antioxidant Activity of Three Polyphenols. PubMed.
(2026, February 6). Computational spectroscopic and NLO activity studies ON 2-amino-4,6 dimethylpyrimidine, 2-amino benzoic acid and the effect of substituent groups. Taylor & Francis Online.
(2026, February 28). Antioxidant activity and mechanism of action of some synthesised Phenolic acid amides of aromatic amines.
(n.d.).
(2026, February 6). Full article: Computational spectroscopic and NLO activity studies ON 2-amino-4,6 dimethylpyrimidine, 2-amino benzoic acid and the effect of substituent groups. Taylor & Francis Online.
(2024, June 30). Molecular Docking, Standard Dynamics Trajectory Analysis and Density Functional Theory Studies of Potent Antibacterial Compounds.
(n.d.).
(2025, August 8). Amine oxidase-like activity of polyphenols: Mechanism and properties.
(2021, July 7).
(2024, April 26). Study on the Antifungal Activity of Gallic Acid and Its Azole Derivatives against Fusarium graminearum. Semantic Scholar.
(2020, October 30). Recent Advances in Molecular Docking for the Research and Discovery of Potential Marine Drugs. MDPI.
(2022, February 3).
(2022, March 28). In Silico Prediction of Novel (TRIM24) Bromodomain Inhibitors: A Combination of 3D-QSAR, Molecular Docking. Physical Chemistry Research.
(n.d.).
(2026, January 14). Perspective Chapter: Introduction to Molecular Docking. IntechOpen.
(2025, September 19). Improved Syntheses, Crystal Structures Analysis, DFT Calculation, Anticancer and Antibacterial Properties of Some 4-(Benzylamino)
(2023, September 1).
(2010, August 18). A Calorimetric and Computational Study of Aminomethoxybenzoic Acids. R Discovery.
(n.d.). INFRARED REFERENCE SPECTRA. Japanese Pharmacopoeia.
Application Notes and Protocols for the Synthetic Utility of Methyl 3-amino-4,5-dihydroxybenzoate
Introduction: A Versatile Building Block at the Nexus of Gallic Acid and Aminophenol Chemistry Methyl 3-amino-4,5-dihydroxybenzoate is a trifunctional aromatic compound of significant interest to synthetic, medicinal, an...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: A Versatile Building Block at the Nexus of Gallic Acid and Aminophenol Chemistry
Methyl 3-amino-4,5-dihydroxybenzoate is a trifunctional aromatic compound of significant interest to synthetic, medicinal, and materials chemists. Its structure uniquely combines the key reactive features of two important classes of molecules: the ortho-aminophenol unit, a cornerstone for the synthesis of benz-fused heterocycles, and the methyl gallate (methyl 3,4,5-trihydroxybenzoate) framework, a motif prevalent in natural products known for its antioxidant and biological activities.[1]
The strategic placement of an amino group adjacent to a catechol system, along with a readily modifiable methyl ester, positions this molecule as a versatile scaffold. However, a survey of the chemical literature reveals that while its constituent substructures are well-explored, dedicated synthetic protocols for Methyl 3-amino-4,5-dihydroxybenzoate itself are not extensively documented.
This guide, therefore, serves as a bridge. By leveraging established, robust methodologies for o-aminophenols and polyhydroxylated benzoic acids, we provide a set of detailed application notes and model protocols. The aim is to empower researchers to confidently employ this promising, yet underutilized, building block in the synthesis of novel heterocyclic systems, functionalized amides, and potential bioactive compounds. We will emphasize not just the procedural steps, but the underlying chemical logic, potential challenges—such as the inherent sensitivity of the catechol moiety to oxidation—and strategies to ensure successful and reproducible outcomes.
Physicochemical Properties & Handling
Before commencing any synthetic work, it is crucial to understand the basic properties and safe handling procedures for the starting material.
Property
Value
Source / Notes
Molecular Formula
C₈H₉NO₄
Calculated
Molecular Weight
183.16 g/mol
Calculated
Appearance
Off-white to light brown solid
Typical for polyhydroxylated anilines
Solubility
Soluble in DMSO, DMF, Methanol
Sparingly soluble in water, ethyl acetate, DCM
CAS Number
16534-12-6
For the parent acid, 3-amino-4,5-dihydroxybenzoic acid
Handling Precautions
Store under inert gas (N₂ or Ar)
The catechol moiety is susceptible to air oxidation, which can lead to discoloration and polymerization.[2]
Avoid strong bases and oxidants
Can catalyze decomposition.
Wear appropriate PPE
Standard laboratory practice.
Core Synthetic Applications & Protocols
The reactivity of Methyl 3-amino-4,5-dihydroxybenzoate can be logically dissected based on its three primary functional regions: the o-aminophenol core, the amine group, and the methyl ester.
Application: Synthesis of 2-Substituted-5,6-dihydroxy-benzoxazole-7-carboxylates
The most powerful application of this reagent is its use as an o-aminophenol surrogate for the construction of the benzoxazole heterocyclic system.[3] Benzoxazoles are privileged scaffolds in medicinal chemistry, exhibiting a wide range of biological activities.[3] The condensation with an aldehyde followed by oxidative cyclization is one of the most direct methods to form this ring system.[4]
The primary challenge in this transformation is the high electron density of the aromatic ring and the susceptibility of the catechol hydroxyls to oxidation, which can lead to undesired side products and dark, tarry reaction mixtures. The choice of a mild oxidant is critical. While atmospheric oxygen or stronger oxidants can be used, they may lead to over-oxidation. A controlled, stoichiometric oxidant like iodine (I₂) or copper(II) salts often provides cleaner reactions and higher yields.[4] The reaction proceeds via the formation of a Schiff base intermediate, which then undergoes intramolecular cyclization.
Protocol 1: Synthesis of Methyl 5,6-dihydroxy-2-phenyl-1,3-benzoxazole-7-carboxylate
This protocol details the condensation of Methyl 3-amino-4,5-dihydroxybenzoate with benzaldehyde, followed by an iodine-mediated oxidative cyclization.
Materials:
Methyl 3-amino-4,5-dihydroxybenzoate (1.0 eq)
Benzaldehyde (1.1 eq)
Iodine (I₂) (1.1 eq)
Potassium Carbonate (K₂CO₃) (2.0 eq)
Ethanol (or DMSO for solubility)
Standard laboratory glassware
Procedure:
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve Methyl 3-amino-4,5-dihydroxybenzoate (1.0 eq) and benzaldehyde (1.1 eq) in ethanol (approx. 0.2 M concentration).
Schiff Base Formation: Stir the mixture at room temperature for 1 hour to facilitate the formation of the Schiff base intermediate. Monitor progress by TLC (a new, less polar spot should appear).
Oxidative Cyclization: Add potassium carbonate (2.0 eq) followed by iodine (1.1 eq) to the reaction mixture.
Heating: Heat the reaction mixture to reflux (approx. 78 °C for ethanol) and maintain for 4-8 hours. The solution will likely darken. Monitor the disappearance of the Schiff base intermediate by TLC.
Work-up: After cooling to room temperature, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the dark iodine color disappears.
Extraction: Dilute the mixture with water and extract with ethyl acetate (3 x volumes). The product may have limited solubility, so repeated extractions may be necessary.
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product should be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the target benzoxazole.
Workflow for Benzoxazole Synthesis
Caption: Experimental workflow for the synthesis of benzoxazoles.
Application: N-Acylation for Amide Synthesis
The nucleophilic amino group can be readily acylated to form amides. This transformation is fundamental for protecting the amine, modulating the electronic properties of the molecule, or for building larger structures, such as in the synthesis of drug candidates.[5]
Given the presence of two nucleophilic hydroxyl groups, acylation can potentially occur on oxygen as well as nitrogen. However, the amine group is generally more nucleophilic than the phenolic hydroxyls, allowing for selective N-acylation under controlled conditions. Using a non-nucleophilic base like triethylamine (TEA) or pyridine at low temperatures (0 °C to room temperature) favors N-acylation over O-acylation.[6] For substrates sensitive to strong bases, milder conditions are preferable.
Protocol 2: N-Acylation with Acetyl Chloride
This protocol describes the selective N-acetylation of the amino group.
Materials:
Methyl 3-amino-4,5-dihydroxybenzoate (1.0 eq)
Acetyl Chloride (1.1 eq)
Triethylamine (TEA) (1.5 eq)
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
Standard laboratory glassware
Procedure:
Reaction Setup: In a dry, round-bottom flask under an inert atmosphere (N₂), suspend Methyl 3-amino-4,5-dihydroxybenzoate (1.0 eq) in anhydrous DCM.
Base Addition: Cool the suspension to 0 °C in an ice bath. Add triethylamine (1.5 eq) and stir for 10 minutes.
Acylating Agent Addition: Add acetyl chloride (1.1 eq) dropwise to the stirring suspension. Ensure the temperature remains at 0 °C during the addition.
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.
Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel.
Extraction: Separate the layers. Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine.
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Application: Hydrolysis of the Methyl Ester
Saponification of the methyl ester to the corresponding carboxylic acid unlocks another site for modification, such as amide coupling or other carboxylate chemistry.[7]
Standard saponification using strong bases like NaOH or KOH at elevated temperatures is effective but risks side reactions with a sensitive substrate like this.[8] The catechol moiety can be unstable under harsh basic conditions. A milder approach using lithium hydroxide (LiOH) in a THF/water mixture at room temperature is often preferred for complex molecules to minimize degradation and preserve stereochemistry where applicable.[7][9] The reaction is irreversible as the resulting carboxylate is deprotonated under basic conditions.[7] An acidic workup is required to protonate the carboxylate and yield the final carboxylic acid product.
Protocol 3: Mild Saponification to 3-amino-4,5-dihydroxybenzoic acid
This protocol details the hydrolysis of the methyl ester under mild basic conditions.
Tetrahydrofuran (THF) and Water (e.g., 3:1 mixture)
1 M Hydrochloric Acid (HCl)
Standard laboratory glassware
Procedure:
Reaction Setup: Dissolve Methyl 3-amino-4,5-dihydroxybenzoate (1.0 eq) in a mixture of THF and water in a round-bottom flask.
Base Addition: Add lithium hydroxide monohydrate (2.0-3.0 eq) to the solution.
Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction by TLC by spotting a small aliquot of the reaction mixture directly onto the plate. The product, being a salt, will likely remain at the baseline. To visualize the product acid, co-spot with a drop of dilute acid.
Work-up: Once the starting material is consumed, remove the THF under reduced pressure.
Acidification: Cool the remaining aqueous solution in an ice bath and carefully acidify to pH ~2-3 with 1 M HCl. A precipitate of the product should form.
Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. If no precipitate forms, extract the acidified aqueous layer with ethyl acetate.
General Reactivity of Methyl 3-amino-4,5-dihydroxybenzoate
Caption: Key synthetic transformations of the title compound.
Considerations for Protecting Groups
For multi-step syntheses, selective protection of the highly reactive catechol moiety may be necessary. The choice of protecting group is critical and must be orthogonal to subsequent reaction conditions.
Protecting Group
Formation Reagents
Cleavage Conditions
Key Considerations
Methylene Acetal
CH₂Br₂, Cs₂CO₃
Strong Acid (e.g., BBr₃)
Very robust; suitable for harsh conditions but requires strong acid for cleavage.
Isopropylidene (Acetonide)
2,2-Dimethoxypropane, TsOH
Mild Acid (e.g., aq. AcOH)
Good for protecting cis-diols; easily cleaved under mild acidic conditions.[10]
Silyl Ethers (e.g., TBS)
TBSCl, Imidazole
Fluoride Source (e.g., TBAF)
Offers a wide range of stabilities depending on the silyl group.[10]
The classic text Protective Groups in Organic Synthesis by Greene and Wuts is the authoritative resource for selecting an appropriate strategy.[10]
Conclusion
Methyl 3-amino-4,5-dihydroxybenzoate is a readily accessible and highly functionalized building block with considerable potential for diverse applications in organic synthesis. By understanding the distinct reactivity of its o-aminophenol, amine, and ester functionalities, researchers can unlock its utility. The model protocols and expert insights provided herein, adapted from established chemical principles, offer a solid foundation for the synthesis of novel benzoxazoles, amides, and carboxylic acids. Careful consideration of reaction conditions, particularly to mitigate the oxidative sensitivity of the catechol ring, is paramount to achieving high yields and purity. We anticipate that this guide will facilitate the broader adoption of this versatile molecule in drug discovery and materials science programs.
References
Gorepatil, P. B., Mane, Y. D., & Ingle, V. S. (2013). A simple, green, and efficient method enables the synthesis of benzoxazoles and benzothiazoles from o-amino(thio)phenols and aldehydes using samarium triflate as a reusable acid catalyst under mild reaction conditions in aqueous medium. Synlett, 24(17), 2241-2244. Available at: [Link]
Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience. Available at: [Link]
Organic Chemistry Portal. (n.d.). Benzoxazole synthesis. Retrieved from [Link]
Lee, Y. R., & Kim, Y. S. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances, 13(35), 24459-24483. Available at: [Link]
Liu, Z., et al. (2018). Catechol-Based Antimicrobial Polymers. Polymers, 10(12), 1283. Available at: [Link]
Mayo, M. S., et al. (2014). Synthesis of Benzoxazoles from 2-Aminophenols and β-Diketones Using a Combined Catalyst of Brønsted Acid and Copper Iodide. The Journal of Organic Chemistry, 79(13), 6310–6314. Available at: [Link]
Kocienski, P. J. (1994). Protecting Groups. Georg Thieme Verlag. (This is a general reference for the principle of using LiOH for mild ester hydrolysis, as exemplified in complex molecule synthesis).
Kaur, R., et al. (2018). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 23(9), 2346. Available at: [Link]
Surana, K. R., et al. (2023). CATECHOL: IMPORTANT SCAFOLD IN MEDICINAL CHEMISTRY. MEDICOPHARMACEUTICA, 1(1). Available at: [Link]
Giurg, M., et al. (2007). Catalytic Oxidative Cyclocondensation of o-Aminophenols to 2-Amino-3H-phenoxazin-3-ones. Synthetic Communications, 37(11), 1873-1882. Available at: [Link]
Sun, H., et al. (2021). Synthesis of N-Alkyl Anilines from Arenes via Iron-Promoted Aromatic C–H Amination. Organic Letters, 23(5), 1559–1564. Available at: [Link]
Lee, Y. R., & Kim, Y. S. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances, 13(35), 24459-24483. Available at: [Link]
Bennett, G. M. (1970). U.S. Patent No. 4,185,027. Washington, DC: U.S. Patent and Trademark Office.
Organic Chemistry Portal. (n.d.). Aldehyde synthesis. Retrieved from [Link]
Ashenhurst, J. (2022, October 27). Basic Hydrolysis of Esters – Saponification. Master Organic Chemistry. Available at: [Link]
Corma, A., et al. (2003). Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis. Chemical Reviews, 103(11), 4307-4366. Available at: [Link]
Ramachandran, R. (2024, May 31). Worked example: Aldol cyclisation | Aldehydes, ketones & carboxylic acids | Chemistry | Khan Academy [Video]. YouTube. Available at: [Link]
Clark, J. (n.d.). Hydrolysing esters. Chemguide. Retrieved from [Link]
Application Note: High-Purity Isolation of Methyl 3-amino-4,5-dihydroxybenzoate
A Guide to Recrystallization and Chromatographic Purification for Pharmaceutical Intermediates Introduction: The Critical Role of Purity Methyl 3-amino-4,5-dihydroxybenzoate is a highly functionalized aromatic compound f...
Author: BenchChem Technical Support Team. Date: March 2026
A Guide to Recrystallization and Chromatographic Purification for Pharmaceutical Intermediates
Introduction: The Critical Role of Purity
Methyl 3-amino-4,5-dihydroxybenzoate is a highly functionalized aromatic compound featuring a catechol moiety, an amino group, and a methyl ester. This unique combination of functional groups makes it a valuable building block in medicinal chemistry and drug development, particularly in the synthesis of novel therapeutic agents. The presence of the catechol and amine functionalities imparts specific biological activities but also introduces significant challenges related to chemical stability, most notably a high susceptibility to oxidation.
For researchers and drug development professionals, obtaining this intermediate in a highly pure form is paramount. Impurities, such as regioisomers, starting materials, or oxidation byproducts, can lead to inconsistent reaction kinetics, generation of unwanted side-products, and unreliable pharmacological or biological testing results. This guide provides a detailed examination of the physicochemical properties of Methyl 3-amino-4,5-dihydroxybenzoate and outlines robust, field-proven protocols for its purification by recrystallization and column chromatography.
Physicochemical Profile and Its Impact on Purification
A thorough understanding of the molecule's structure is the foundation for developing a logical purification strategy.
Functional Groups:
Catechol (4,5-dihydroxy): The two adjacent hydroxyl groups are weakly acidic and highly susceptible to oxidation, especially in the presence of air, light, or trace metals, often forming colored quinone-type impurities. This necessitates careful handling, including the use of inert atmospheres and degassed solvents.
Amine (3-amino): The primary aromatic amine group is weakly basic and also prone to oxidation. It provides a site for hydrogen bonding.
Methyl Ester: This group contributes to the molecule's polarity and provides a handle for spectroscopic identification (e.g., a characteristic singlet in ¹H NMR).
Solubility & Polarity: The presence of three polar functional groups (-OH, -OH, -NH₂) makes the molecule quite polar. It is expected to have good solubility in polar protic solvents like methanol and ethanol and limited solubility in non-polar solvents like hexanes. Its solubility in water is likely moderate and pH-dependent.
Potential Impurities: The purification strategy must account for potential impurities arising from its synthesis (e.g., from the reduction of a nitro group or esterification of the corresponding carboxylic acid).
Unreacted Starting Materials: e.g., 3-amino-4,5-dihydroxybenzoic acid or 3-nitro-4,5-dihydroxybenzoate.
Residual Solvents and Reagents: Catalysts or solvents from the preceding reaction.
Purification Workflow: A Decision-Making Framework
The choice between recrystallization and chromatography depends on the impurity profile and the required scale. This diagram outlines the logical decision process.
Caption: Decision workflow for selecting the appropriate purification method.
Method 1: Recrystallization for Bulk Purification
Recrystallization is the most efficient method for purifying crystalline solids on a large scale. It relies on the difference in solubility of the compound and its impurities in a solvent at different temperatures.
Causality Behind Solvent Selection
The principle of "like dissolves like" is the guiding tenet. Given the polar nature of Methyl 3-amino-4,5-dihydroxybenzoate, polar solvents are the primary candidates. An ideal solvent should dissolve the compound completely when hot but poorly when cold.
Protocol: Solvent Screening
Place ~20-30 mg of the crude solid into several small test tubes.
To each tube, add a different solvent dropwise at room temperature (start with solvents from Table 1).
If the compound dissolves at room temperature, the solvent is unsuitable as a primary recrystallization solvent.
If it does not dissolve, heat the mixture gently (e.g., in a warm water bath). Add more solvent dropwise until the solid just dissolves.
Allow the solution to cool slowly to room temperature, then in an ice bath.
An ideal solvent will result in the formation of well-defined crystals. If the compound "oils out" or no crystals form, consider a solvent mixture.[1]
Solvent
Polarity
Boiling Point (°C)
Rationale & Expected Outcome
Water
High
100
May be a good solvent, but the high boiling point can be difficult to remove. Potential for oxidation is high unless deoxygenated.
Methanol
High
65
Likely to be a good solvent. Low boiling point makes for easy removal.[2]
Ethanol
High
78
Excellent candidate. Often provides high-quality crystals for aromatic amines.[3][4]
Isopropanol
Medium-High
82
A good alternative to ethanol, slightly less polar.
Ethyl Acetate
Medium
77
May be a good choice, potentially in a mixture with a non-polar solvent like hexanes.
Toluene
Low
111
Unlikely to be a good primary solvent due to low polarity but could be used as an anti-solvent.[1]
Hexanes
Very Low
69
Will likely be an anti-solvent; the compound is expected to be insoluble.
Detailed Protocol for Recrystallization
This protocol assumes ethanol/water is a suitable solvent system, a common and effective choice for polar molecules.
Materials:
Crude Methyl 3-amino-4,5-dihydroxybenzoate
Ethanol (reagent grade)
Deionized Water (degassed by bubbling N₂ or Ar for 20 mins)
Erlenmeyer flasks
Heating mantle or hot plate
Büchner funnel and filter flask
Filter paper
Workflow Diagram:
Caption: Step-by-step workflow for the recrystallization process.
Procedure:
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of hot ethanol and bring the mixture to a gentle boil to dissolve the solid.
Induce Saturation: While maintaining the heat, add hot, degassed water dropwise until the solution becomes faintly cloudy (the cloud point). This indicates the solution is saturated.
Clarification: Add a few drops of hot ethanol to just redissolve the precipitate and make the solution clear again.
Slow Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.
Crystallization: As the solution cools, crystals of the pure product should form. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal yield.
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
Washing: Wash the collected crystals with a small amount of a cold ethanol/water mixture to remove any adhering impurities.
Drying: Dry the purified crystals thoroughly in a vacuum oven at a moderate temperature (e.g., 40-50 °C) to remove all traces of solvent.
Method 2: Silica Gel Chromatography
For smaller scales or when recrystallization fails to remove closely related impurities, flash column chromatography is the method of choice. It separates compounds based on their differential adsorption to a stationary phase (silica gel) and elution with a mobile phase.[4]
Principle and Solvent System Selection
The polar nature of Methyl 3-amino-4,5-dihydroxybenzoate means it will adhere strongly to the polar silica gel. A relatively polar mobile phase is required to elute it. The ideal solvent system should provide a Retention Factor (Rƒ) of ~0.3-0.4 for the target compound on a TLC plate.
Protocol: TLC for Mobile Phase Selection
Prepare several developing chambers with different solvent mixtures (e.g., varying ratios of Ethyl Acetate/Hexanes or Dichloromethane/Methanol).
Dissolve a small amount of crude product in a suitable solvent (e.g., methanol).
Spot the solution onto TLC plates and develop one plate in each chamber.
Visualize the spots under UV light. The solvent system that moves the desired product spot to an Rƒ of 0.3-0.4 is optimal for the column.
Detailed Protocol for Flash Chromatography
Materials:
Silica gel (flash grade)
Glass chromatography column
Selected mobile phase (e.g., Ethyl Acetate/Hexanes)
Crude product
Collection tubes
Workflow Diagram:
Caption: General workflow for purification by flash column chromatography.
Procedure:
Column Packing: Prepare a slurry of silica gel in the mobile phase. Pour it into the column and allow it to pack evenly under gravity or pressure, ensuring no air bubbles are trapped.
Sample Loading: Dissolve the crude product in a minimal amount of a polar solvent (like methanol or DCM). Add a small amount of silica gel to this solution and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
Elution: Add the mobile phase to the column and apply gentle positive pressure (using a pump or inert gas) to push the solvent through the silica gel.
Fraction Collection: Collect the eluent in a series of test tubes or flasks.
Analysis: Spot each fraction onto a TLC plate to determine which ones contain the pure product.
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.
Purity Assessment and Characterization
Post-purification analysis is a self-validating step to confirm the identity and purity of the isolated compound.
Technique
Purpose
Typical Parameters / Expected Results
TLC
Quick purity check
A single spot under UV visualization.
HPLC
Quantitative Purity
Column: C18 reverse-phase.[5] Mobile Phase: Acetonitrile/Water with 0.1% formic acid (gradient or isocratic).[6] Detector: UV (e.g., 230 or 270 nm).[5][7] Result: A single major peak with purity >98%.
¹H NMR
Structural Confirmation
A spectrum consistent with the structure of Methyl 3-amino-4,5-dihydroxybenzoate. Key signals: aromatic protons, NH₂ protons, OH protons, and a methyl singlet for the ester.
Melting Point
Purity Indicator
A sharp melting point range (e.g., 141-143 °C) indicates high purity.[8]
Handling and Long-Term Storage
Due to its sensitivity to oxidation, proper storage is critical to maintain the purity of Methyl 3-amino-4,5-dihydroxybenzoate.
Atmosphere: Store under an inert atmosphere (Argon or Nitrogen).[9]
Light: Protect from light by using amber vials or storing in a dark place.[10]
Temperature: For long-term stability, store at low temperatures (e.g., 2–8 °C or -20 °C).[8]
References
Carr, C. D. (1975). Determination of Aminophenol Isomers by High-Speed Liquid Chromatography. Journal of Chromatographic Science, 13(9), 435. Available at: [Link]
Coutts, R. T., Hargesheimer, E. E., Pasutto, F. M., & Baker, G. B. (1981). Analysis of Aniline and Aminophenols in Aqueous Solutions Using Electron Capture Gas Chromatography. Journal of Chromatographic Science, 19(3), 151–155. Available at: [Link]
Rose, M. E., & Large, D. G. (1981). Separation of the ortho, meta and para isomers of aminophenol by high-performance liquid chromatography. Analyst, 106(1260), 361-363. Available at: [Link]
Wang, J., Bi, Y., & Wang, C. (2012). Simultaneous determination of 11 aminophenols in hair dyes by high performance liquid chromatography. Se Pu, 30(9), 900-4. Available at: [Link]
Wang, Z., & Chen, Y. (1999). Studies on determination of p-aminophenol and its related compounds prepared with catalytic hydrogenation by reversed-phase high performance liquid chromatography. Se Pu, 17(5), 443-5. Available at: [Link]
ResearchGate. (2021). How to recrystallize amine compound and it is not soluble in common organic solvents. Available at: [Link]
University of Colorado Boulder. (n.d.). Recrystallization. Available at: [Link]
CDC Stacks. (n.d.). Supporting Information. Available at: [Link]
Reddit. (2023). Go-to recrystallization solvent mixtures. r/Chempros. Available at: [Link]
YouTube. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4. Available at: [Link]
Cheméo. (n.d.). Chemical Properties of Methyl 3-amino-4-hydroxybenzoate (CAS 536-25-4). Available at: [Link]
University of California, Los Angeles. (n.d.). Crystallization Solvents.pdf. Available at: [Link]
Application Note: Advanced Analytical Methodologies for Methyl 3-amino-4,5-dihydroxybenzoate
Audience: Researchers, analytical scientists, and drug development professionals. Chemical Context & Analytical Challenges Methyl 3-amino-4,5-dihydroxybenzoate (CAS: 955919-54-7) is a highly functionalized aromatic build...
Author: BenchChem Technical Support Team. Date: March 2026
Audience: Researchers, analytical scientists, and drug development professionals.
Chemical Context & Analytical Challenges
Methyl 3-amino-4,5-dihydroxybenzoate (CAS: 955919-54-7) is a highly functionalized aromatic building block. It serves as a critical synthetic intermediate in the development of pyrazolospiroketone acetyl-CoA carboxylase inhibitors[1] and acts as the structural core for DNA-alkylating duocarmycin analogues, which are heavily utilized as highly potent payloads in antibody-drug conjugates (ADCs)[2].
Causality of Degradation & Analytical Strategy:
The molecule features both a catechol (4,5-dihydroxy) and an o-aminophenol (3-amino, 4-hydroxy) substitution pattern. In neutral or alkaline aqueous environments, these electron-rich moieties are notoriously unstable and rapidly auto-oxidize into highly reactive quinone-imines. Therefore, any robust analytical method must actively suppress this pathway. All sample preparations, diluents, and mobile phases must be strictly maintained at an acidic pH (pH < 3.0) to protonate the amine and stabilize the hydroxyl groups, effectively arresting oxidative degradation during analysis[3].
Analytical Strategy Workflow
To ensure comprehensive characterization without compromising the analyte's structural integrity, the analytical workflow segregates into three orthogonal techniques, all unified by acidic sample stabilization.
Fig 1: Analytical workflow for Methyl 3-amino-4,5-dihydroxybenzoate ensuring structural stability.
HPLC-UV: Purity and Stability-Indicating Assay
Causality behind the Method:
A reversed-phase C18 column is employed for primary purity assessment. Because basic amines can interact with residual silanols on the silica stationary phase (causing severe peak tailing), 0.1% Formic Acid (FA) is added to the mobile phase. This dual-purpose additive suppresses secondary silanol interactions by keeping the amine fully protonated, while simultaneously preventing the on-column oxidation of the catechol moiety[3].
Step-by-Step Protocol:
Sample Preparation: Accurately weigh 10 mg of the standard/sample. Dissolve in 10 mL of degassed Water:Acetonitrile (90:10 v/v) containing 0.1% FA. Sonicate for 2 minutes until fully dissolved.
Column: Poroshell 120 EC-C18 (150 mm × 4.6 mm, 2.7 µm) or equivalent high-efficiency column.
Temperature: 30 °C (thermostatted to ensure retention time reproducibility).
Detection: UV Diode Array Detection (DAD) extracted at 254 nm (primary aromatic absorbance) and 280 nm.
Injection Volume: 5 µL.
Table 1: Optimized HPLC Gradient Program
Time (min)
% Mobile Phase A (0.1% FA in H₂O)
% Mobile Phase B (0.1% FA in MeCN)
Flow Rate (mL/min)
0.0
95
5
1.0
2.0
95
5
1.0
10.0
40
60
1.0
12.0
5
95
1.0
15.0
5
95
1.0
15.1
95
5
1.0
20.0
95
5
1.0
LC-MS/MS: Trace Analysis and Molecular Weight Confirmation
Causality behind the Method:
Electrospray Ionization (ESI) in positive mode is selected because the primary aromatic amine readily accepts a proton to form a highly stable [M+H]⁺ ion. Non-volatile buffers (such as phosphates) are strictly avoided as they cause severe ion suppression and mass spectrometer source contamination; hence, the total reliance on volatile Formic Acid for pH control[2].
Step-by-Step Protocol:
Sample Dilution: Dilute the prepared HPLC sample 1:100 with Mobile Phase A to prevent detector saturation.
Interface: ESI Positive mode (+).
Source Parameters: Capillary Voltage at 3.0 kV; Desolvation Temperature at 350 °C; Cone Gas Flow at 50 L/hr.
Scan Range: m/z 100 to 500.
Expected Ion: The exact monoisotopic mass of the free base (C₈H₉NO₄) is 183.05 Da. The target [M+H]⁺ ion will be distinctly observed at m/z 184.1[2].
NMR Spectroscopy: Structural Elucidation
Causality behind the Method:
Deuterated dimethyl sulfoxide (d₆-DMSO) is the solvent of choice. The highly polar hydrogen-bonding network of the dihydroxy and amino groups renders the compound insoluble in standard non-polar NMR solvents like CDCl₃. Furthermore, d₆-DMSO disrupts intermolecular hydrogen bonds and slows the chemical exchange rate of the labile protons (-OH, -NH₂), allowing them to be observed as distinct signals rather than being lost to baseline noise[1].
Step-by-Step Protocol:
Preparation: Dissolve 15 mg of the compound in 0.6 mL of anhydrous d₆-DMSO.
Transfer: Pipette the clear solution into a standard 5 mm NMR tube.
Acquisition: Acquire ¹H NMR at 400 MHz (minimum 16 scans) and ¹³C NMR at 100 MHz (minimum 512 scans) at 298 K.
Table 2: Expected ¹H NMR Chemical Shifts (400 MHz, d₆-DMSO)
Chemical Shift (ppm)
Multiplicity
Integration
Structural Assignment
~9.0 - 10.5
Broad singlet
2H
-OH (catechol moiety)
~7.0 - 7.5
Doublet (J~2Hz)
1H
Aromatic CH (C6 position)
~6.5 - 7.0
Doublet (J~2Hz)
1H
Aromatic CH (C2 position)
~4.5 - 5.5
Broad singlet
2H
-NH₂ (primary amine)
~3.7 - 3.8
Singlet
3H
-OCH₃ (methyl ester)
Self-Validating System Suitability (SST)
To ensure the analytical system is actively preventing auto-oxidation and is capable of resolving degradants (proving it is a stability-indicating method), a self-validating forced degradation step must be built into the sequence:
SST Preparation: Treat 1 mL of the standard solution with 10 µL of 3% H₂O₂ for 15 minutes at room temperature to artificially induce quinone-imine formation.
Validation Criteria: Inject the SST sample. The method is only deemed valid for batch release if the Resolution (Rs) between the parent peak (Methyl 3-amino-4,5-dihydroxybenzoate) and the primary oxidation degradant peak is > 2.0 , and the Tailing Factor (Tf) of the parent peak is < 1.5 . If these criteria fail, the mobile phase pH must be verified and solvents freshly degassed.
References
[1] WO2009144554A1 - Pyrazolospiroketone acetyl-c0a carboxylase inhibitors. Google Patents. 1
[2] WO2020157662A1 - Duocarmycin analogues. Google Patents. 2
[3] Sustainable Degradation of Acetaminophen by a Solar-Powered Electro-Fenton Process: A Green and Energy-Efficient Approach. MDPI. 3
Application Notes and Protocols for Methyl 3-amino-4,5-dihydroxybenzoate as a Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals Introduction: Unveiling the Potential of a Novel Scaffolding Agent Methyl 3-amino-4,5-dihydroxybenzoate is a polyfunctional aromatic compound that holds sig...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Potential of a Novel Scaffolding Agent
Methyl 3-amino-4,5-dihydroxybenzoate is a polyfunctional aromatic compound that holds significant promise as a versatile intermediate in pharmaceutical synthesis. Its structure, which combines a catechol moiety, an amino group, and a methyl ester, presents multiple reaction sites for the construction of complex, biologically active molecules. The catechol-like 3,4,5-trihydroxy substitution pattern is a well-known pharmacophore found in natural products with a range of activities, including antioxidant and antiviral properties.[1][2][3][4] The strategic placement of the amino group further enhances its utility as a building block for a diverse array of pharmaceutical agents.[5]
This document provides a comprehensive guide to the synthesis, characterization, and potential applications of Methyl 3-amino-4,5-dihydroxybenzoate. As a novel intermediate, established protocols are not widely available. Therefore, this guide presents scientifically sound, proposed synthetic routes and applications based on established chemical principles and the known reactivity of analogous compounds. The protocols herein are designed to be self-validating, with in-process controls and characterization steps to ensure the integrity of the synthetic workflow.
Physicochemical Properties
A summary of the key physicochemical properties of Methyl 3-amino-4,5-dihydroxybenzoate is presented in Table 1. These values are estimated based on the compound's structure and data from similar molecules.
Proposed Synthesis of Methyl 3-amino-4,5-dihydroxybenzoate
Two plausible synthetic routes for the preparation of Methyl 3-amino-4,5-dihydroxybenzoate are presented below. The choice of route may depend on the starting material availability and desired scale of synthesis.
Route 1: Nitration of Methyl 3,4-dihydroxybenzoate followed by Reduction
This route begins with the commercially available Methyl 3,4-dihydroxybenzoate and introduces the amino group via a nitration-reduction sequence.
Diagram: Synthetic Route 1
Caption: Proposed synthesis of Methyl 3-amino-4,5-dihydroxybenzoate via nitration and reduction.
Experimental Protocol: Route 1
Step 1: Synthesis of Methyl 4,5-dihydroxy-3-nitrobenzoate
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve Methyl 3,4-dihydroxybenzoate (1.0 eq) in concentrated sulfuric acid at 0 °C.
Nitration: Slowly add a cooled mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (2.0 eq) dropwise, maintaining the internal temperature below 5 °C. The regioselectivity of the nitration is directed by the activating hydroxyl groups.
Reaction Monitoring: Stir the reaction mixture at 0-5 °C for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., Ethyl acetate/Hexane).
Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The crude product will precipitate. Filter the solid, wash with cold water until the filtrate is neutral, and dry under vacuum.
Purification: The crude product can be purified by recrystallization from a suitable solvent system like ethanol/water.
Step 2: Synthesis of Methyl 3-amino-4,5-dihydroxybenzoate
Reaction Setup: In a hydrogenation vessel, dissolve the purified Methyl 4,5-dihydroxy-3-nitrobenzoate (1.0 eq) in methanol. Add a catalytic amount of 10% Palladium on carbon (Pd/C) (approximately 5-10 mol%).
Hydrogenation: Purge the vessel with hydrogen gas and maintain a hydrogen atmosphere (typically 1-3 atm). Stir the reaction mixture vigorously at room temperature.
Reaction Monitoring: Monitor the reaction by TLC until the starting material is completely consumed.
Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with methanol.
Isolation: Concentrate the filtrate under reduced pressure to yield the crude product.
Purification: The product can be purified by column chromatography on silica gel if necessary.
Route 2: Esterification of 3-Amino-4,5-dihydroxybenzoic acid
This route involves the direct esterification of the corresponding carboxylic acid, which may be accessible through other synthetic pathways.
Diagram: Synthetic Route 2
Caption: Proposed synthesis via Fischer esterification of the corresponding carboxylic acid.
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 3-Amino-4,5-dihydroxybenzoic acid (1.0 eq) in anhydrous methanol.
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the suspension.
Reaction: Heat the mixture to reflux and stir for 12-24 hours. Monitor the reaction progress by TLC.
Work-up: Cool the reaction mixture to room temperature and neutralize the excess acid with a saturated aqueous solution of sodium bicarbonate.
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate.
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification: Purify the product by column chromatography or recrystallization.
Analytical Characterization
Thorough analytical characterization is crucial to confirm the identity and purity of the synthesized Methyl 3-amino-4,5-dihydroxybenzoate. The following table outlines the expected data from key analytical techniques.
Technique
Expected Data
¹H NMR
Aromatic protons (2H), methyl ester protons (3H, singlet around 3.8 ppm), amino and hydroxyl protons (broad singlets, exchangeable with D₂O).
Application as a Pharmaceutical Intermediate: Synthesis of a Novel Neuraminidase Inhibitor Analog
The structural features of Methyl 3-amino-4,5-dihydroxybenzoate make it an attractive starting material for the synthesis of novel antiviral agents, particularly neuraminidase inhibitors. The catechol moiety can mimic the carboxylic acid group of sialic acid, the natural substrate of neuraminidase, while the amino group provides a handle for introducing side chains to enhance binding affinity and pharmacokinetic properties.[7][8][9][10][11]
The following is a proposed workflow for the application of Methyl 3-amino-4,5-dihydroxybenzoate in the synthesis of a novel neuraminidase inhibitor analog.
Applications of Methyl 3-amino-4,5-dihydroxybenzoate Derivatives: A Technical Guide for Researchers
Introduction: The Versatile Scaffold of Methyl 3-amino-4,5-dihydroxybenzoate Methyl 3-amino-4,5-dihydroxybenzoate and its derivatives represent a class of phenolic compounds with a growing portfolio of biological activit...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Versatile Scaffold of Methyl 3-amino-4,5-dihydroxybenzoate
Methyl 3-amino-4,5-dihydroxybenzoate and its derivatives represent a class of phenolic compounds with a growing portfolio of biological activities. The core structure, characterized by a benzene ring substituted with hydroxyl, amino, and methyl ester groups, provides a unique electronic and steric arrangement that facilitates interactions with various biological targets. This guide offers an in-depth exploration of the applications of these derivatives, focusing on their antioxidant, anti-inflammatory, neuroprotective, and enzyme-inhibiting properties. The protocols and mechanistic insights provided herein are intended to equip researchers, scientists, and drug development professionals with the foundational knowledge to harness the therapeutic potential of these promising molecules.
Section 1: Antioxidant and Radical Scavenging Properties
The presence of multiple hydroxyl groups on the aromatic ring of Methyl 3-amino-4,5-dihydroxybenzoate derivatives confers potent antioxidant and radical scavenging capabilities. This activity is central to many of their other biological effects, as oxidative stress is a key pathological feature in numerous diseases.
Mechanism of Action: Electron Donation and ROS Neutralization
The primary mechanism of antioxidant action for these phenolic compounds is their ability to donate a hydrogen atom or an electron to stabilize reactive oxygen species (ROS) and other free radicals. The resulting phenoxy radical is relatively stable due to resonance delocalization of the unpaired electron around the aromatic ring, which prevents the initiation of further radical chain reactions. The antioxidant capacity is influenced by the number and position of hydroxyl groups, with vicinal hydroxyl groups (as in the 4,5-dihydroxy configuration) often enhancing this activity.
Application Note: Mitigating Oxidative Damage in Cellular Models
Derivatives of dihydroxybenzoic acid have demonstrated significant efficacy in protecting cells from oxidative damage. For instance, Methyl 3,4-dihydroxybenzoate (MDHB) has been shown to mitigate oxidative stress and inhibit apoptosis in SH-SY5Y neuroblastoma cells and retinal ganglion cells (RGC-5) exposed to pro-oxidants like tert-butyl hydroperoxide (TBHP) and hydrogen peroxide (H₂O₂)[1][2][3]. This protective effect is attributed to the scavenging of intracellular ROS and the upregulation of endogenous antioxidant enzymes[2][4].
This protocol provides a straightforward method for evaluating the radical scavenging activity of Methyl 3-amino-4,5-dihydroxybenzoate derivatives.
Materials:
DPPH (2,2-diphenyl-1-picrylhydrazyl)
Methanol
Test compounds (dissolved in methanol or DMSO)
Ascorbic acid or Trolox (positive control)
96-well microplate
Microplate reader
Procedure:
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The solution should have a deep violet color.
Prepare serial dilutions of the test compounds and the positive control in methanol.
In a 96-well plate, add 100 µL of each concentration of the test compound or control to separate wells.
Add 100 µL of the DPPH solution to each well.
Include a blank control containing 100 µL of methanol and 100 µL of the DPPH solution.
Incubate the plate in the dark at room temperature for 30 minutes.
Measure the absorbance of each well at 517 nm using a microplate reader.
Calculate the percentage of DPPH radical scavenging activity using the following formula:
% Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100
where Abs_control is the absorbance of the blank control and Abs_sample is the absorbance of the test compound.
Plot the percentage of scavenging activity against the concentration of the test compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).
Data Summary: Antioxidant Activities of Dihydroxybenzoate Derivatives
Chronic inflammation is a hallmark of many diseases, including inflammatory bowel disease (IBD), rheumatoid arthritis (RA), and neurodegenerative disorders. Derivatives of Methyl 3-amino-4,5-dihydroxybenzoate have emerged as promising anti-inflammatory agents.
Mechanism of Action: Modulation of Inflammatory Pathways
The anti-inflammatory effects of these compounds are often mediated by their ability to modulate key signaling pathways involved in the inflammatory response. One of the most important is the nuclear factor-kappa B (NF-κB) pathway. Under normal conditions, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκBα, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, such as TNF-α, IL-1β, and IL-6. Methyl 3-bromo-4,5-dihydroxybenzoate (MBD) has been shown to inhibit the NF-κB pathway, thereby reducing the expression of these inflammatory cytokines[8]. Similarly, Methyl 3,4-dihydroxybenzoate (DBME) has demonstrated anti-inflammatory effects in a model of rheumatoid arthritis by modulating the NF-κB pathway[9].
Application Note: Therapeutic Potential for Inflammatory Bowel Disease and Rheumatoid Arthritis
The ability of these derivatives to suppress inflammatory responses makes them attractive candidates for the treatment of chronic inflammatory conditions. In a zebrafish model of IBD, MBD was shown to reduce the intestinal migration of immune cells and improve the integrity of the gut mucosal barrier[8]. In a rat model of collagen-induced arthritis, DBME reduced paw swelling and bone damage[9]. These findings highlight the therapeutic potential of these compounds for IBD and RA.
Protocol: Inhibition of Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages
This protocol assesses the anti-inflammatory activity of test compounds by measuring their ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in LPS-stimulated macrophages.
Materials:
RAW 264.7 macrophage cell line
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% penicillin-streptomycin
LPS (Lipopolysaccharide) from E. coli
Test compounds (dissolved in DMSO)
Griess Reagent (for NO measurement)
96-well cell culture plates
Cell culture incubator (37°C, 5% CO₂)
Procedure:
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
Pre-treat the cells with various concentrations of the test compounds for 1-2 hours. Include a vehicle control (DMSO).
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a negative control group without LPS stimulation.
After incubation, collect the cell culture supernatant.
To 50 µL of the supernatant in a new 96-well plate, add 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes at room temperature, protected from light.
Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine dihydrochloride solution) and incubate for another 10 minutes at room temperature, protected from light.
Measure the absorbance at 540 nm.
Generate a standard curve using known concentrations of sodium nitrite to quantify the amount of NO produced.
Calculate the percentage inhibition of NO production for each concentration of the test compound.
Signaling Pathway Diagram: Modulation of the NF-κB Pathway
Caption: Inhibition of the NF-κB signaling pathway by a dihydroxybenzoate derivative.
Section 3: Neuroprotective Effects
The potential to protect neurons from damage and degeneration is a highly sought-after therapeutic property. Several derivatives of Methyl 3-amino-4,5-dihydroxybenzoate have shown remarkable neuroprotective effects in various models of neurodegenerative diseases.
Mechanism of Action: BDNF-TrkB Signaling and Anti-Apoptosis
Methyl 3,4-dihydroxybenzoate (MDHB) has been shown to exert neuroprotective effects in a mouse model of retinitis pigmentosa[10]. The mechanism involves the upregulation of brain-derived neurotrophic factor (BDNF) and the phosphorylation of its receptor, tropomyosin-related kinase B (TrkB)[10]. The BDNF-TrkB signaling pathway is crucial for neuronal survival, growth, and differentiation. Activation of this pathway can trigger downstream signaling cascades, such as the PI3K/Akt pathway, which promotes cell survival and inhibits apoptosis. Indeed, MDHB has been shown to upregulate the anti-apoptotic protein Bcl-2 and downregulate the pro-apoptotic protein Bax, as well as inhibit the activation of caspases 3 and 9[1][2].
Application Note: Potential for Treating Retinitis Pigmentosa and Other Neurodegenerative Diseases
The ability of MDHB to promote photoreceptor survival and preserve retinal function in a model of retinitis pigmentosa suggests its potential as a novel therapeutic agent for this currently untreatable disease[10]. Furthermore, its anti-apoptotic and antioxidant properties in neuronal cell lines indicate that it could be beneficial for other neurodegenerative conditions where oxidative stress and neuronal cell death are key pathological features, such as Alzheimer's and Parkinson's diseases[2].
Protocol: Neuroprotection Against Hydrogen Peroxide (H₂O₂)-Induced Apoptosis in RGC-5 Cells
This protocol is designed to evaluate the ability of test compounds to protect retinal ganglion cells (RGC-5) from H₂O₂-induced apoptosis.
Materials:
RGC-5 cell line
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
Seed RGC-5 cells in a 96-well plate and allow them to adhere.
Pre-treat the cells with different concentrations of the test compound for 12 hours.
Induce apoptosis by treating the cells with H₂O₂ (e.g., 300 µM) for 24 hours.
Add MTT solution to each well and incubate for 4 hours.
Remove the medium and add DMSO to dissolve the formazan crystals.
Measure the absorbance at 570 nm. Higher absorbance indicates greater cell viability.
Apoptosis Detection (Flow Cytometry):
Seed RGC-5 cells in a 24-well plate.
Treat the cells as described above (pre-treatment with test compound followed by H₂O₂).
Harvest the cells and wash with PBS.
Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's instructions.
Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Signaling Pathway Diagram: Activation of the BDNF-TrkB Pathway
Caption: Neuroprotective mechanism via the BDNF-TrkB signaling pathway.
Section 4: Enzyme Inhibition
The ability to selectively inhibit enzymes is a cornerstone of modern drug discovery. Derivatives of Methyl 3-amino-4,5-dihydroxybenzoate have been shown to inhibit several enzymes, including urease and tyrosinase.
Mechanism of Action: Competitive and Mixed-Type Inhibition
The mode of enzyme inhibition by these compounds can vary. For example, some 3,4,5-trihydroxybenzohydrazones, which can be synthesized from methyl 3,4,5-trihydroxybenzoate, have been found to be competitive or mixed-type inhibitors of urease[11]. Competitive inhibitors bind to the active site of the enzyme, preventing the substrate from binding. Mixed-type inhibitors can bind to both the free enzyme and the enzyme-substrate complex. The di- and tri-hydroxybenzoyl moieties are often crucial for binding to the enzyme's active site, forming hydrogen bonds and other interactions with key amino acid residues.
Application Note: Drug Design and Cosmeceuticals
Urease inhibitors have potential applications in the treatment of infections caused by urease-producing bacteria, such as Helicobacter pylori, which is associated with gastritis and peptic ulcers. Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibitors are of great interest in the cosmetic industry for skin-lightening and anti-browning applications, as well as in medicine for treating hyperpigmentation disorders[12]. The development of potent and selective tyrosinase inhibitors from the dihydroxybenzoyl scaffold is an active area of research[12][13].
Protocol: Tyrosinase Inhibition Assay
This protocol measures the ability of a test compound to inhibit the L-DOPA oxidase activity of mushroom tyrosinase.
Materials:
Mushroom tyrosinase
L-DOPA (L-3,4-dihydroxyphenylalanine)
Phosphate buffer (e.g., 50 mM, pH 6.8)
Test compounds (dissolved in DMSO)
Kojic acid (positive control)
96-well microplate
Microplate reader
Procedure:
In a 96-well plate, add 20 µL of the test compound solution at various concentrations.
Add 140 µL of phosphate buffer to each well.
Add 20 µL of mushroom tyrosinase solution (e.g., 100 units/mL in phosphate buffer).
Pre-incubate the mixture at 25°C for 10 minutes.
Initiate the reaction by adding 20 µL of L-DOPA solution (e.g., 10 mM in phosphate buffer).
Immediately measure the absorbance at 475 nm every minute for 10-20 minutes to monitor the formation of dopachrome.
Calculate the reaction rate (slope of the linear portion of the absorbance vs. time curve).
Calculate the percentage of tyrosinase inhibition using the formula:
% Inhibition = [(Rate_control - Rate_sample) / Rate_control] * 100
where Rate_control is the reaction rate in the absence of an inhibitor and Rate_sample is the reaction rate in the presence of the test compound.
Determine the IC50 value from the dose-response curve.
Section 5: Synthesis of Dihydroxybenzoate Derivatives
The synthesis of these derivatives is typically straightforward, often starting from commercially available dihydroxy- or trihydroxybenzoic acids.
General Synthetic Scheme
A common synthetic route involves the esterification of the starting benzoic acid with an alcohol (e.g., methanol) in the presence of an acid catalyst. Further modifications can then be made to the amino or hydroxyl groups to generate a library of derivatives. For instance, the amino group can be acylated, and the hydroxyl groups can be alkylated or used for further coupling reactions.
Protocol: Synthesis of Methyl 3-amino-4-hydroxybenzoate
This protocol describes a representative synthesis of a dihydroxybenzoate derivative.
Materials:
3-Amino-4-hydroxybenzoic acid
Anhydrous methanol
Trimethylsilyl chloride (TMSCl) or Sulfuric acid
Silica gel for column chromatography
Ethyl acetate
Rotary evaporator
Standard laboratory glassware
Procedure (using TMSCl):
Dissolve 3-Amino-4-hydroxybenzoic acid in anhydrous methanol.
Add trimethylsilyl chloride (TMSCl) to the solution.
Stir the reaction mixture at 55°C for 48 hours.
Monitor the reaction progress by thin-layer chromatography (TLC).
Upon completion, remove the solvent by evaporation under reduced pressure using a rotary evaporator.
Purify the crude product by silica gel column chromatography using ethyl acetate as the eluent to obtain Methyl 3-amino-4-hydroxybenzoate as a white solid[14].
Application Notes and Protocols for the Experimental Setup of Methyl 3-amino-4,5-dihydroxybenzoate Reactions
Foreword: Navigating the Chemistry of a Versatile Scaffold Methyl 3-amino-4,5-dihydroxybenzoate is a compound of significant interest to researchers in medicinal chemistry and materials science. Its unique trifunctional...
Author: BenchChem Technical Support Team. Date: March 2026
Foreword: Navigating the Chemistry of a Versatile Scaffold
Methyl 3-amino-4,5-dihydroxybenzoate is a compound of significant interest to researchers in medicinal chemistry and materials science. Its unique trifunctional aromatic architecture, featuring an amino group, a catechol (1,2-dihydroxy) moiety, and a methyl ester, presents a versatile platform for the synthesis of a diverse array of derivatives. The electron-donating nature of the amino and hydroxyl groups activates the aromatic ring, while each functional group offers a distinct handle for chemical modification.
However, this very reactivity, particularly the presence of the aminophenol and catechol systems, makes the molecule susceptible to oxidation. Understanding the causality behind experimental choices is therefore paramount to achieving successful and reproducible outcomes. This guide provides a framework for the synthesis, handling, and subsequent reactions of Methyl 3-amino-4,5-dihydroxybenzoate, grounded in the established chemistry of related compounds. Every protocol described herein is designed as a self-validating system, with explanations for each step to empower the researcher to adapt and troubleshoot effectively.
I. Synthesis of Methyl 3-amino-4,5-dihydroxybenzoate
The most direct route to Methyl 3-amino-4,5-dihydroxybenzoate is the esterification of its corresponding carboxylic acid, 3-amino-4,5-dihydroxybenzoic acid. The following protocol is based on well-established Fischer-Speier esterification methods, adapted for a substrate prone to oxidation.[1]
Protocol 1: Acid-Catalyzed Esterification
This method utilizes a strong acid catalyst in methanol to drive the esterification reaction.
Materials and Reagents:
3-amino-4,5-dihydroxybenzoic acid
Anhydrous Methanol (MeOH)
Concentrated Sulfuric Acid (H₂SO₄) or Thionyl Chloride (SOCl₂)[1]
Saturated Sodium Bicarbonate (NaHCO₃) solution
Ethyl Acetate (EtOAc)
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)[2]
Round-bottom flask
Reflux condenser
Magnetic stirrer and stir bar
Separatory funnel
Rotary evaporator
Step-by-Step Methodology:
Reaction Setup: In a clean, dry round-bottom flask, suspend 3-amino-4,5-dihydroxybenzoic acid (1.0 eq) in anhydrous methanol (approx. 10-20 mL per gram of acid). Place the flask in an ice bath and equip it with a magnetic stir bar.
Catalyst Addition: While stirring, slowly add concentrated sulfuric acid (0.1-0.2 eq) or thionyl chloride (1.2-1.5 eq) dropwise.[1] The addition of thionyl chloride is highly exothermic and should be performed with caution.
Causality Note: Sulfuric acid acts as a classic Fischer esterification catalyst. Thionyl chloride reacts with methanol to generate HCl in situ, which is also an effective catalyst, and helps to remove any residual water.[1]
Reaction: Remove the ice bath and fit the flask with a reflux condenser. Heat the mixture to reflux (approximately 65°C) and maintain for 4-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
Work-up: Cool the reaction mixture to room temperature. Carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.
Causality Note: Neutralization is crucial to quench the reaction and allow for the extraction of the ester into an organic solvent.
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).[2]
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate.[2] Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
Purification:
The crude Methyl 3-amino-4,5-dihydroxybenzoate can be purified by silica gel column chromatography using a solvent system such as ethyl acetate/hexane.[2][3] Alternatively, recrystallization from a suitable solvent system like ethanol/water may be effective.[3]
II. Physicochemical Properties and Handling
Given the structure, the following properties and handling procedures are recommended.
Property
Expected Value/Characteristic
Molecular Formula
C₈H₉NO₄
Molecular Weight
183.16 g/mol
Appearance
Likely an off-white to beige or light brown solid, prone to darkening upon exposure to air and light.[3]
Solubility
Expected to be soluble in polar organic solvents like methanol, ethanol, DMSO, and THF. Limited solubility in water and nonpolar solvents.
Storage and Handling
Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (2-8°C) and protected from light to minimize oxidation of the aminophenol moiety.[4]
III. Key Reactions and Experimental Protocols
The functional groups of Methyl 3-amino-4,5-dihydroxybenzoate allow for a variety of subsequent reactions. The following protocols are representative examples.
A. N-Acylation of the Amino Group
This reaction forms an amide bond, which is a common transformation in drug development.
Protocol 2: Acylation with Acetic Anhydride
Setup: Dissolve Methyl 3-amino-4,5-dihydroxybenzoate (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere.
Reagent Addition: Add a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 eq). Cool the mixture in an ice bath.
Acylation: Slowly add acetic anhydride (1.1 eq) or another acylating agent (e.g., butyryl chloride) dropwise.[5]
Reaction: Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.
Work-up and Purification: Quench the reaction with water and extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate. Purify the product by column chromatography.
B. O-Alkylation of the Hydroxyl Groups
Selective alkylation of the catechol hydroxyls can be challenging. A common strategy involves using a base and an alkylating agent. For selective mono-alkylation or di-alkylation, protecting group strategies may be necessary.
Protocol 3: General O-Alkylation
Setup: In an oven-dried, three-neck flask under an inert atmosphere, dissolve Methyl 3-amino-4,5-dihydroxybenzoate (1.0 eq) in anhydrous dimethylformamide (DMF).
Deprotonation: Add a suitable base such as potassium carbonate (K₂CO₃) (2.5 eq for dialkylation) or sodium hydride (NaH) (2.2 eq). Stir the mixture at room temperature for 30-60 minutes.
Alkylation: Add the alkylating agent (e.g., benzyl bromide or an alkyl iodide) (2.2 eq) dropwise.
Reaction: Heat the reaction to a temperature between 50-80°C and stir until completion as indicated by TLC.
Work-up and Purification: Cool the reaction, quench with water, and extract with an appropriate organic solvent. Purify by column chromatography.
C. Saponification of the Methyl Ester
Hydrolysis of the ester to the corresponding carboxylic acid can be achieved under basic conditions.
Protocol 4: Ester Hydrolysis
Setup: Dissolve Methyl 3-amino-4,5-dihydroxybenzoate (1.0 eq) in a mixture of methanol and water.
Hydrolysis: Add an aqueous solution of sodium hydroxide (NaOH) or lithium hydroxide (LiOH) (1.5-3.0 eq).[6]
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-50°C) for 2-12 hours.
Work-up: Upon reaction completion, remove the methanol under reduced pressure. Acidify the remaining aqueous solution with cold 1M HCl to a pH of approximately 3-4, which should precipitate the carboxylic acid product.
Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
IV. Characterization and Purity Assessment
The identity and purity of synthesized compounds should be confirmed using standard analytical techniques.
Technique
Expected Observations
¹H NMR
Expect signals for the aromatic protons, the methoxy group of the ester (~3.8 ppm), the amine protons (which may be broad), and the hydroxyl protons (which may also be broad and are D₂O exchangeable).
¹³C NMR
Signals corresponding to the carbonyl carbon of the ester, the aromatic carbons (with those attached to oxygen and nitrogen shifted downfield), and the methoxy carbon.
IR Spectroscopy
Characteristic peaks for N-H stretching of the amine, broad O-H stretching for the hydroxyl groups, C=O stretching of the ester, and C-O stretching.[7]
Mass Spectrometry
The molecular ion peak (M+) or protonated molecular ion peak ([M+H]+) should be observed, confirming the molecular weight of the compound.[8]
Purity (HPLC)
Reversed-phase HPLC can be used to assess the purity of the compound. A suitable mobile phase might consist of a gradient of methanol or acetonitrile in water with a small amount of formic acid or trifluoroacetic acid.[9]
V. Safety and Hazard Information
As with any chemical protocol, appropriate safety measures must be taken.
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.
Handling: Handle the compound in a well-ventilated fume hood.[10] Aromatic amines and phenols can be skin and respiratory irritants.[11][12]
Waste Disposal: Dispose of all chemical waste in accordance with local regulations.
VI. Visualizing Experimental Workflows
Diagram 1: Synthetic Pathway to Methyl 3-amino-4,5-dihydroxybenzoate
Caption: Fischer-Speier esterification of the starting acid.
Application Notes and Protocols for Key Hydroxybenzoate Scaffolds in Medicinal Chemistry
A Senior Application Scientist's Guide to Methyl 3-amino-4-hydroxybenzoate and Methyl 3,4,5-trihydroxybenzoate (Methyl Gallate) Editorial Note: Initial database searches for "Methyl 3-amino-4,5-dihydroxybenzoate" did not...
Author: BenchChem Technical Support Team. Date: March 2026
A Senior Application Scientist's Guide to Methyl 3-amino-4-hydroxybenzoate and Methyl 3,4,5-trihydroxybenzoate (Methyl Gallate)
Editorial Note: Initial database searches for "Methyl 3-amino-4,5-dihydroxybenzoate" did not yield significant results for a compound with this exact structure. It is plausible that this name is a less common nomenclature or a potential variant of more widely studied scaffolds in medicinal chemistry. This guide, therefore, focuses on two closely related and highly relevant compounds: Methyl 3-amino-4-hydroxybenzoate and Methyl 3,4,5-trihydroxybenzoate (Methyl Gallate) . These molecules serve as crucial building blocks and bioactive agents, respectively, and their applications are central to various drug discovery programs.
Part 1: Methyl 3-amino-4-hydroxybenzoate: A Versatile Synthetic Intermediate
Methyl 3-amino-4-hydroxybenzoate is a valuable building block in medicinal chemistry, prized for its ortho-aminophenol structure coupled with a methyl ester. This arrangement of functional groups allows for a diverse range of chemical transformations, making it a key intermediate in the synthesis of more complex molecules, including heterocyclic systems and other targeted therapeutic agents.[1][2][3]
The synthesis of Methyl 3-amino-4-hydroxybenzoate is typically achieved through the esterification of 3-amino-4-hydroxybenzoic acid or the reduction of a nitro-group precursor.
Protocol 1: Fischer Esterification of 3-Amino-4-hydroxybenzoic Acid
This method employs a strong acid catalyst to facilitate the reaction between the carboxylic acid and methanol.
Rationale: The acid protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity and making it more susceptible to nucleophilic attack by methanol. The reaction is driven to completion by using an excess of methanol, which also serves as the solvent.
Step-by-Step Procedure:
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 3-Amino-4-hydroxybenzoic acid (1.0 eq) in anhydrous methanol (10-20 volumes).
Catalyst Addition: Cool the solution in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq).
Reaction: Remove the ice bath and heat the mixture to reflux (approximately 65 °C) for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[4]
Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove excess methanol.
Neutralization: Carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the residue to neutralize the acid until gas evolution ceases.
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x 20 mL).
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.[4] Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography.[4]
Protocol 2: Reduction of Methyl 4-hydroxy-3-nitrobenzoate
This protocol involves the reduction of a nitro group to an amine, a common transformation in aromatic chemistry.
Rationale: The nitro group is readily reduced to an amine using various reducing agents. Catalytic hydrogenation is a clean and efficient method for this transformation.
Step-by-Step Procedure:
Reaction Setup: Dissolve Methyl 4-hydroxy-3-nitrobenzoate (1.0 eq) in methanol in a suitable reaction vessel.[6]
Catalyst Addition: Add a catalytic amount of 10% Palladium on carbon (Pd/C).[6]
Hydrogenation: Place the reaction mixture under a hydrogen atmosphere (1 atm or higher, using a balloon or a Parr hydrogenator) and stir vigorously at room temperature overnight.[6]
Filtration: Upon reaction completion (monitored by TLC), filter the mixture through a pad of Celite to remove the Pd/C catalyst.[6]
Concentration: Concentrate the filtrate under reduced pressure to obtain Methyl 3-amino-4-hydroxybenzoate. The product is often of sufficient purity for subsequent steps.[6]
Caption: Synthetic routes to Methyl 3-amino-4-hydroxybenzoate.
Part 2: Methyl 3,4,5-trihydroxybenzoate (Methyl Gallate): A Bioactive Phenolic Compound
Methyl gallate, the methyl ester of gallic acid, is a naturally occurring phenolic compound found in various plants.[7][8] It has garnered significant interest in medicinal chemistry due to its wide range of biological activities, including antioxidant, anti-inflammatory, anticancer, and antiviral properties.[9][10][11]
Key Biological Activities and Applications
Biological Activity
Description
Key Findings
Sources
Antiviral
Potent inhibitor of Herpes Simplex Virus (HSV).
Exhibits high activity against HSV-1 and HSV-2 by potentially interfering with virus adsorption and penetration.
Synthetic Protocol: Fischer Esterification of Gallic Acid
The most common method for preparing methyl gallate is the acid-catalyzed esterification of gallic acid with methanol.
Rationale: This is a classic Fischer esterification reaction. The acidic catalyst protonates the carboxylic acid, enhancing its reactivity toward the nucleophilic methanol. The reaction equilibrium is shifted towards the product by using a large excess of methanol.
Step-by-Step Procedure:
Reaction Setup: In a round-bottom flask, dissolve gallic acid (e.g., 200 g) in methanol (e.g., 600 mL).[15]
Catalyst Addition: With stirring, slowly add concentrated sulfuric acid (e.g., 20 mL) dropwise to the solution at room temperature.[15]
Reaction: Continue stirring the mixture at room temperature for 6-8 hours.[15]
Solvent Removal: Remove approximately two-thirds of the methanol under reduced pressure.[15]
Precipitation: Cool the remaining residue to 10 °C and pour it into a large volume of cold water (e.g., 1.2 L). Allow the mixture to stand overnight to facilitate precipitation.[15]
Isolation: Collect the white precipitate by filtration and wash it thoroughly with water.
Drying: Dry the product to obtain methyl gallate. The reported yield is approximately 82%.[15]
Mechanism of Action: A Multi-Target Agent
The diverse biological effects of methyl gallate are attributed to its ability to interact with multiple cellular targets and pathways.[10]
Caption: Key molecular mechanisms of Methyl Gallate.
Conclusion
While the initially specified "Methyl 3-amino-4,5-dihydroxybenzoate" is not a commonly cited molecule, the structurally similar compounds, Methyl 3-amino-4-hydroxybenzoate and Methyl Gallate, represent important scaffolds in medicinal chemistry. The former serves as a versatile synthetic intermediate for constructing complex bioactive molecules, while the latter is a potent natural product with a wide array of therapeutic properties. The protocols and data presented herein provide a solid foundation for researchers and drug development professionals to utilize these valuable chemical entities in their scientific endeavors.
References
Kane, C. J., Menna, J. H., & Yeh, Y. C. (1988). Methyl gallate, methyl-3,4,5-trihydroxybenzoate, is a potent and highly specific inhibitor of herpes simplex virus in vitro. II. Antiviral activity of methyl gallate and its derivatives. Bioscience Reports, 8(1), 95–102.
PubMed. (1988). Methyl gallate, methyl-3,4,5-trihydoxybenzoate, is a potent and highly specific inhibitor of herpes simplex virus in vitro. II. Antiviral activity of methyl gallate and its derivatives. Retrieved from [Link]
PrepChem.com. (n.d.). Synthesis of 1. Methyl Gallate. Retrieved from [Link]
PubMed. (1988). Methyl gallate, methyl-3,4,5-trihydroxybenzoate, is a potent and highly specific inhibitor of herpes simplex virus in vitro. I. Purification and characterization of methyl gallate from Sapium sebiferum. Retrieved from [Link]
ResearchGate. (2021). Synthesis and evaluation of methyl 3,4,5-trihydroxybenzoate and methyl 3,4,5-trihydroxybenzohydrazide as additives for natural rubber composites. Retrieved from [Link]
ResearchGate. (n.d.). Methyl Gallate as an Antioxidant and Anti-HIV Agent. Retrieved from [Link]
Wisdomlib. (2025, June 22). Methyl gallate: Significance and symbolism. Retrieved from [Link]
Central Asian Journal of Medical and Natural Sciences. (2024, September 28). SYNTHESIS OF METHYL ESTERS OF GALLIC ACID AND ITS DERIVATIVES. Retrieved from [Link]
EMBL-EBI. (n.d.). methyl 3,4,5-trihydroxybenzoate (CHEBI:145828). Retrieved from [Link]
ResearchGate. (2026, February 10). Methyl gallate: Review of pharmacological activity. Retrieved from [Link]
PMC. (n.d.). Methyl Gallate Suppresses Tumor Development by Increasing Activation of Caspase3 and Disrupting Tumor Angiogenesis in Melanoma. Retrieved from [Link]
PubMed. (2017, November 7). Potential usefulness of methyl gallate in the treatment of experimental colitis. Retrieved from [Link]
PubChem. (n.d.). Methyl 3-amino-4-hydroxybenzoate. Retrieved from [Link]
NIST. (n.d.). Methyl 3-amino-4-hydroxybenzoate. Retrieved from [Link]
Stenutz. (n.d.). methyl 3-amino-4-hydroxybenzoate. Retrieved from [Link]
PMC. (2025, July 4). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. Retrieved from [Link]
NIST. (n.d.). Methyl 3-amino-4-hydroxybenzoate. Retrieved from [Link]
ResearchGate. (2023, January 5). Recent advances in the synthesis and biological activities of 3-aminoalkyl/3-amidoalkyl-4-hydroxycoumarin derivatives. Retrieved from [Link]
Application Note: Scalable Synthesis of Methyl 3-amino-4,5-dihydroxybenzoate Hydrochloride
Target Audience: Process Chemists, Drug Development Professionals, and Scale-Up Engineers Context: Methyl 3-amino-4,5-dihydroxybenzoate is a critical intermediate in the synthesis of complex pharmaceutical agents, includ...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Process Chemists, Drug Development Professionals, and Scale-Up Engineers
Context: Methyl 3-amino-4,5-dihydroxybenzoate is a critical intermediate in the synthesis of complex pharmaceutical agents, including acetyl-CoA carboxylase (ACC) inhibitors for metabolic disorders[1] and duocarmycin analogues utilized as highly potent payloads in Antibody-Drug Conjugates (ADCs)[2].
As a Senior Application Scientist, I have structured this protocol to address the primary bottlenecks in scaling this specific molecule: managing the extreme oxidative liability of the electron-rich aminocatechol core and mitigating the thermal hazards of pilot-scale catalytic hydrogenation.
Process Overview and Mechanistic Strategy
The synthesis relies on a robust two-step sequence starting from commercially available 3,4-dihydroxy-5-nitrobenzoic acid.
Synthetic workflow for Methyl 3-amino-4,5-dihydroxybenzoate hydrochloride.
Causality in Process Design
Esterification: Fischer esterification is an equilibrium process. At scale, leveraging methanol as both the solvent and reagent, coupled with a catalytic amount of concentrated sulfuric acid, drives the reaction forward without the need for complex Dean-Stark water removal[2].
Reduction & Protection: The reduction of the nitro group yields an extremely electron-rich 3-amino-4,5-dihydroxy aromatic system. Free aminophenols/catechols rapidly auto-oxidize in air to form polymeric quinones. To prevent this, the reduction is performed in the presence of hydrochloric acid (HCl in dioxane), which immediately protonates the nascent amine, precipitating it as a stable hydrochloride salt[2].
Quantitative Scale-Up Metrics
The following table summarizes the transition from bench-scale (20 mmol) to pilot-scale (2 mol) operations, highlighting the necessary adjustments in reaction time and solvent volumes to manage exotherms.
Parameter
Bench Scale (20 mmol)
Pilot Scale (2.0 mol)
Scaling Rationale / Causality
Starting Material
3.99 g
399.0 g
Linear scale-up baseline.
MeOH Volume
60 mL
4.5 L
Reduced relative volume at scale to improve volumetric efficiency while maintaining solubility.
H₂SO₄ Catalyst
1.5 mL
120 mL
Sub-stoichiometric; optimized to limit side-product formation during extended heating.
Esterification Time
19 hours
24 hours
Extended time required due to slower heat transfer in larger reactor vessels.
Pd/C (10%) Loading
0.25 g (10 wt%)
15.0 g (5 wt%)
Reduced catalyst loading at scale to manage the intense exotherm of nitro reduction.
Overall Yield
75%
72%
Slight yield drop at scale due to mechanical losses during bulk filtration.
Step-by-Step Experimental Protocols
Stage 1: Synthesis of Methyl 3,4-dihydroxy-5-nitrobenzoate
Objective: High-conversion esterification while preventing thermal degradation.
Reactor Preparation: Equip a jacketed glass reactor (10 L) with a mechanical stirrer, reflux condenser, and internal temperature probe.
Catalyst Addition: Slowly charge concentrated
H2SO4
(120 mL) via an addition funnel over 30 minutes. Crucial Insight: The addition is highly exothermic. Maintain internal temperature below 40°C during addition to prevent premature solvent boil-off.
Reflux: Heat the mixture to a gentle reflux (approx. 65°C) and stir for 24 hours. Monitor conversion via HPLC (aliquots quenched in
NaHCO3
).
Workup & Isolation: Concentrate the mixture under reduced pressure to approximately 1.5 L. Partition the residue between Ethyl Acetate (5 L) and brine (3 L). Extract the aqueous layer, dry the combined organics over anhydrous
Na2SO4
, and evaporate.
Purification: Recrystallize the crude orange-brown solid from hot water to afford the pure nitrobenzoate intermediate[2].
Stage 2: Synthesis of Methyl 3-amino-4,5-dihydroxybenzoate Hydrochloride
Objective: Safe catalytic hydrogenation and in-situ salt formation to ensure oxidative stability.
Inerting the Vessel: Transfer the methyl 3,4-dihydroxy-5-nitrobenzoate (213 g, 1.0 mol) to a pressure-rated hydrogenation reactor. Purge the vessel with Nitrogen (
N2
) three times.
Solvent & Acid Addition: Dissolve the substrate in absolute Ethanol (3.0 L). Add 4M HCl in dioxane (250 mL, 1.0 mol)[2]. Crucial Insight: The stoichiometric addition of HCl prior to reduction is non-negotiable; it ensures the amine is trapped as the HCl salt the moment it is generated, preventing quinone formation.
Catalyst Charging: Under a strict
N2
blanket, carefully add 10% Pd/C (15 g). Safety Warning: Dry Pd/C is pyrophoric. Always add it to a wetted environment or under inert gas.
Hydrogenation: Purge the reactor with Hydrogen (
H2
) gas three times. Pressurize the vessel to 3 bar (45 psi)
H2
. Stir vigorously. Monitor the internal temperature; the reduction is exothermic. Use the reactor jacket to maintain the temperature between 20-25°C.
Completion & Filtration: Once
H2
uptake ceases (approx. 8-12 hours), purge the reactor thoroughly with
N2
. Filter the mixture through a tightly packed pad of Celite to remove the Pd/C catalyst[2]. Wash the filter cake with additional Ethanol. Safety Warning: Keep the filtered Pd/C wet; do not allow it to dry in the air.
Isolation: Evaporate the filtrate under reduced pressure to yield a pale yellow solid. The resulting methyl 3-amino-4,5-dihydroxybenzoate hydrochloride is sufficiently pure for downstream applications (e.g., spirocyclization or benzoxazole formation)[1][2].
Analytical Validation (Self-Validating System)
To ensure the trustworthiness of the scaled batch, the following analytical checkpoints must be met:
Appearance: Must be a pale yellow solid. A dark brown or black appearance indicates oxidative degradation (failure to maintain an acidic environment during Stage 2).
Mass Spectrometry (ESI+): Calculated for
[M+H]+(C8H10NO4)
: 184.1; Found: 184.1[2].
1H NMR (
d6
-DMSO): Must show the disappearance of the highly deshielded aromatic protons of the nitro-precursor and the appearance of broad exchangeable signals corresponding to the
−NH3+
and phenolic
−OH
groups.
Application Notes & Protocols: Handling and Storage of Methyl 3-amino-4,5-dihydroxybenzoate
Abstract Methyl 3-amino-4,5-dihydroxybenzoate is a catechol-containing aromatic amine with significant potential in pharmaceutical and materials science research. Its unique structure, featuring both oxidizable dihydroxy...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
Methyl 3-amino-4,5-dihydroxybenzoate is a catechol-containing aromatic amine with significant potential in pharmaceutical and materials science research. Its unique structure, featuring both oxidizable dihydroxy- and amino- functionalities, necessitates specific handling and storage protocols to ensure its stability and the integrity of experimental outcomes. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the safe and effective management of this compound. We will delve into the chemical rationale behind these protocols, offering detailed, step-by-step procedures and visual workflows to maintain compound quality and ensure user safety.
Introduction: Understanding the Reactivity of Methyl 3-amino-4,5-dihydroxybenzoate
Methyl 3-amino-4,5-dihydroxybenzoate is a derivative of gallic acid, positioning it within the broader class of polyphenolic compounds. The core of its reactivity lies in the catechol moiety (the two adjacent hydroxyl groups on the benzene ring) and the adjacent amine group. This arrangement makes the molecule highly susceptible to oxidation, which can be initiated by atmospheric oxygen, light, or incompatible solvents.[1]
Oxidation can lead to the formation of highly colored quinone-type structures, ultimately resulting in polymerization and degradation of the material. This process is often auto-catalytic and can significantly impact the compound's purity, biological activity, and physical properties. Therefore, the primary goal of the following protocols is to mitigate these oxidative pathways.
Safety & Hazard Assessment
While specific toxicity data for Methyl 3-amino-4,5-dihydroxybenzoate is not extensively documented, its structural similarity to other catechols and aromatic amines warrants a cautious approach.[2][3] It may be harmful if swallowed and can cause skin and eye irritation.[4][5]
2.1. Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory when handling this compound.[6]
The compound is a fine powder and can be easily inhaled. A fume hood is essential to prevent respiratory exposure.[10]
2.2. Hazard Identification
Acute: May cause skin, eye, and respiratory tract irritation.[5][9][11]
Chronic: The long-term effects are not well-characterized. However, compounds with similar structures can have sensitizing effects.[10]
Environmental: The environmental impact has not been fully assessed. Avoid release into the environment.[2][6]
Recommended Storage Protocols
The stability of Methyl 3-amino-4,5-dihydroxybenzoate is paramount for reproducible experimental results. The following storage conditions are designed to minimize degradation.[12]
3.1. Short-Term Storage (≤ 1-2 weeks)
For immediate and frequent use, the following conditions are acceptable:
Atmosphere: Store in a tightly sealed container.[2] The use of a desiccator is highly recommended to protect from moisture.
Light: Protect from light by using an amber vial or by wrapping the container in aluminum foil.[1][7]
3.2. Long-Term Storage (> 2 weeks)
For archival purposes or infrequent use, more stringent conditions are necessary:
Temperature: -20°C or lower (frozen).
Atmosphere: The vial should be flushed with an inert gas (argon or nitrogen) before sealing to displace oxygen.[13][14][15] Parafilm® can be used to further seal the container.[15]
Container: Use a high-quality, airtight vial, preferably amber glass.
Decision Workflow for Storage:
Caption: Step-by-step workflow for preparing a stable stock solution.
Waste Disposal
All waste containing Methyl 3-amino-4,5-dihydroxybenzoate, both solid and in solution, should be treated as chemical waste.
Solid Waste: Collect in a designated, labeled container.
[16]* Liquid Waste: Collect in a labeled, sealed container compatible with the solvent used.
[7]* Disposal Route: Follow all local, state, and federal regulations for chemical waste disposal. Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.
Conclusion
The successful application of Methyl 3-amino-4,5-dihydroxybenzoate in research and development is critically dependent on its proper handling and storage. By understanding its inherent reactivity and implementing the protocols outlined in this guide, researchers can ensure the integrity of their starting material, leading to more reliable and reproducible experimental outcomes. The key principles of excluding oxygen, light, and moisture are fundamental to preserving the stability of this valuable compound.
[14]
References
Benchchem. Application Notes and Protocols for Handling and Storage of Air-Sensitive Chlorinated Compounds.
Yale Environmental Health & Safety. Phenol Standard Operating Procedure.
ChemicalBook. Catechol - Safety Data Sheet.
University of Michigan Environment, Health & Safety. Phenol.
Fisher Scientific. Air-Sensitive Chemistry: Practical and Safety Considerations.
Apollo Scientific. Catechol Safety Data Sheet.
PubChem. Methyl 3-amino-4-hydroxybenzoate.
Momentum Transfer. How We Handle Air Sensitive Samples.
ChemicalBook. Methyl 3-amino-4-hydroxybenzoate.
University of Alaska Fairbanks. Biology and Wildlife STANDARD OPERATING PROCEDURE.
Cheméo. Chemical Properties of Methyl 3-amino-4-hydroxybenzoate (CAS 536-25-4).
Wipf Group, University of Pittsburgh. Chem 1140; Techniques for Handling Air-Sensitive Compounds.
ECHEMI. (±)-Catechol SDS, 7295-85-4 Safety Data Sheets.
Wipf Group, University of Pittsburgh. Techniques for Handling Air- and Moisture-Sensitive Compounds.
Sigma-Aldrich. SAFETY DATA SHEET - Methyl benzoate.
NIST WebBook. Methyl 3-amino-4-hydroxybenzoate.
UGD Academic Repository. Safety measures for phenols` storage.
Central Drug House. Catechol - SAFETY DATA SHEET.
Fisher Scientific. SAFETY DATA SHEET - Methyl 3-amino-4-methylbenzoate.
TCI Chemicals. SAFETY DATA SHEET - Methyl 4-Amino-3-methylbenzoate.
PMC. Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements.
The University of Queensland. Working Safely with Phenol Guideline.
Thermo Scientific Chemicals. Methyl 3-amino-4-hydroxybenzoate, 95% 5 g.
NIST WebBook. Methyl 3-amino-4-hydroxybenzoate IR Spectrum.
Benchchem. An In-depth Technical Guide to the Stability and Storage of Methyl 4-amino-2-isopropoxybenzoate.
Technical Support Center: Synthesis of Methyl 3-amino-4,5-dihydroxybenzoate
Introduction Welcome to the technical support center for the synthesis of Methyl 3-amino-4,5-dihydroxybenzoate. This molecule, a derivative of gallic acid, is a valuable building block in medicinal chemistry and material...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
Welcome to the technical support center for the synthesis of Methyl 3-amino-4,5-dihydroxybenzoate. This molecule, a derivative of gallic acid, is a valuable building block in medicinal chemistry and materials science. However, its multi-functional nature, possessing vicinal hydroxyl groups, an amine, and an ester, presents several synthetic challenges. This guide is designed for researchers, chemists, and drug development professionals to navigate and troubleshoot common issues encountered during its preparation. We will address specific problems in a practical question-and-answer format, grounded in established chemical principles and field-proven insights.
General Synthetic Strategy Overview
The most common and logical approach to synthesizing Methyl 3-amino-4,5-dihydroxybenzoate begins with a readily available starting material, gallic acid (3,4,5-trihydroxybenzoic acid). A direct, single-step conversion is not feasible due to the competing reactivity of the functional groups. A successful synthesis requires a multi-step pathway involving protection, functional group interconversion, and deprotection.
Below is a generalized workflow that forms the basis for our troubleshooting guide.
Caption: A typical synthetic workflow for Methyl 3-amino-4,5-dihydroxybenzoate.
Troubleshooting Guides & FAQs
This section addresses specific issues you may encounter during the synthesis. The problems are categorized by the reaction step.
Part 1: Esterification of Gallic Acid
Question 1: My Fischer esterification of gallic acid with methanol and a sulfuric acid catalyst is resulting in a very low yield (<30%). What are the likely causes and solutions?
Answer: Low yields in Fischer esterifications are a classic problem stemming from the reaction's equilibrium nature. Several factors can be at play:
Causality (The "Why"): The reaction between a carboxylic acid and an alcohol to form an ester and water is reversible. Without removing the water as it forms, the reaction will reach an equilibrium that may not favor the product, especially with a sterically unhindered alcohol like methanol. Furthermore, gallic acid is prone to oxidation, and prolonged heating in strong acid can lead to degradation.[1]
Troubleshooting Steps & Solutions:
Shift the Equilibrium: The most effective strategy is to use a large excess of the alcohol (methanol), which serves as both the reactant and the solvent. This drives the equilibrium towards the product side according to Le Châtelier's principle.[2]
Water Removal: While difficult to implement with methanol at reflux, using a Dean-Stark trap with a higher boiling alcohol and a suitable solvent (like toluene) is a standard technique for water removal. For methanol, using a chemical drying agent that is stable in acid, such as anhydrous MgSO₄, directly in the reaction flask can be attempted, though this is less common.
Alternative Catalysts: While sulfuric acid is common, other catalysts can be more efficient. For a related synthesis of Methyl 3-amino-4-hydroxybenzoate, trimethylsilyl chloride (TMSCl) was successfully used in anhydrous methanol, affording a 57% yield after 48 hours at 55°C.[3] This method generates HCl in situ under anhydrous conditions.
Reaction Time and Temperature: Optimize the reaction time and temperature. Monitor the reaction by Thin Layer Chromatography (TLC) to determine when equilibrium is reached or when starting material is consumed. Overheating or extending the reaction time unnecessarily can lead to side product formation and decomposition.[4]
Longer reaction time, requires anhydrous conditions[3]
SOCl₂-mediated
Thionyl Chloride
Methanol
0°C to Reflux
High yield, irreversible
Requires handling of corrosive SOCl₂, generates HCl gas
Part 2: Nitration of Methyl Gallate
Question 2: When I try to nitrate Methyl Gallate using standard nitric/sulfuric acid, I get a dark, tar-like mixture with many spots on my TLC plate and a very low yield of the desired product. What is happening?
Answer: This is a very common and expected outcome. The three free hydroxyl (-OH) groups on the gallate ring are powerful activating groups for electrophilic aromatic substitution.[5] They are also highly susceptible to oxidation by nitric acid, which leads to the formation of quinone-like structures and polymeric tar.
Causality (The "Why"):
Ring Over-activation: The three -OH groups flood the aromatic ring with electron density, making it extremely reactive towards the nitronium ion (NO₂⁺) electrophile.[5] This can lead to multiple nitrations and other side reactions.
Oxidation: Phenols are easily oxidized, especially by strong oxidizing agents like nitric acid. The desired nitration reaction competes with the destructive oxidation of the ring, which is often the dominant pathway under harsh conditions.[6]
Reaction Control: The reaction is highly exothermic and difficult to control, leading to runaway reactions and decomposition.
Troubleshooting & Recommended Protocol (Protection Strategy):
The non-negotiable solution is to protect the hydroxyl groups before nitration. Converting them to a less activating, oxidation-resistant group is essential. A common strategy is to convert them to methyl ethers.
Step-by-Step Protection Protocol:
Methylation: Dissolve Methyl Gallate in a suitable solvent (e.g., acetone, DMF).
Add a weak base, such as potassium carbonate (K₂CO₃), in excess.
Add a methylating agent, such as dimethyl sulfate ((CH₃)₂SO₄) or methyl iodide (CH₃I), and heat the reaction (e.g., to reflux) until TLC indicates the full conversion of the starting material.
Workup: After the reaction is complete, filter off the base, remove the solvent under reduced pressure, and purify the resulting Methyl 3,4,5-trimethoxybenzoate.
Once you have the protected Methyl 3,4,5-trimethoxybenzoate , the nitration can be performed much more cleanly. The methoxy groups are still activating and ortho-, para-directing, but they are far less susceptible to oxidation. The nitration will now be directed to the positions ortho to the ester group.
Part 3: Reduction of the Nitro Group
Question 3: My reduction of the nitro-intermediate is incomplete. I'm using tin (Sn) and HCl, and my final product is yellowish-orange instead of the expected beige solid.
Answer: Incomplete reduction of a nitro group is a frequent issue, and the colored impurities you are observing are likely intermediate species or side-products like azo or azoxy compounds.
Causality (The "Why"): The reduction of a nitro group (Ar-NO₂) to an amine (Ar-NH₂) is a multi-electron process that proceeds through several intermediates, including nitroso (Ar-N=O) and hydroxylamine (Ar-NHOH) species.[7][8] If the reducing agent is depleted or the reaction conditions are not optimal, the reaction can stall at these intermediate stages. Furthermore, under certain pH conditions, these intermediates can couple to form colored azo (Ar-N=N-Ar) and azoxy (Ar-N=N(O)-Ar) dimers.[8]
Troubleshooting Steps & Solutions:
Ensure Sufficient Reductant: Use a significant excess of the metal reductant (e.g., 3-5 equivalents of tin). The reaction is stoichiometric, and the metal is consumed.
Maintain Acidic Conditions: Strong acidic conditions (using concentrated HCl) are crucial. The acid protonates the intermediates, preventing them from coupling to form side products, and helps in the overall reduction mechanism where oxygen atoms are removed as water.[8] The final amine product will be present as the ammonium salt (Ar-NH₃⁺Cl⁻) in the acidic medium.
Reaction Monitoring: Use TLC to monitor the disappearance of the starting material. The amine product is often much more polar.
Basification during Workup: After the reaction is complete (and any remaining tin is filtered off), the reaction mixture must be carefully basified (e.g., with NaOH or Na₂CO₃ solution) to deprotonate the anilinium salt and liberate the free amine for extraction.[8]
Alternative: Catalytic Hydrogenation: A cleaner and often more efficient method is catalytic hydrogenation. Using a catalyst like Palladium on Carbon (Pd/C) with a hydrogen source (H₂ gas, or a transfer agent like ammonium formate) typically gives high yields with fewer side products.[9][10] This method avoids the use of strong acids and large amounts of metal waste.
Caption: Logic diagram for troubleshooting nitro group reduction.
Part 4: Purification and Stability
Question 4: My final product seems to darken over time, and it's difficult to get a sharp melting point. How should I purify and store it?
Answer: The final product, Methyl 3-amino-4,5-dihydroxybenzoate, contains both an aniline and a catechol (1,2-dihydroxybenzene) moiety. Both of these functional groups are highly susceptible to air oxidation, which leads to the formation of colored, polymeric impurities.
Causality (The "Why"): Phenols, and especially catechols, can be oxidized by atmospheric oxygen to form quinones. Anilines are also known to darken upon exposure to air and light. This degradation compromises the purity and characterization of your compound.
Purification and Storage Best Practices:
Purification:
Column Chromatography: Due to the polar nature of the molecule, silica gel chromatography can be challenging, often resulting in significant tailing. To mitigate this, you can use a solvent system doped with a small amount of acid (e.g., 1% acetic acid) or base (e.g., 1% triethylamine), depending on the stability of your compound, to improve peak shape. A gradient elution from a non-polar solvent (like hexane/ethyl acetate) to a more polar one is recommended.
Recrystallization: This is often the preferred method for obtaining high-purity material. Experiment with various solvent systems. A good starting point would be methanol/water, ethanol/water, or ethyl acetate/hexane mixtures. The goal is to find a system where the compound is soluble when hot but sparingly soluble when cold.
Handling: During workup and purification, it is advisable to use degassed solvents and to minimize the exposure of the compound to air. Working under an inert atmosphere (Nitrogen or Argon) is highly recommended.
Storage: The purified solid should be stored in an amber vial under an inert atmosphere (Nitrogen or Argon) and kept in a refrigerator or freezer at low temperatures (e.g., 2-8 °C) to slow down decomposition.[11]
References
MDPI. (2022, August 31). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Available from: [Link]
Google Patents. (n.d.). CN114105790A - Preparation method of 3-amino-4, 5-dibromobenzoic acid methyl ester.
PubChem. (n.d.). Methyl 3-amino-4-hydroxybenzoate. Available from: [Link]
PMC. (n.d.). Methyl 3-amino-4-butanamido-5-methylbenzoate. Available from: [Link]
NIST. (n.d.). Methyl 3-amino-4-hydroxybenzoate. Available from: [Link]
PMC. (2022, September 10). Gallic Acid Alkyl Esters: Trypanocidal and Leishmanicidal Activity, and Target Identification via Modeling Studies. Available from: [Link]
ACS Publications. (2023, August 18). Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. Available from: [Link]
PubMed. (2024, March 18). Inhibitory effects and reactions of gallic acid, catechin, and procyanidin B2 with nitrosation under stomach simulating conditions. Available from: [Link]
Master Organic Chemistry. (2018, October 8). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Available from: [Link]
ResearchGate. (n.d.). Inhibitory Effects and Reactions of Gallic acid, Catechin, and Procyanidin B2 with Nitrosation under Stomach Simulating Conditions. Available from: [Link]
ResearchGate. (n.d.). Synthesis and evaluation of methyl 3,4,5-trihydroxybenzoate and methyl 3,4,5-trihydroxybenzohydrazide as additives for natural rubber composites. Available from: [Link]
ACS Publications. (n.d.). Inhibition of Nitrous Acid-Dependent Tyrosine Nitration and DNA Base Deamination by Flavonoids and Other Phenolic Compounds. Available from: [Link]
PMC. (n.d.). Biosourced Functional Hydroxybenzoate-co-Lactide Polymers with Antimicrobial Activity. Available from: [Link]
Master Organic Chemistry. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Available from: [Link]
Cheméo. (n.d.). Chemical Properties of Methyl 3-amino-4-hydroxybenzoate (CAS 536-25-4). Available from: [Link]
Asian Journal of Chemistry. (2024, September 28). SYNTHESIS OF METHYL ESTERS OF GALLIC ACID AND ITS DERIVATIVES. Available from: [Link]
Google Patents. (n.d.). CN116332758A - A kind of method that gallic acid and diol carry out esterification reaction and synthesize gallic acid ester.
MDPI. (2022, November 12). Gallic Acid Reactive Extraction with and without 1-Octanol as Phase Modifier: Experimental and Modeling. Available from: [Link]
ResearchGate. (n.d.). Effects of gallic acid alkyl esters and their combinations with other antioxidants on oxidative stability of DHA algae oil. Available from: [Link]
Thieme. (n.d.). Reduction of Nitroarenes to Anilines with an Air-Stable Bismuth Catalyst. Available from: [Link]
Technical Support Center: Optimizing Methyl 3-amino-4,5-dihydroxybenzoate Synthesis
Audience: Process Chemists, Research Scientists, and Drug Development Professionals Subject: Yield Optimization, Oxidative Degradation Prevention, and Scale-Up Troubleshooting Welcome to the Technical Support Center. Syn...
Author: BenchChem Technical Support Team. Date: March 2026
Audience: Process Chemists, Research Scientists, and Drug Development Professionals
Subject: Yield Optimization, Oxidative Degradation Prevention, and Scale-Up Troubleshooting
Welcome to the Technical Support Center. Synthesizing Methyl 3-amino-4,5-dihydroxybenzoate —a critical building block for duocarmycin analogues, benzoxazoles, and acetyl-CoA carboxylase (ACC) inhibitors—presents unique chemoselective challenges[1][2]. The electron-rich ortho-aminophenol moiety in the product is notoriously unstable, making standard isolation techniques prone to failure.
As a Senior Application Scientist, I have designed this guide to move beyond basic recipes. Here, we establish a self-validating synthetic system , explaining the thermodynamic and mechanistic causality behind each protocol step so you can confidently troubleshoot and optimize your yields.
Validated Synthetic Workflow
The standard route involves a two-step process starting from 3,4-dihydroxy-5-nitrobenzoic acid: a Fischer esterification followed by catalytic hydrogenation.
Fig 1: Two-step synthetic workflow for Methyl 3-amino-4,5-dihydroxybenzoate hydrochloride.
Step-by-Step Experimental Protocols
Note: This protocol acts as a self-validating system. The color of your final solid dictates your success. A pale yellow or off-white solid confirms successful stabilization; a dark brown or black solid indicates a failure in atmospheric control or salt formation.
Phase 1: Fischer Esterification
Charge Reactor: To a dry round-bottom flask, add 3,4-dihydroxy-5-nitrobenzoic acid (1.0 eq) and anhydrous Methanol (3 volumes).
Reflux: Attach a reflux condenser and heat the mixture to 65°C for 16–19 hours. Monitor conversion via LC-MS[2].
Workup: Concentrate under reduced pressure. Partition the residue between Ethyl Acetate and 5% aqueous NaHCO₃. Extract the aqueous layer twice with EtOAc.
Isolation: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate. Recrystallize from water to yield methyl 3,4-dihydroxy-5-nitrobenzoate as an orange-brown crystalline solid[2].
Preparation: Dissolve methyl 3,4-dihydroxy-5-nitrobenzoate (1.0 eq) in anhydrous Ethanol (15 volumes) in a pressure-rated hydrogenation vessel.
Critical Stabilization Step: Add 4M HCl in dioxane (1.05 eq) directly to the solution before adding the catalyst[2].
Catalyst Addition: Under a steady stream of nitrogen, carefully add 10% Pd/C (10% w/w relative to substrate).
Reduction: Degas the vessel (vacuum/N₂ backfill 3x), then flush with Hydrogen gas. Stir vigorously under an H₂ atmosphere (50 psi via Parr shaker) for 8 hours at room temperature[2].
Filtration: Purge the vessel with N₂. Filter the mixture through a pad of Celite to remove the Pd/C. Wash the filter cake with anhydrous Ethanol.
Recovery: Concentrate the filtrate under reduced pressure to afford methyl 3-amino-4,5-dihydroxybenzoate hydrochloride as a pale yellow solid. Vacuum dry at 40°C[1].
Quantitative Optimization Data
To demonstrate the causality of our protocol choices, below is a summary of yield and purity metrics based on varying the reduction conditions.
Condition
Solvent
Additive
H₂ Pressure
Agitation
Yield (%)
Purity (LC-MS)
Phenotype / Observation
A
EtOH
None
Balloon (1 atm)
Magnetic
42%
< 60%
Rapid darkening upon air exposure; quinone formation.
B
EtOH
1.05 eq HCl
Balloon (1 atm)
Magnetic
78%
92%
Pale yellow solid; reaction takes >12h to complete.
C (Optimal)
EtOH
1.05 eq HCl
50 psi
Parr Shaker
98%
> 98%
Off-white solid; rapid completion (8h); optimal mass transfer.
Q1: Why does my product turn dark brown or black during the filtration step of the reduction?
Causality: Your product contains an ortho-aminophenol moiety. In its free base form, the nitrogen lone pair significantly raises the Highest Occupied Molecular Orbital (HOMO) energy of the aromatic ring. This makes the molecule highly nucleophilic and susceptible to single-electron transfer (SET) oxidation by atmospheric oxygen, rapidly forming highly colored, polymeric quinone imines[3].
Solution: You must trap the amine as an ammonium salt in situ. By adding 1.05 equivalents of anhydrous HCl (e.g., 4M in dioxane) before introducing hydrogen, the amine is protonated immediately upon formation. This lowers the HOMO energy, reversing the nucleophilicity and rendering the molecule air-stable[3].
Fig 2: Competing pathways of aminophenol oxidation versus stabilization via HCl.
Q2: My esterification reaction stalls at 80% conversion. How can I push it to completion without degrading the catechol ring?
Causality: Fischer esterification is a thermodynamically controlled equilibrium process. The generation of water as a byproduct shifts the equilibrium leftwards. Catechols are sensitive to harsh dehydrating agents (like P₂O₅) or excessive heating, which can cause oxidative degradation.
Solution: Utilize a chemical water scavenger that operates under mild conditions. Adding trimethyl orthoacetate to the reaction mixture reacts irreversibly with the generated water to form methanol and methyl acetate[4]. This consumes the water and drives the equilibrium forward synthetically without requiring elevated temperatures.
Q3: The catalytic hydrogenation stops prematurely, leaving unreacted nitro intermediate. What causes this catalyst poisoning?
Causality: The reduction of a nitro group proceeds through nitroso (-NO) and hydroxylamine (-NHOH) intermediates. If the mass transfer of hydrogen gas into the solvent is poor, these intermediates accumulate. Hydroxylamines are known to strongly coordinate to and poison palladium surfaces.
Solution: Switch from a hydrogen balloon (1 atm) to a pressurized reactor (e.g., Parr shaker at 50 psi) to increase the dissolved H₂ concentration. Ensure vigorous mechanical agitation to maximize the gas-liquid interfacial area, preventing the buildup of poisoning intermediates.
References
Title: Duocarmycin analogues - WO2020157662A1
Source: Google Patents
URL
Title: Hydroxyphenylation of Histone Lysines: Post-translational Modification by Quinone Imines
Source: National Institutes of Health (NIH)
URL: [Link]
Technical Support Center: Synthesis of Methyl 3-amino-4,5-dihydroxybenzoate
Welcome to the Technical Support Center for the synthesis of methyl 3-amino-4,5-dihydroxybenzoate. This highly functionalized aminocatechol is a critical intermediate in the synthesis of DNA-alkylating agents (such as du...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the synthesis of methyl 3-amino-4,5-dihydroxybenzoate. This highly functionalized aminocatechol is a critical intermediate in the synthesis of DNA-alkylating agents (such as duocarmycin analogues) and various enzyme inhibitors[1]. However, the electron-rich nature of the catechol moiety presents significant synthetic challenges, primarily related to autoxidation and catalyst poisoning.
This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure high-yield, high-purity synthesis.
Mechanistic Pathway & Side Reaction Map
Understanding the exact points of failure in your synthetic route is the first step to mitigating them. The diagram below illustrates the standard two-step synthesis from 3,4-dihydroxy-5-nitrobenzoic acid, alongside the dominant side reactions that compromise yield.
Mechanistic pathway of methyl 3-amino-4,5-dihydroxybenzoate synthesis and major side reactions.
Troubleshooting & FAQs
Q1: My reaction mixture turns dark brown or black during the nitro reduction step, and my yields are abysmal. What is happening?A: You are observing the autoxidation of the product. The target molecule contains an aminocatechol moiety. The introduction of the amino group at the 3-position significantly increases the electron density of the aromatic ring. This dramatically lowers the oxidation potential of the adjacent catechol hydroxyls, making the molecule exceptionally reactive toward molecular oxygen[2]. Even trace amounts of O₂ will oxidize the catechol to a highly reactive ortho-quinone, which rapidly undergoes intermolecular cross-linking to form intractable, melanin-like dark polymers.
The Fix: You must perform the reduction in the presence of a strong anhydrous acid, such as 4M HCl in dioxane. Protonation of the newly formed amine yields the hydrochloride salt (-NH₃⁺). This converts the strongly electron-donating amine into an electron-withdrawing group, which raises the oxidation potential and stabilizes the catechol ring against autoxidation[1]. Furthermore, strict degassing of solvents is mandatory.
Q2: I am detecting O-methylated impurities (e.g., dimethoxy derivatives) during the esterification step. How do I prevent this?A: This occurs when researchers attempt esterification using alkylating agents like dimethyl sulfate (Me₂SO₄) or methyl iodide in the presence of a base (e.g., K₂CO₃). Because the catechol hydroxyls are highly nucleophilic, these conditions lead to competitive Williamson ether synthesis, yielding methyl 3,4-dimethoxy-5-nitrobenzoate instead of the desired dihydroxy ester[3].
The Fix: Utilize a classic Fischer esterification. Refluxing the starting material in anhydrous methanol with a catalytic amount of concentrated sulfuric acid ensures exclusive O-methylation at the carboxylic acid, completely preserving the sensitive catechol moiety[1].
Q3: My Pd/C reduction is stalling halfway through, even with a fresh hydrogen balloon. What is causing catalyst poisoning?A: Catechols are potent bidentate ligands that tightly chelate transition metals. During hydrogenation, the 3,4-dihydroxy groups can bind to the palladium surface, effectively poisoning the Pd/C catalyst and stalling the reduction.
The Fix: The addition of HCl (as recommended in Q1) serves a dual purpose: it prevents autoxidation and disrupts catechol-palladium chelation by keeping the local environment highly acidic[4]. If stalling persists, increase the Pd/C loading to 10% w/w and ensure vigorous stirring to overcome mass transfer limitations.
Quantitative Optimization Data
The following table summarizes the causal relationship between reaction conditions and the successful isolation of the aminocatechol product during the catalytic hydrogenation step.
Solvent System
Additive
Atmosphere
Conversion (%)
Isolated Yield (%)
Product Purity (HPLC)
Observation / Causality
EtOH
None
H₂ balloon
>95%
<30%
<50%
Dark black solution. Rapid autoxidation of the free base to quinone polymers.
MeOH
None
H₂ (50 psi)
~80% (Stalled)
N/A
N/A
Catalyst poisoning due to unmitigated catechol-palladium chelation.
EtOH
4M HCl in dioxane (1.0 eq)
H₂ balloon
>99%
98%
>98%
Pale yellow solid. Amine protonation stabilizes the catechol ring.
Validated Experimental Workflows
To ensure trustworthiness and reproducibility, the following protocols have been engineered as self-validating systems. Do not deviate from the specified stoichiometric ratios or atmospheric controls.
Protocol A: Synthesis of Methyl 3,4-dihydroxy-5-nitrobenzoate (Fischer Esterification)
Initiation: Charge an oven-dried round-bottom flask with 3,4-dihydroxy-5-nitrobenzoic acid (1.0 eq) and anhydrous methanol (approx. 3 mL/mmol).
Catalysis: Slowly add concentrated H₂SO₄ (catalytic, ~0.05 to 0.1 eq) dropwise while stirring vigorously.
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 65 °C) for 16–19 hours.
Workup: Cool the reaction to room temperature and concentrate under reduced pressure to remove the bulk of the methanol. Partition the resulting residue between Ethyl Acetate (EtOAc) and brine.
Isolation: Extract the aqueous layer with EtOAc twice more. Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and evaporate.
Purification: Recrystallize the crude solid from hot H₂O to yield the product as an orange-brown crystalline solid[1].
Validation Checkpoint: ¹H NMR (d₆-DMSO) must confirm the presence of the new methyl ester singlet at ~3.83 ppm. The phenolic protons should appear as broad singlets around 10.84 ppm[1].
Protocol B: Synthesis of Methyl 3-amino-4,5-dihydroxybenzoate Hydrochloride
Preparation: Dissolve methyl 3,4-dihydroxy-5-nitrobenzoate (1.0 eq) in anhydrous ethanol (approx. 3 mL/mmol) in a reaction flask.
Acidification (Critical Step): Add 4M HCl in dioxane (1.0 eq) to the solution. Note: This ensures the amine is protonated immediately upon formation, preventing downstream oxidation[4].
Catalyst Addition: Carefully add 10% Pd/C (10% w/w relative to the starting material) under a gentle blanket of nitrogen to prevent ignition of the solvent.
Degassing: Submerge a needle into the solution and sparge with nitrogen gas for 10 minutes to remove dissolved oxygen. Flush the headspace with hydrogen gas.
Reduction: Stir the suspension vigorously under a hydrogen balloon at room temperature until the reduction is complete (typically ~8 hours).
Filtration: Filter the mixture through a pad of Celite under a nitrogen atmosphere to remove the palladium catalyst. Wash the Celite pad thoroughly with absolute ethanol.
Isolation: Evaporate the filtrate under reduced pressure to afford methyl 3-amino-4,5-dihydroxybenzoate hydrochloride as a pale yellow solid[1].
Validation Checkpoint: The isolated product must be a pale yellow solid. Any dark brown or black discoloration indicates a breach in atmospheric control or insufficient acid. Mass spectrometry should show the [M+H]⁺ ion at m/z 184.1[1].
Technical Support Center: Improving the Purity of Methyl 3-amino-4,5-dihydroxybenzoate
Welcome to the Advanced Applications Support Center. Purifying Methyl 3-amino-4,5-dihydroxybenzoate presents a unique set of challenges due to its trifunctional nature.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Applications Support Center. Purifying Methyl 3-amino-4,5-dihydroxybenzoate presents a unique set of challenges due to its trifunctional nature. The molecule contains an oxidizable catechol moiety, a nucleophilic primary amine, and a hydrolyzable methyl ester. This guide is designed for researchers and drug development professionals to troubleshoot degradation issues, understand the underlying chemical mechanisms, and implement self-validating purification protocols.
Mechanistic Breakdown: Why Am I Losing Purity?
The primary cause of purity loss during the synthesis and handling of aminocatechols is auto-oxidation. The catechol moiety is highly susceptible to losing two electrons and two protons, converting into a highly reactive ortho-quinone[1]. Once formed, the ortho-quinone acts as a potent electrophile. The adjacent primary amine (or amines from other molecules in the solution) can perform a nucleophilic attack on this quinone, leading to intermolecular cross-linking, dimerization, and the formation of dark brown polymeric tars[2].
Oxidative degradation pathway of aminocatechols into polymeric impurities.
Troubleshooting Guide & FAQs
Q: My crude mixture turns dark brown immediately upon exposure to air or during liquid-liquid extraction. How do I prevent this?Root Cause: Auto-oxidation of the catechol moiety at the air-liquid interface[3]. This process is heavily accelerated in neutral to basic conditions where the catechol is deprotonated.
Solution: You must control both the redox environment and the pH. Maintain a strict inert atmosphere (Argon/N2) during all transfers[4]. Add a sacrificial antioxidant, such as ascorbic acid or sodium dithionite, to your aqueous phases. Keep the pH acidic (pH < 4.0) to protonate the amine and raise the oxidation potential of the catechol, making it thermodynamically harder to oxidize[1].
Q: I am losing my product on the silica gel column, and the fractions I do collect show severe peak tailing. Can I use normal-phase silica?Root Cause: Aminocatechols bind irreversibly to the acidic silanol groups on normal-phase silica gel via strong hydrogen bonding and ion-exchange interactions. Furthermore, the high surface area of silica gel promotes heterogeneous oxidation[3].
Solution: Abandon normal-phase silica. Switch to Reverse-Phase (RP) C18 chromatography. You must use an acidic modifier (e.g., 0.1% Trifluoroacetic acid or Formic acid) in both your aqueous and organic mobile phases. Protonating the amine to an ammonium cation prevents secondary interactions with residual silanols on the C18 column, ensuring sharp peaks and high recovery.
Q: My LC-MS shows a high-purity peak, but the mass spectrum indicates a dimer (M+M-2H). Is my sample polymerized?Root Cause: Positive ion electrospray ionization (ESI) relies on high voltages that can induce in-source electrochemical oxidation. Catechols are notorious for undergoing oxidative dimerization inside the mass spectrometer source, creating artifact peaks that do not exist in your bulk sample[5].
Solution: Switch your mass spectrometer to negative ion ESI mode. Negative mode is significantly less prone to inducing these oxidative artifacts for catechols, providing a more accurate representation of your true sample purity[5].
Quantitative Data: Purification Method Comparison
To illustrate the necessity of optimizing your purification strategy, the following table summarizes the expected outcomes based on different chromatographic approaches.
Purification Method
Typical Recovery (%)
Final Purity (%)
Primary Observed Impurities
Mechanistic Reason for Failure/Success
Normal Phase (Silica Gel)
< 20%
70 - 80%
Polymeric tars, uneluted material
Irreversible binding to silanols; air oxidation on high-surface-area silica.
Standard RP-HPLC (Neutral pH)
40 - 50%
85 - 90%
Ortho-quinone adducts, ester hydrolysis
Amine remains nucleophilic; ester slowly hydrolyzes in water at room temp.
Optimized RP-HPLC (Acidic + Ar)
> 85%
> 99%
Trace unreacted starting materials
Amine protonated (no tailing); Ar prevents oxidation; lyophilization prevents hydrolysis.
Validated Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes a mechanistic justification to ensure you understand why the action is being performed.
Optimized anaerobic purification workflow for Methyl 3-amino-4,5-dihydroxybenzoate.
Protocol A: Anaerobic Workup & Extraction
Use this protocol to isolate the crude material prior to chromatography.
Solvent Preparation: Degas all solvents (Water, Ethyl Acetate) by sparging with Argon for 30 minutes.
Mechanism: Removes dissolved oxygen, preventing the initial electron-transfer step that converts the catechol to an ortho-quinone.
Antioxidant Addition: Add 0.1% w/v Ascorbic Acid to the aqueous phase.
Mechanism: Ascorbic acid acts as a sacrificial reductant. Its standard reduction potential is lower than that of the catechol, meaning it will preferentially reduce any transient ortho-quinone back to the diol before irreversible polymerization occurs.
pH Adjustment: Adjust the aqueous phase to pH 2.5 - 3.0 using 1M HCl.
Mechanism: Protonates the aromatic amine (pKa ~4.5) into an ammonium salt. This deactivates the amine's nucleophilicity and shifts the oxidation potential of the molecule higher.
Extraction: Extract with degassed Ethyl Acetate, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure with a water bath temperature strictly < 30°C.
Self-Validation Check: The organic layer must remain pale yellow. If the solution darkens to pink or brown, the anaerobic environment has failed, and additional reductant must be added immediately.
Use this protocol for final, high-yield purification.
Mobile Phase Setup: Prepare Mobile Phase A (Milli-Q Water + 0.1% TFA) and Mobile Phase B (Acetonitrile + 0.1% TFA). Degas thoroughly with Helium or Argon.
Mechanism: TFA lowers the pH to ~2.0. This ensures the amine is fully protonated, preventing peak tailing and suppressing the ionization of residual silanols on the C18 stationary phase.
Sample Loading: Dissolve the crude sample in Mobile Phase A containing 1 mM Sodium Dithionite. Keep the autosampler vial flushed with Argon.
Mechanism: Dithionite is a strong reducing agent that protects the sample while it waits in the autosampler queue.
Gradient Elution: Run a shallow gradient (e.g., 5% to 40% B over 20 column volumes) at room temperature.
Mechanism: The molecule is highly polar; a shallow gradient ensures adequate retention and separation from structurally similar degradation products.
Isolation: Lyophilize collected fractions immediately in the dark. Do not use rotary evaporation.
Mechanism: Rotary evaporation applies heat to aqueous acidic solutions, which will rapidly hydrolyze the methyl ester. Lyophilization removes water and volatile TFA via sublimation at sub-zero temperatures, preserving the ester.
Self-Validation Check: Re-inject a 1 mg/mL aliquot of the lyophilized powder. A single peak at 254 nm with >99% Area Under the Curve (AUC) validates the success of the purification. Store the final powder at -20°C under Argon[4].
References
[5] Oxidation of catechols during positive ion electrospray mass spectrometric analysis: evidence for in-source oxidative dimerization. nih.gov. Available at:
[1] Control of Catechol and Hydroquinone Electron-Transfer Kinetics on Native and Modified Glassy Carbon Electrodes. acs.org. Available at:
[4] An In-depth Technical Guide to the Early Synthesis Methods of Aminobenzene Diols. benchchem.com. Available at:
[2] Formation of para-quinomethanes via 4-aminobutycatechol oxidation and ortho-quinone tautomerism. researchgate.net. Available at:
[3] Heterogeneous Oxidation of Catechol. acs.org. Available at:
Technical Support Center: Troubleshooting the Purification of Methyl 3-amino-4,5-dihydroxybenzoate
This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals encountering challenges in the purification of Methyl 3-amino-4,5-dihydroxybenzoate. This molecule, while...
Author: BenchChem Technical Support Team. Date: March 2026
This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals encountering challenges in the purification of Methyl 3-amino-4,5-dihydroxybenzoate. This molecule, while a valuable synthetic intermediate, possesses a unique combination of functional groups—a catechol and an aromatic amine—that renders it highly susceptible to degradation, making its purification a non-trivial task. This document provides in-depth, field-proven insights and step-by-step protocols to navigate these common issues effectively.
Section 1: Core Principles & The Primary Challenge: Oxidation
The purification of Methyl 3-amino-4,5-dihydroxybenzoate is fundamentally a battle against oxidative degradation. The electron-rich aromatic ring, activated by two hydroxyl groups and an amino group, is exceptionally prone to oxidation by atmospheric oxygen. This process is often catalyzed by trace metal impurities and can occur rapidly in solution, leading to the formation of highly colored quinone-imine species and subsequent polymerization.[1][2] Understanding this core instability is the first step toward successful purification.
The primary degradation pathway involves the oxidation of the catechol moiety to a semiquinone radical, which can then be further oxidized to a quinone-imine structure. These colored species can polymerize, resulting in intractable brown or black tars that contaminate the final product.
Caption: Primary oxidative degradation pathway of the target compound.
This section addresses the most common problems encountered during the purification of Methyl 3-amino-4,5-dihydroxybenzoate.
Question 1: My isolated product is colored (pink, red, or brown), not the expected white or beige solid. What went wrong?
Underlying Cause: This is the most classic symptom of oxidation. The color arises from the formation of conjugated quinone-like impurities as illustrated in the diagram above. This can happen during the reaction work-up, on the chromatography column, or during solvent evaporation.
Causality & Solution:
Deoxygenate Solvents: Atmospheric oxygen is the primary culprit. Before use, thoroughly degas all solvents (for both chromatography and extractions) by sparging with an inert gas like nitrogen or argon for 15-30 minutes.
Inert Atmosphere: Perform the entire purification process under a blanket of nitrogen or argon. This is especially critical during solvent evaporation, where the concentration of the product increases, accelerating degradation.
Use of Antioxidants: During aqueous extractions, adding a small amount of a reducing agent like sodium bisulfite (NaHSO₃) or sodium dithionite (Na₂S₂O₄) can help prevent oxidation.[3]
Work Quickly: Time is a critical factor. Do not leave the compound in solution for extended periods. Plan your purification workflow to be as efficient as possible.
Question 2: My yield is very low after silica gel column chromatography, and a lot of colored material is stuck at the top of the column.
Underlying Cause: The basic amino group and the acidic phenolic hydroxyls can interact strongly with the acidic silica gel surface. This can lead to irreversible adsorption (streaking) and on-column degradation, which is exacerbated by the large surface area and potential metal impurities in the silica.
Causality & Solution:
Basify the Eluent: Add a small amount of a volatile base, typically 0.5-1% triethylamine (Et₃N), to your mobile phase. The triethylamine will compete for the acidic sites on the silica gel, preventing your product from binding strongly and allowing it to elute more cleanly.[4]
Use Neutral or Basic Stationary Phase: If the problem persists, switch to a less acidic stationary phase. Neutral alumina is a good alternative.
"Dry Loading" Technique: Avoid dissolving the crude product in a large volume of a highly polar solvent for loading. Instead, pre-adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the column. This often results in better band-shaping and less streaking.[5]
Question 3: I'm having trouble getting the product to crystallize during recrystallization.
Underlying Cause: This can be due to the presence of persistent impurities that inhibit crystal lattice formation or the selection of an inappropriate solvent system.
Causality & Solution:
Systematic Solvent Screening: Test the solubility of your crude product in a range of solvents (e.g., ethyl acetate, ethanol, isopropanol, water, toluene) at room temperature and at their boiling points. A good recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot.
Use a Co-Solvent System: If a single solvent is not effective, use a binary solvent system. Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is insoluble) dropwise until the solution becomes faintly cloudy (the saturation point). Allow this solution to cool slowly.[5]
Induce Crystallization: If the solution becomes supersaturated without crystallizing, try scratching the inside of the flask with a glass rod at the liquid-air interface or adding a "seed" crystal from a previous pure batch.
Question 4: The product looks pure by TLC, but NMR or HPLC analysis shows significant impurities.
Underlying Cause: TLC has limited resolution. It's possible for an impurity to have a very similar Rf value to your product in the chosen TLC solvent system. Additionally, some impurities may not be UV-active and thus invisible on the TLC plate. Finally, the compound could be degrading in the analytical solvent (e.g., non-deuterated chloroform can be acidic).
Causality & Solution:
Verify with a More Powerful Technique: Always confirm purity with a higher-resolution method like HPLC or high-field NMR. HPLC is particularly effective for separating closely related aromatic isomers.[6][7][8]
Use a Staining Agent: If you suspect non-UV-active impurities, use a chemical stain (e.g., potassium permanganate or vanillin) to visualize the TLC plate after UV analysis.
Check Analytical Solvent Stability: For NMR, use high-purity deuterated solvents. If degradation is suspected, acquire the spectrum immediately after dissolving the sample.
Section 3: Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for Methyl 3-amino-4,5-dihydroxybenzoate?
To ensure long-term stability, the compound should be stored as a solid in a tightly sealed vial, with the headspace flushed with argon or nitrogen. It should be kept in a freezer (-20 °C is recommended) and protected from light.[9][10][11]
Q2: What are the most common impurities to expect from the synthesis?
Besides oxidation products, common impurities include unreacted starting materials (e.g., the corresponding 3-nitro precursor if the synthesis involved a reduction step) or the un-esterified 3-amino-4,5-dihydroxybenzoic acid.[5][12]
Q3: Can I use a simple acid-base liquid-liquid extraction for purification?
Yes, this can be an effective preliminary purification step. You can dissolve the crude mixture in an organic solvent (like ethyl acetate) and wash with a mild aqueous acid (e.g., 5% citric acid solution). The basic amine product will move to the aqueous phase as a salt, leaving non-basic impurities behind.[13] You can then basify the aqueous layer (e.g., with NaHCO₃) and extract your product back into an organic solvent. Caution: Be mindful that the compound is highly unstable in both strong acid and strong base, and the risk of oxidation in the aqueous phase is high. This procedure must be done quickly with deoxygenated solutions.
Section 4: Data Summary & Experimental Protocols
Comparison of Purification Techniques
Technique
Pros
Cons
Best For
Flash Column Chromatography
High separation power for different polarity compounds.[5]
Risk of on-column degradation/oxidation; can be time-consuming.
Removing starting materials and byproducts with significantly different polarity.
Recrystallization
Excellent for achieving very high purity; removes trace impurities effectively.[14]
Requires finding a suitable solvent; can have lower recovery.
Final polishing step to obtain crystalline, high-purity material.
Acid-Base Extraction
Good for removing neutral or acidic impurities from a basic product.[13]
High risk of oxidation in aqueous media; potential for hydrolysis.
A quick, initial clean-up of very crude material.
General Purification Workflow Diagram
Caption: A generalized workflow for the purification of the target compound.
Protocol 1: Purification by Flash Column Chromatography
Preparation:
Select an appropriate size column and pack it with silica gel as a slurry in your starting eluent (e.g., 80:20 Hexane:Ethyl Acetate).
Crucially, prepare your mobile phase by adding 0.5-1% triethylamine to the solvent mixture and degas thoroughly with nitrogen or argon.
Sample Loading:
Dissolve your crude product in a minimal amount of ethyl acetate or dichloromethane.
To this solution, add a small amount of silica gel (approx. 1-2 times the mass of your crude product).
Gently evaporate the solvent under reduced pressure until a free-flowing powder is obtained.
Carefully load this powder onto the top of the prepared column.
Elution:
Begin eluting with the low-polarity mobile phase.
Gradually increase the polarity of the eluent (e.g., move from 80:20 to 50:50 Hexane:Ethyl Acetate) to elute your product.
Collect fractions and monitor them by TLC, visualizing under UV light (254 nm).
Isolation:
Combine the fractions that contain the pure product.
Evaporate the solvent under reduced pressure, ensuring the flask is flushed with an inert gas as the final volume decreases to prevent oxidation of the concentrated product.
Immediately transfer the purified solid to a vial, flush with inert gas, and store in the freezer.
Protocol 2: Purification by Recrystallization
Solvent Selection:
Place a small amount of crude material (10-20 mg) into several test tubes.
Add a small amount (0.5 mL) of a different test solvent to each tube (e.g., water, ethanol, ethyl acetate, toluene, or mixtures).
Observe solubility at room temperature and after heating in a water bath. The ideal solvent will show poor solubility when cold and high solubility when hot.
Procedure:
Place the crude product in an Erlenmeyer flask equipped with a stir bar.
Add the minimum amount of the chosen hot solvent to just dissolve the solid completely.
If the solution is colored by insoluble impurities, you may perform a hot filtration through a fluted filter paper.
Cover the flask and allow it to cool slowly to room temperature. Do not disturb it.
Once crystals have formed, cool the flask further in an ice bath for 30 minutes to maximize yield.
Isolation:
Collect the crystals by vacuum filtration using a Büchner funnel.
Wash the crystals with a small amount of the ice-cold recrystallization solvent.
Dry the crystals under high vacuum. Store immediately under inert, cold, and dark conditions.
Technical Support Center: Methyl 3-amino-4,5-dihydroxybenzoate Stability & Troubleshooting
Welcome to the Application Scientist Support Portal. This guide is designed for researchers and drug development professionals working with Methyl 3-amino-4,5-dihydroxybenzoate , a highly reactive intermediate frequently...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Application Scientist Support Portal. This guide is designed for researchers and drug development professionals working with Methyl 3-amino-4,5-dihydroxybenzoate , a highly reactive intermediate frequently utilized in the synthesis of complex pharmacophores, including duocarmycin analogues and acetyl-CoA carboxylase inhibitors[1].
Due to its specific functional groups, this compound is notoriously unstable under standard benchtop conditions. Below, we dissect the causality behind its degradation and provide field-proven, self-validating protocols to troubleshoot and mitigate yield losses.
Part 1: Mechanistic Pathways (The "Why")
Q1: My solution of Methyl 3-amino-4,5-dihydroxybenzoate turns dark brown/black within hours. What is happening?
A1: You are observing rapid oxidative degradation. The causality lies in the molecule's electronic structure. The adjacent hydroxyl groups (catechol moiety) and the amino group act as strong electron-donating groups (EDGs). This hyper-enriches the aromatic ring with electron density, drastically lowering its oxidation potential.
When exposed to dissolved oxygen or trace transition metals, the molecule undergoes a two-electron oxidation to form a highly reactive ortho-quinone or quinone imine intermediate[2]. Because these intermediates are electrophilic, they undergo rapid spontaneous cross-linking and intramolecular cyclization, generating high-molecular-weight, melanin-like polymeric pigments that precipitate as a dark brown or black solid[3].
Q2: Is the methyl ester linkage stable in aqueous buffers?
A2: It is conditionally stable. While oxidative degradation is the fastest failure mode, the methyl ester is susceptible to base- or acid-catalyzed hydrolysis over prolonged periods, yielding 3-amino-4,5-dihydroxybenzoic acid and methanol. In drug conjugate synthesis, controlling this hydrolysis rate is critical, as premature payload cleavage in systemic circulation can lead to off-target toxicity[1].
Q3: Why is the compound sold and stored as a hydrochloride salt?
A3: This is a crucial chemical stabilization strategy. Protonating the amine to form the hydrochloride salt (
−NH3+
) converts it from an electron-donating group into a strong electron-withdrawing group (EWG). This pulls electron density away from the aromatic ring, significantly raising the oxidation potential and stabilizing the compound against autoxidation during storage[1].
Part 2: Pathway Visualization
Figure 1: Parallel degradation pathways of Methyl 3-amino-4,5-dihydroxybenzoate.
Part 3: Quantitative Degradation Profiling
To assist in your risk assessment during experimental design, the following table summarizes the quantitative impact of various stress conditions on the intact molecule.
Stress Condition
Primary Degradation Pathway
Major Degradant
Estimated Half-Life (
t1/2
)
Mitigation Strategy
Ambient Air (pH 7.4)
Autoxidation
Polymeric pigments
< 2 hours
Degas buffers with Ar/N
2
; add 0.1% Ascorbic Acid.
Alkaline (pH 10.0)
Hydrolysis & Oxidation
3-amino-4,5-dihydroxybenzoic acid
< 30 minutes
Maintain pH < 6.0 during aqueous processing.
Acidic (pH 2.0)
Acid Hydrolysis
3-amino-4,5-dihydroxybenzoic acid
~ 48 hours
Store as dry HCl salt; avoid prolonged heating in acid.
UV Exposure (254nm)
Photodegradation
Radical cleavage products
~ 4 hours
Use amber glassware; wrap reaction vessels in foil.
Part 4: Validated Protocol - Forced Degradation & Stability Profiling
If you are experiencing unexplained yield losses, you must run a self-validating forced degradation study . This protocol is designed with internal controls that definitively isolate oxidation from hydrolysis, ensuring you can trust the resulting data to guide your process chemistry.
Objective
To analytically decouple hydrolytic cleavage from oxidative polymerization using a controlled RP-HPLC-UV/MS workflow.
Step-by-Step Methodology
Step 1: Preparation of the Self-Validating Matrix
Prepare a 1 mg/mL stock solution of Methyl 3-amino-4,5-dihydroxybenzoate hydrochloride in degassed, LC-MS grade Methanol.
Aliquot the stock into four separate amber vials (A, B, C, D).
Step 2: Application of Orthogonal Stressors
Vial A (Hydrolytic Stress / Base): Add 0.1 N NaOH to achieve pH 10. Purpose: Accelerates ester cleavage.
Vial B (Oxidative Stress): Add 3% H
2
O
2
(v/v) and leave open to ambient air. Purpose: Forces quinone formation.
Vial C (The Validation Control): Add 0.1% Ascorbic Acid (a sacrificial antioxidant) in pH 7.4 buffer. Purpose: If Vial C remains stable while Vial B degrades, you have definitively proven that autoxidation is your primary failure mode, not base-level hydrolysis.
Vial D (Absolute Control): Keep in degassed Methanol at -20°C.
Step 3: Incubation & Quenching
Incubate all vials at 37°C for exactly 4 hours.
Quench Vial A by neutralizing with 0.1 N HCl to pH 5.0.
Quench Vial B by adding a molar excess of sodium thiosulfate to neutralize residual peroxide.
Step 4: RP-HPLC-UV/MS Analysis
Mobile Phase: Use an acidic mobile phase (e.g., 0.1% Formic Acid in Water / Acetonitrile) to keep the amine protonated and prevent on-column oxidation.
Detection: Monitor at 254 nm (for the aromatic ring) and use ESI-MS (Positive ion mode) to track the intact mass (
[M+H]+=184.1
)[1].
Data Interpretation: Look for the
+16
Da shift in MS for primary oxidation, or the
−14
Da shift (loss of methyl group) indicating hydrolysis to the free acid.
Figure 2: Analytical workflow for quantifying degradation profiles.
References
Duocarmycin analogues - WO2020157662A1
Source: Google Patents
URL
The Metabolic Fate of ortho-Quinones Derived from Catecholamine Metabolites
Source: MDPI
URL
Oxidation chemistry of catecholamines and neuronal degeneration: an update
Source: PubMed
URL
"stabilization of Methyl 3-amino-4,5-dihydroxybenzoate"
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who struggle with the rapid degradation of aminocatechols during their assays.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who struggle with the rapid degradation of aminocatechols during their assays. Methyl 3-amino-4,5-dihydroxybenzoate is a highly labile molecule; its structural features—a catechol ring, a primary amine, and a methyl ester—make it exceptionally sensitive to oxidation, polymerization, and hydrolysis.
This guide is designed to move beyond basic handling instructions. By understanding the exact causality of this molecule's degradation, you can implement self-validating protocols that ensure absolute chemical integrity throughout your experimental workflows.
Part 1: The Mechanistic Root of Instability
To stabilize Methyl 3-amino-4,5-dihydroxybenzoate, we must first understand how it degrades. The electron-rich 4,5-dihydroxy (catechol) moiety is highly susceptible to auto-oxidation, a process catalyzed by dissolved oxygen and trace transition metals, leading to the formation of a highly reactive ortho-quinone[1].
Once this ortho-quinone is formed, the C3-amino group of adjacent molecules acts as a potent nucleophile. This triggers rapid intermolecular crosslinking (Schiff base formation or Michael addition), resulting in the dark, melanin-like polymers that researchers observe when their solutions rapidly turn brown or black[1]. Concurrently, the C1-methyl ester is vulnerable to base-catalyzed hydrolysis if the pH is not strictly controlled.
Mechanistic degradation pathways of Methyl 3-amino-4,5-dihydroxybenzoate.
Part 2: Frequently Asked Questions (FAQs)
Q: Why does my solution turn dark brown immediately upon dissolution in standard PBS?A: Standard Phosphate-Buffered Saline (PBS) has a physiological pH of 7.4. At this pH, the primary amine group is unprotonated and highly nucleophilic. Simultaneously, the catechol ring is rapidly oxidized to an ortho-quinone by dissolved oxygen and trace metals present in the buffer[1]. This combination causes immediate, irreversible polymerization.
Q: What is the exact role of combining EDTA and Ascorbic Acid in the buffer?A: Ascorbic acid acts as a sacrificial reducing agent, immediately reducing any formed ortho-quinone back to the stable catechol state. However, ascorbic acid itself is rapidly oxidized by trace copper (Cu2+) and iron (Fe3+) found in most laboratory water. Adding EDTA chelates these transition metals, effectively protecting both the ascorbic acid and the aminocatechol from metal-catalyzed oxidation[2]. This synergistic combination is mandatory for long-term stability[3].
Q: How does pH control prevent polymerization?A: pH controls two critical structural states. Maintaining a slightly acidic environment (pH 3.5–4.5) protonates the amine group to form an ammonium ion (-NH3+). This completely neutralizes its nucleophilicity, preventing it from attacking any transient quinones[4]. Furthermore, this pH range minimizes base-catalyzed hydrolysis of the methyl ester while keeping the catechol protonated and stable.
Part 3: Quantitative Stability Data
The following table summarizes the causal relationship between buffer conditions and the half-life of Methyl 3-amino-4,5-dihydroxybenzoate. Use this data to benchmark your experimental design.
Solvent System
pH
Additives
Temperature
Estimated Half-Life
Visual Indicator of Degradation
1X PBS (Standard)
7.4
None
25°C
< 15 minutes
Rapid dark brown/black coloration
DI Water
~6.0
None
25°C
~2 hours
Yellowing turning to light brown
Acetate Buffer
4.0
None
25°C
~12 hours
Slow yellowing
Acetate Buffer
4.0
1 mM EDTA
25°C
~48 hours
Very faint yellowing
Acetate Buffer
4.0
1 mM EDTA + 5 mM Ascorbic Acid
-80°C
> 6 months
Remains perfectly colorless
Part 4: Troubleshooting Guide & Experimental Protocols
To ensure absolute scientific integrity, the preparation of this compound must be treated as a self-validating system. If the protocol is executed correctly, the solution will remain optically clear.
Protocol: Preparation of a 10 mM Stabilized Stock Solution
Materials Required:
Degassed HPLC-grade water
Sodium Acetate / Acetic Acid
EDTA (Disodium salt)
L-Ascorbic Acid
Argon or Nitrogen gas line
Step-by-Step Methodology:
Solvent Degassing: Boil 100 mL of HPLC-grade water for 5 minutes, then cool it rapidly under a continuous stream of Argon or Nitrogen gas to displace dissolved oxygen.
Buffer Formulation: To the degassed water, add Sodium Acetate and Acetic Acid to achieve a final buffer concentration of 50 mM.
Additive Integration: Add EDTA to a final concentration of 1 mM and L-Ascorbic Acid to a final concentration of 5 mM[2]. Causality note: The ascorbic acid must be added after the EDTA to prevent trace metals in the water from oxidizing the ascorbate before it can be protected.
pH Verification: Verify the pH is strictly between 3.5 and 4.5. Adjust with dilute Acetic Acid if necessary[4].
Compound Dissolution: Weigh the Methyl 3-amino-4,5-dihydroxybenzoate powder in an amber vial to protect it from UV-induced photo-oxidation. Add the stabilized buffer to achieve a 10 mM concentration. Vortex gently under an Argon blanket until fully dissolved.
Self-Validation Check: Inspect the solution against a white background. A successful preparation will be completely colorless. Troubleshooting: If the solution exhibits a yellow tint within 5 minutes, your water contains excessive heavy metals or the degassing step failed. Discard and restart.
Aliquoting and Storage: Flash-freeze the solution in single-use aliquots using liquid nitrogen and store at -80°C.
Step-by-step workflow for preparing stabilized aminocatechol solutions.
References
Formation of para-quinomethanes via 4-aminobutycatechol oxidation and ortho-quinone tautomerism. ResearchGate. Available at:[Link]
Acute prooxidant effects of vitamin C in EDTA chelation therapy and long-term antioxidant benefits of therapy. PubMed / USDA ARS. Available at:[Link]
EDTA's Role in Ascorbic Acid Preservation. Scribd. Available at:[Link]
Molecular Determinants of Optical Modulation in ssDNA–Carbon Nanotube Biosensors. NIH.gov. Available at:[Link]
Technical Support Center: Optimizing the Synthesis of Methyl 3-amino-4,5-dihydroxybenzoate
This guide is designed for researchers, chemists, and professionals in drug development who are working on the synthesis of methyl 3-amino-4,5-dihydroxybenzoate, a key intermediate in various pharmaceutical and chemical...
Author: BenchChem Technical Support Team. Date: March 2026
This guide is designed for researchers, chemists, and professionals in drug development who are working on the synthesis of methyl 3-amino-4,5-dihydroxybenzoate, a key intermediate in various pharmaceutical and chemical applications. This document provides in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis, ensuring higher yields, purity, and reproducibility.
Introduction: The Chemistry at Hand
The synthesis of methyl 3-amino-4,5-dihydroxybenzoate typically starts from gallic acid (3,4,5-trihydroxybenzoic acid). The process involves two main transformations: esterification of the carboxylic acid and selective amination of the aromatic ring. The primary challenge lies in the high reactivity of the catechol-like dihydroxy- moiety, which is prone to oxidation, and the need for regioselective amination.[1] This guide will address common pitfalls and provide scientifically grounded solutions.
Frequently Asked Questions (FAQs)
Q1: My initial esterification of gallic acid to methyl gallate is giving low yields. What are the most common causes and how can I improve it?
A1: Low yields in the Fischer esterification of gallic acid are often due to incomplete reaction or side reactions. Here are the key factors to consider for optimization:
Catalyst Choice and Amount: Strong protic acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) are standard. However, due to the presence of multiple hydroxyl groups which can be partially protonated, it's crucial to use a sufficient amount of catalyst. A stoichiometric quantity relative to the gallic acid might be necessary to ensure enough free acid is available to catalyze the reaction effectively.
Driving the Equilibrium: Fischer esterification is a reversible reaction. To push the equilibrium towards the product (methyl gallate), you can:
Use a large excess of methanol: Employing methanol as the solvent ensures a high concentration of one reactant, favoring product formation according to Le Châtelier's principle.
Remove water: The water produced during the reaction can be removed using a Dean-Stark apparatus if a co-solvent that forms an azeotrope with water (e.g., toluene) is used.
Reaction Time and Temperature: Ensure the reaction is heated to reflux for an adequate duration (typically 4-8 hours). Monitor the progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
Q2: I am observing significant darkening of my reaction mixture during the synthesis. What is causing this and how can I prevent it?
A2: The darkening of the reaction mixture is a strong indicator of oxidation of the dihydroxybenzoic acid derivatives. The catechol-like structure is highly susceptible to oxidation, especially at elevated temperatures and in the presence of air (oxygen).
Inert Atmosphere: To minimize oxidation, it is highly recommended to perform the reaction under an inert atmosphere, such as nitrogen or argon. This is particularly critical during heating steps.
Temperature Control: Avoid excessively high temperatures. While reflux is often necessary for esterification, ensure it is not more vigorous than required. Overheating can accelerate decomposition and oxidation.
Purification of Starting Materials: Impurities in the starting gallic acid can sometimes catalyze oxidation. Using purified starting materials can lead to a cleaner reaction.
Q3: What are the best strategies for the selective amination of the gallic acid derivative ring? I'm struggling with regioselectivity and side products.
A3: Achieving regioselective amination at the 3-position is a significant challenge. Direct amination of the aromatic ring often requires harsh conditions and can lead to a mixture of isomers. A more controlled approach is often a nitration followed by a reduction.
Nitration and Reduction: A common and effective strategy is the nitration of methyl gallate to introduce a nitro group, followed by its reduction to an amine.
Protecting Groups: The hydroxyl groups are highly activating and can lead to undesired side reactions during nitration. It is often necessary to protect the hydroxyl groups before nitration.[2][3] Acetyl or benzyl protecting groups are commonly used and can be removed after the amination sequence.[4][5]
Controlled Nitration: Use mild nitrating agents and carefully control the reaction temperature to favor the desired regioselectivity.
Reduction: The nitro group can then be reduced to an amine using standard methods like catalytic hydrogenation (e.g., H₂ over Pd/C) or metal-acid reductions (e.g., Sn/HCl or Fe/HCl).
Directed C-H Amination: More advanced, modern methods involve directed C-H activation for amination. For instance, iridium-catalyzed C-H ortho-amination of benzoic acids has been developed, offering high regioselectivity.[6][7] While potentially more complex to set up, these methods can provide a more direct route to the desired product.[6][7]
Troubleshooting Guide
Problem
Potential Causes
Recommended Solutions
Low or No Product Yield
1. Incomplete reaction. 2. Incorrect stoichiometry of reagents. 3. Inactive catalyst. 4. Degradation of starting material or product.
1. Increase reaction time and/or temperature; monitor with TLC. 2. Carefully re-check all calculations and measurements. 3. Use a fresh, high-purity catalyst. 4. Run the reaction under an inert atmosphere; purify starting materials.
Product Contaminated with Starting Material
1. Incomplete conversion. 2. Inefficient work-up.
1. See "Low or no product yield" solutions. 2. During the aqueous work-up after esterification, ensure complete neutralization of the acid catalyst with a base like NaHCO₃ to remove unreacted carboxylic acid into the aqueous layer.
Formation of Multiple Products (Poor Selectivity)
1. Lack of protecting groups on hydroxyls during nitration. 2. Harsh reaction conditions leading to side reactions.
1. Protect the hydroxyl groups (e.g., as acetates or ethers) before attempting electrophilic aromatic substitution.[4][5] 2. Lower the reaction temperature and consider using milder reagents.
Difficulty in Product Purification
1. Presence of polar impurities. 2. Product is an oil and difficult to crystallize.
1. Utilize column chromatography with a suitable solvent system. 2. If the product is an amine, it can be converted to its hydrochloride salt, which is often a crystalline solid and easier to purify by recrystallization.
Experimental Protocols
Protocol 1: Esterification of Gallic Acid (Fischer Esterification)
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve gallic acid in a large excess of anhydrous methanol (e.g., 20 equivalents).
Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (1.0-1.2 equivalents) to the stirred solution.
Reaction: Heat the mixture to a gentle reflux for 4-8 hours. Monitor the reaction's progress by TLC.
Work-up: After cooling, remove the excess methanol under reduced pressure. Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate until no more gas evolves. Wash with brine, dry the organic layer over anhydrous sodium sulfate, and concentrate to yield crude methyl gallate.[8]
Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol/water.
Protocol 2: General Troubleshooting Workflow
Caption: A general workflow for troubleshooting the synthesis.
Visualization of Key Concepts
Protecting Group Strategy Logic
The use of protecting groups is a cornerstone of synthesizing complex molecules with multiple reactive sites.[5]
Caption: The impact of using protecting groups on reaction selectivity.
References
Synthesis, antimicrobial evaluation and QSAR studies of gallic acid derivatives. (2013). SADGURU PRAKASHAN.
Synthetic Gallic Acid Derivatives as Models for a Comprehensive Study of Antioxidant Activity. (n.d.). Scilit.
SYNTHESIS OF METHYL ESTERS OF GALLIC ACID AND ITS DERIVATIVES. (2024). Eurasian Journal of Engineering and Technology.
[Synthesis of gallic acid derivatives with L-thiazolidin-4-carboxylic acid and study on their antiradical and antitoxic activity]. (n.d.). PubMed. Available at: [Link]
Synthesis and Biological Evaluation of Gallic acid Peptide Derivatives. (2014). International Journal of Pharmaceutical Sciences Review and Research.
Protecting Groups. (n.d.). University of Rochester. Available at: [Link]
Late‐Stage Amination of Drug‐Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium‐Catalyzed C−H Activation. (2021). PMC. Available at: [Link]
Optimization of reaction parameters for the synthesis of natural aroma esters by factorial design. (n.d.). RSC Publishing. Available at: [Link]
Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. (2024). MDPI. Available at: [Link]
Late-Stage Amination of Drug-Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium-Catalyzed C-H Activation. (2021). PubMed. Available at: [Link]
1 Protecting Group Strategies in Carbohydrate Chemistry. (n.d.). Wiley-VCH. Available at: [Link]
Synthesis and evaluation of methyl 3,4,5-trihydroxybenzoate and methyl 3,4,5-trihydroxybenzohydrazide as additives for natural rubber composites. (2021). ResearchGate. Available at: [Link]
Autonomous Optimization of Discrete Reaction Parameters: Mono-Functionalization of a Bifunctional Substrate via a Suzuki-Miyaura Reaction. (2024). ChemRxiv. Available at: [Link]
Supporting Information. (n.d.). CDC Stacks. Available at: [Link]
Protecting Group Strategies for Complex Molecule Synt. (2024). JOCPR. Available at: [Link]
Methyl 3-amino-4-butanamido-5-methylbenzoate. (n.d.). PMC. Available at: [Link]
Optimization of reaction conditions for the synthesis of compounds 3, 4... (n.d.). ResearchGate. Available at: [Link]
Decarboxylative amination of benzoic acids bearing electron-donating substituents and nonactivated amines. (2022). Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]
Oxidation of Hydroxy- and Dihydroxybenzoic Acids Under the Udenfriend's Conditions. An HPLC Study. (2018). ResearchGate. Available at: [Link]
"removing impurities from Methyl 3-amino-4,5-dihydroxybenzoate"
Prepared by: Senior Application Scientist, Chemical Process Development Audience: Researchers, scientists, and drug development professionals. Topic: Guidance on the effective removal of common impurities from Methyl 3-a...
Author: BenchChem Technical Support Team. Date: March 2026
Prepared by: Senior Application Scientist, Chemical Process Development
Audience: Researchers, scientists, and drug development professionals.
Topic: Guidance on the effective removal of common impurities from Methyl 3-amino-4,5-dihydroxybenzoate.
Methyl 3-amino-4,5-dihydroxybenzoate is a valuable building block in synthetic chemistry, particularly in the development of pharmaceuticals. Its structure, featuring both electron-donating amino and hydroxyl groups, makes it highly susceptible to oxidation and prone to carrying over impurities from its synthesis. This guide provides practical, in-depth solutions to common purification challenges encountered during its handling and use.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems in a question-and-answer format, providing not just the solution, but the chemical reasoning behind it.
Experimental Protocols & Workflows
Frequently Asked Questions (FAQs)
References
Optimization
Technical Support Center: Scaling Up Methyl 3-Amino-4,5-dihydroxybenzoate Production
Welcome to the Technical Support Center for the synthesis and scale-up of Methyl 3-amino-4,5-dihydroxybenzoate . This compound is a critical highly-functionalized building block frequently utilized in the synthesis of ac...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the synthesis and scale-up of Methyl 3-amino-4,5-dihydroxybenzoate . This compound is a critical highly-functionalized building block frequently utilized in the synthesis of acetyl-CoA carboxylase inhibitors[1] and as a payload precursor for antibody-drug conjugates (ADCs), such as Duocarmycin analogues[2].
Scaling up this molecule presents unique chemical engineering challenges, primarily due to the extreme oxidation sensitivity of its ortho-aminophenol and catechol moieties, as well as the thermal hazards associated with nitro reduction. This guide provides mechanistic troubleshooting, FAQs, and a self-validating Standard Operating Protocol (SOP) to ensure high-yield, high-purity production on a multi-kilogram scale.
Mechanistic Workflows & Degradation Pathways
To successfully scale this process, operators must understand both the synthetic pathway and the primary mode of product failure (oxidative degradation).
Figure 1: Two-step synthesis workflow for Methyl 3-amino-4,5-dihydroxybenzoate hydrochloride.
Figure 2: Oxidative degradation pathway of the free base under atmospheric conditions.
Troubleshooting Guides & FAQs
Q1: Why does the reaction mixture turn dark brown or black during the workup of the hydrogenation step, and how do I prevent it?Causality: The target molecule contains an ortho-aminophenol and a catechol moiety. In its free base form, this electron-rich aromatic system is highly susceptible to single-electron transfer oxidation by atmospheric oxygen. This rapidly forms ortho-iminoquinones or ortho-quinones, which subsequently polymerize into dark, tarry substances.
Solution: You must isolate the product as an acid addition salt (e.g., hydrochloride). Protonating the amine group drastically reduces the electron density of the aromatic ring, raising its oxidation potential and stabilizing the molecule. As detailed in the 2[2], add HCl in dioxane to the reaction mixture prior to or during the hydrogenation step so the free base is never exposed to air without protonation.
Q2: During scale-up of the nitro reduction, we are experiencing dangerous thermal spikes. What is the safest approach?Causality: The reduction of an aromatic nitro group to an aniline is highly exothermic (
ΔH≈−130
kcal/mol). In a batch reactor, saturating a mixture of the nitro precursor and Pd/C with hydrogen gas can lead to a thermal runaway, solvent boiling, and dangerous over-pressurization.
Solution: Shift from batch to semi-batch hydrogenation. Control the reaction rate by mass-transfer limitation—specifically, by metering the
H2
gas feed rate rather than dumping it in all at once. Maintain strict temperature control via a jacketed reactor, ensuring the internal temperature does not exceed 30 °C.
Q3: The esterification step yields are lower than expected on a >1 kg scale, with significant unreacted starting material. How can we drive it to completion?Causality: Fischer esterification is an equilibrium-driven process. On a small scale, a large excess of methanol easily drives the reaction forward. On a larger scale, the water generated (1 equivalent) accumulates and shifts the equilibrium backwards, especially if the reflux condenser returns all condensate directly to the reactor without removing the water.
Solution: Utilize a chemical dehydrating agent. Adding trimethyl orthoacetate or trimethyl orthoformate to the reaction mixture will chemically scavenge the generated water, driving the reaction to quantitative conversion[3].
Scale-Up Standard Operating Protocol (SOP)
This protocol is adapted from validated pharmaceutical scale-up procedures[2] and incorporates self-validating checkpoints to ensure operational integrity.
Phase 1: Esterification
Charge: To a jacketed glass-lined reactor, charge 3,4-dihydroxy-5-nitrobenzoic acid (1.0 eq) and Methanol (10 volumes).
Catalysis: Slowly add concentrated
H2SO4
(0.1 eq) while maintaining the internal temperature below 40 °C.
Reflux: Heat the mixture to reflux (approx. 65 °C) for 16–19 hours.
Self-Validation Checkpoint: Monitor via HPLC. The reaction is complete when the starting material is <1.0%. If the reaction stalls, the equilibrium has halted; add 0.5 eq of trimethyl orthoacetate to scavenge water.
Workup: Evaporate the bulk of the methanol under reduced pressure. Partition the residue between Ethyl Acetate and brine. Extract the aqueous layer twice more with Ethyl Acetate.
Crystallization: Dry the combined organic layers over
Na2SO4
, evaporate, and recrystallize the resulting solid from water to yield Methyl 3,4-dihydroxy-5-nitrobenzoate as an orange-brown crystalline solid.
Phase 2: Catalytic Hydrogenation & Salt Formation
Critical Safety Note: Ensure the reactor is heavily purged with Nitrogen before introducing Hydrogen gas.
Charge: Dissolve Methyl 3,4-dihydroxy-5-nitrobenzoate (1.0 eq) in Ethanol (15 volumes) in a pressure reactor.
In Situ Salt Formation: Add 4M HCl in dioxane (1.0 eq) directly to the solution. This ensures the amine is protonated the moment it is formed, preventing downstream oxidation[2].
Catalyst Addition: Under a strict Nitrogen blanket, carefully add 10% Pd/C (10 wt%).
Reduction: Degas the mixture with Nitrogen (3 cycles), then flush with Hydrogen gas. Stir under a controlled Hydrogen atmosphere (e.g., 2-3 bar) while metering the gas feed to keep the internal temperature
≤
30 °C. Stir for approximately 8 hours.
Filtration: Filter the mixture through a pad of Celite to remove the Pd/C. This must be done under a Nitrogen atmosphere. Wash the filter cake with degassed Ethanol.
Self-Validation Checkpoint: The filtrate should be a pale yellow solution. If the solution begins to turn pink, dark red, or brown, oxygen ingress has occurred. The system validates its own inertness by remaining pale yellow.
Isolation: Evaporate the filtrate under reduced pressure to afford Methyl 3-amino-4,5-dihydroxybenzoate hydrochloride as a pale yellow solid[2].
Quantitative Scale-Up Metrics
The following table summarizes expected deviations and necessary adjustments when transitioning from a benchtop synthesis to a pilot-scale production.
Process Parameter
Bench Scale (10 g)
Pilot Scale (1 kg)
Scale-Up Adjustments & Causality
Esterification Time
16–19 hours
24+ hours
Mass transfer limitations increase reaction time. Use chemical water scavengers (e.g., trimethyl orthoacetate) to force equilibrium.
Reduction Temp
20–25 °C (Ambient)
Max 30 °C (Jacketed)
Nitro reduction is highly exothermic. Active jacket cooling and metered
H2
addition are mandatory to prevent thermal runaway.
Catalyst Loading
10 wt% (Pd/C)
2–5 wt% (Pd/C)
Superior agitation in pilot reactors increases gas-liquid mass transfer, allowing for lower, more economical catalyst loadings.
Overall Yield
75–80%
65–70%
Yield attrition at scale typically occurs during the final filtration/crystallization due to trace oxygen exposure. Strict inertion is required.
References
Pyrazolospiroketone acetyl-CoA carboxylase inhibitors
Source: WO2009144554A1 - Google Patents
URL:[1]
Duocarmycin analogues
Source: WO2020157662A1 - Google Patents
URL:[2][3]
A Senior Application Scientist's Guide to the Structural Validation of Methyl 3-amino-4,5-dihydroxybenzoate and Its Isomers
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of a synthesized or isolated compound is a cornerstone of scientific rigor. This guide provides an in-depth, compar...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of a synthesized or isolated compound is a cornerstone of scientific rigor. This guide provides an in-depth, comparative analysis for the structural validation of Methyl 3-amino-4,5-dihydroxybenzoate, with a critical examination of its key isomer, Methyl 4-amino-3,5-dihydroxybenzoate. By presenting supporting experimental data and detailed protocols, this document serves as a practical resource for ensuring the chemical identity and purity of these important aromatic compounds.
The Imperative of Isomer Differentiation
The subtle shift of a functional group on an aromatic ring can dramatically alter a molecule's biological activity, toxicity, and physicochemical properties. In the case of substituted aminodihydroxybenzoates, precise structural elucidation is paramount. This guide will focus on the comparative analysis of two key isomers to highlight the power of modern analytical techniques in making these critical distinctions.
Core Analytical Techniques for Structural Elucidation
A multi-technique approach is essential for the comprehensive validation of molecular structures.[1] We will focus on the synergistic use of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which provide detailed information about the connectivity of atoms and the overall molecular weight and fragmentation patterns, respectively.
Comparative Spectral Analysis: A Tale of Two Isomers
The following sections detail the expected and observed spectral data for Methyl 3-amino-4,5-dihydroxybenzoate and its potential isomer, Methyl 4-amino-3,5-dihydroxybenzoate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[2] The chemical shift, splitting pattern, and integration of proton (¹H) and carbon-¹³ (¹³C) signals provide a detailed map of the molecular framework.
¹H NMR Spectral Data Comparison
Proton Assignment
Methyl 3-amino-4,5-dihydroxybenzoate (Expected)
Methyl 4-amino-3,5-dihydroxybenzoate (Predicted)
Rationale for Differentiation
-OCH₃
~3.8 ppm (singlet)
~3.8 ppm (singlet)
The chemical shift of the methyl ester protons is expected to be similar in both isomers.
Aromatic H
~7.1 ppm (d, J≈2 Hz), ~6.4 ppm (d, J≈2 Hz)
~6.9 ppm (s)
The key difference lies in the aromatic region. The 3-amino isomer will show two distinct aromatic protons with a small meta-coupling. The 4-amino isomer, due to symmetry, will exhibit a single resonance for its two equivalent aromatic protons.
-NH₂
Broad singlet, variable chemical shift
Broad singlet, variable chemical shift
The chemical shift of amine protons is highly dependent on solvent and concentration.
-OH
Broad singlets, variable chemical shift
Broad singlets, variable chemical shift
The chemical shift of hydroxyl protons is also highly variable.
¹³C NMR Spectral Data Comparison
Carbon Assignment
Methyl 3-amino-4,5-dihydroxybenzoate (Expected)
Methyl 4-amino-3,5-dihydroxybenzoate (Predicted)
Rationale for Differentiation
-OCH₃
~52 ppm
~52 ppm
The chemical shift of the methyl ester carbon will be similar.
C=O
~167 ppm
~167 ppm
The carbonyl carbon chemical shift is expected to be in a similar range.
Aromatic C-H
2 distinct signals
1 signal
The number of aromatic C-H signals will directly reflect the symmetry of the molecule.
Aromatic C-NH₂
1 signal
1 signal
The carbon attached to the amino group will have a characteristic chemical shift.
Aromatic C-OH
2 distinct signals
2 distinct signals
The carbons bearing the hydroxyl groups will be identifiable.
Aromatic C-COOCH₃
1 signal
1 signal
The carbon attached to the ester group will have a distinct chemical shift.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of a compound and, through fragmentation analysis, offers valuable clues about its structure.
Mass Spectrometry Data Comparison
Analysis
Methyl 3-amino-4,5-dihydroxybenzoate
Methyl 4-amino-3,5-dihydroxybenzoate
Rationale for Differentiation
Molecular Ion (M⁺)
m/z = 183
m/z = 183
Both isomers have the same molecular formula (C₈H₉NO₄) and therefore the same molecular weight.
Key Fragmentation Pathways
Loss of •OCH₃ (m/z 152), Loss of CO₂CH₃ (m/z 124)
Loss of •OCH₃ (m/z 152), Loss of CO₂CH₃ (m/z 124)
While the major initial fragmentation pathways may be similar, the relative abundances of subsequent fragment ions could differ based on the stability of the resulting fragments, which is influenced by the substituent positions.
Experimental Protocols
The following are detailed, step-by-step methodologies for the key experiments.
NMR Sample Preparation Protocol
This protocol outlines the standard procedure for preparing a small organic molecule for NMR analysis.[2][3][4][5][6]
Materials:
Sample (5-20 mg for ¹H NMR, 20-50 mg for ¹³C NMR)
Deuterated solvent (e.g., DMSO-d₆, CDCl₃)
High-quality 5 mm NMR tube
Pasteur pipette
Small vial
Kimwipe or cotton plug
Procedure:
Weigh the appropriate amount of the sample into a clean, dry vial.
Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.
Gently swirl or vortex the vial to dissolve the sample completely.
Place a small cotton or Kimwipe plug into a Pasteur pipette to act as a filter.
Filter the sample solution through the plugged pipette directly into the NMR tube. This removes any particulate matter that could affect the spectral quality.
Carefully cap the NMR tube.
Label the NMR tube clearly.
The sample is now ready for analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol provides a general procedure for the analysis of aromatic compounds using GC-MS.[7][8][9][10][11]
Instrumentation and Conditions:
Gas Chromatograph: Agilent 7890B or equivalent
Mass Spectrometer: Agilent 5977A or equivalent
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Injector Temperature: 250°C
Oven Program:
Initial temperature: 100°C, hold for 2 minutes
Ramp: 10°C/min to 280°C
Hold at 280°C for 5 minutes
Carrier Gas: Helium at a constant flow of 1 mL/min
Ionization Mode: Electron Ionization (EI) at 70 eV
Mass Range: m/z 40-400
Procedure:
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent (e.g., methanol, ethyl acetate).
Injection: Inject 1 µL of the prepared sample into the GC-MS system.
Data Acquisition: Acquire the data over the specified mass range.
Data Analysis:
Identify the peak corresponding to the analyte.
Analyze the mass spectrum of the peak to determine the molecular ion and fragmentation pattern.
Compare the obtained spectrum with a reference library or theoretical fragmentation patterns.
Visualizing the Validation Workflow
The following diagrams illustrate the logical flow of the structural validation process.
Caption: A decision tree for differentiating between the two isomers based on their ¹H NMR spectra.
Conclusion
The structural validation of Methyl 3-amino-4,5-dihydroxybenzoate requires a meticulous and comparative analytical approach. By leveraging the distinct spectral fingerprints generated by NMR and MS, researchers can confidently differentiate it from its isomers. The detailed protocols and logical workflows presented in this guide provide a robust framework for achieving accurate and reliable structural elucidation, a critical step in advancing drug discovery and development programs.
References
Fiehn, O. (n.d.). Structure Elucidation of Small Molecules. Fiehn Lab. Retrieved from [Link]
Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]
Rogers, M. T. NMR Facility, Michigan State University. (n.d.). Sample Preparation. Retrieved from [Link]
MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. Retrieved from [Link]
University of Houston. (2023, August 29). Small molecule NMR sample preparation. Retrieved from [Link]
California Air Resources Board. (n.d.). SOP: Determination of Aromatic Compound Content in Multi-Purpose Solvent and Paint Thinner Products. Retrieved from [Link]
U.S. Environmental Protection Agency. (2014, June 27). Standard Operating Procedures for Gas Chromatography/Mass Spectrometry. Retrieved from [Link]
Alishala, A. (n.d.). Structural elucidation of compounds using different types of spectroscopic techniques. Journal of Chemical and Pharmaceutical Sciences. Retrieved from [Link]
Agilent Technologies. (2020, June 16). Fast GC/MS Analysis for Benzene and Total Aromatic Content of Motor Gasoline. Retrieved from [Link]
U.S. Environmental Protection Agency. (n.d.). Standard Operating Procedure for the GC Ms Determination of Volatile Organic Compounds Collected on Tenax. Retrieved from [Link]
Comparative Analysis: Synthesis Methods for Methyl 3-amino-4,5-dihydroxybenzoate
Executive Summary Methyl 3-amino-4,5-dihydroxybenzoate is a highly specialized, electron-rich aromatic building block. It serves as a critical synthetic intermediate in the development of 2-methylbenzoxazole derivatives,...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Methyl 3-amino-4,5-dihydroxybenzoate is a highly specialized, electron-rich aromatic building block. It serves as a critical synthetic intermediate in the development of 2-methylbenzoxazole derivatives, which are utilized as DNA-alkylating payloads in antibody-drug conjugates (ADCs) like duocarmycin analogues 1, and in the synthesis of pyrazolospiroketone acetyl-CoA carboxylase (ACC) inhibitors 2.
Synthesizing this compound requires the reduction of its precursor, methyl 3,4-dihydroxy-5-nitrobenzoate. However, the resulting product features an ortho-aminophenol adjacent to a catechol motif. This structural arrangement presents severe synthetic bottlenecks, primarily extreme susceptibility to autoxidation and strong metal-chelating properties. This guide objectively compares the two primary reduction methodologies—Catalytic Hydrogenation and Metal-Mediated Chemical Reduction—providing researchers with the mechanistic causality and validated protocols needed to maximize yield and purity.
Mechanistic Challenges: Oxidation and Chelation
To successfully synthesize methyl 3-amino-4,5-dihydroxybenzoate, one must engineer the protocol around the molecule's inherent instability:
Autoxidation (The HOMO Energy Problem): The combination of one amino and two hydroxyl groups on a single benzene ring creates a highly electron-rich system. The Highest Occupied Molecular Orbital (HOMO) energy is significantly elevated, making the free base amine highly reactive toward atmospheric oxygen. Without immediate stabilization, the compound rapidly oxidizes into polymeric iminoquinones, turning the reaction mixture from pale yellow to black.
Metal Chelation: The 3-amino-4,5-dihydroxy substitution pattern provides perfect bidentate coordination sites (both the catechol and the o-aminophenol moieties). If transition or post-transition metals are used for reduction, the product will form nearly unbreakable coordination complexes, trapping the target molecule in the aqueous waste phase.
Comparative Methodology Analysis
Method A: Catalytic Hydrogenation (The Gold Standard)
Catalytic hydrogenation using 10% Palladium on Carbon (Pd/C) under a hydrogen atmosphere is the industry standard for this transformation 1.
The Causality of Stabilization: The critical innovation in this method is the addition of a stoichiometric amount of anhydrous acid (typically 4M HCl in dioxane) directly into the reaction mixture prior to or during reduction. As the nitro group is reduced to the amine, the HCl immediately protonates it to form the ammonium salt (-NH₃⁺ Cl⁻). This protonation withdraws electron density from the ring, drastically lowering the HOMO energy and rendering the molecule stable to air. Furthermore, because no soluble metals are used, chelation is entirely avoided.
Method B: Metal-Mediated Chemical Reduction (The Problematic Alternative)
Chemical reduction using Tin(II) chloride (SnCl₂) or Iron powder in acidic media is a classical method for nitro reduction 3.
The Causality of Failure: While SnCl₂ efficiently reduces the nitro group, the resulting Sn(II)/Sn(IV) ions immediately chelate the newly formed aminocatechol. To break these tin emulsions during workup, the mixture must be neutralized with a base (e.g., NaHCO₃). This neutralization deprotonates the amine, generating the highly unstable free base in an oxygen-rich, aqueous environment. The product rapidly oxidizes during extraction, leading to dismal isolated yields (<40%) and severe purity issues.
Quantitative Data Comparison
Parameter
Method A: Catalytic Hydrogenation (Pd/C)
Method B: Chemical Reduction (SnCl₂)
Typical Yield
85% – 98%
20% – 40%
Product Form
Hydrochloride Salt (Stable)
Free Base (Highly Unstable)
Purity (Crude)
>95% (Ready for next step)
<70% (Requires complex purification)
Workup Complexity
Low (Simple filtration through Celite)
High (Emulsions, basic quench required)
Environmental
Green (H₂ byproduct is water, Pd/C recyclable)
Poor (Heavy metal waste generation)
Pathway Visualization
Fig 1: Reaction pathways and stabilization mechanisms for 3-amino-4,5-dihydroxybenzoate synthesis.
This protocol is engineered to prevent oxidation by trapping the product as a salt immediately upon formation.
Preparation: In an oven-dried, round-bottom flask, dissolve methyl 3,4-dihydroxy-5-nitrobenzoate (2.51 g, 11.8 mmol) in anhydrous Ethanol (35 mL).
Acid Trapping: Add 4M HCl in dioxane (2.94 mL, 11.8 mmol, 1.0 eq) directly to the solution. Note: Adding the acid now ensures the amine is protonated the exact millisecond it is generated off the palladium surface.
Catalyst Addition: Carefully add 10% Pd/C (0.25 g, ~10% w/w) under a gentle stream of nitrogen to prevent ignition of the solvent.
Reduction: Degas the mixture by applying a vacuum and backfilling with nitrogen (3x), then backfill with hydrogen gas via a double-layered balloon. Stir vigorously at room temperature for 8 hours.
Workup: Filter the mixture through a pad of Celite under a nitrogen atmosphere to remove the Pd/C. Wash the pad with additional degassed Ethanol.
Isolation: Concentrate the filtrate under reduced pressure to afford methyl 3-amino-4,5-dihydroxybenzoate hydrochloride as a pale yellow solid (approx. 3.0 g, >95% yield) 1.
Self-Validation Check: The solid must be pale yellow. If the edges of the solid turn dark purple or black during evaporation, oxygen has breached the system, or insufficient HCl was added.
Reduction: Add SnCl₂·2H₂O (5.3 g, 23.5 mmol, 5.0 eq). Reflux the mixture for 4 hours.
Quench (The Failure Point): Cool to room temperature and pour into saturated aqueous NaHCO₃ (50 mL) to neutralize the acid and break the tin complex.
Observation: A thick, intractable white emulsion of tin salts will form. The aqueous layer will rapidly turn black as the basic conditions accelerate the autoxidation of the exposed free base amine.
Isolation: Extract with Ethyl Acetate (3x), dry over Na₂SO₄, and concentrate. The resulting product is typically a dark brown/black tar with low isolated yield (<30%), requiring immediate, difficult column chromatography.
A Comparative Guide to the Purity Analysis of Synthetic Methyl 3-amino-4,5-dihydroxybenzoate
Authored by: A Senior Application Scientist This guide provides an in-depth comparison of analytical methodologies for determining the purity of synthetic Methyl 3-amino-4,5-dihydroxybenzoate, a crucial building block in...
Author: BenchChem Technical Support Team. Date: March 2026
Authored by: A Senior Application Scientist
This guide provides an in-depth comparison of analytical methodologies for determining the purity of synthetic Methyl 3-amino-4,5-dihydroxybenzoate, a crucial building block in pharmaceutical and materials science. We will move beyond simple protocol listings to explore the rationale behind selecting specific techniques, focusing on a multi-faceted approach to ensure robust and reliable purity assessment. The discussion is grounded in established analytical principles and provides practical, field-tested insights for researchers, quality control analysts, and drug development professionals.
Introduction: The Criticality of Purity for a Multifunctional Intermediate
Methyl 3-amino-4,5-dihydroxybenzoate is a catechol-containing aromatic amine, a structural motif present in many biologically active molecules. Its synthesis, often proceeding through nitration of a protected dihydroxybenzoate precursor followed by reduction, can introduce a variety of process-related impurities. These can include starting materials, regioisomers (e.g., Methyl 2-amino-4,5-dihydroxybenzoate), and by-products from incomplete reactions or side reactions. For its application in drug development, where it may serve as a key precursor to an Active Pharmaceutical Ingredient (API), even trace impurities can have significant impacts on the safety, efficacy, and stability of the final product. Therefore, a rigorous and well-designed purity analysis workflow is not merely a quality control checkpoint but a fundamental component of process understanding and product safety.
Chapter 1: The Analytical Strategy - An Orthogonal Approach
A single analytical technique is rarely sufficient to declare a compound "pure." A robust purity assessment relies on an orthogonal approach , which involves using multiple analytical methods with different separation and detection principles. This strategy significantly increases the probability of detecting a wide range of potential impurities. For Methyl 3-amino-4,5-dihydroxybenzoate, a combination of chromatographic, spectroscopic, and spectrometric techniques is recommended.
The logical workflow for analyzing a new batch of synthetic material is outlined below. This process ensures that both the identity and purity of the compound are confirmed before it is released for downstream applications.
Caption: Overall workflow for the identity and purity assessment of a synthetic sample.
Chapter 2: Comparative Analysis of Core Purity Techniques
The selection of an analytical technique should be driven by the specific question being asked. Is the goal a routine quality check, the identification of an unknown impurity, or the precise quantification of the main component? Below, we compare the most relevant techniques for analyzing Methyl 3-amino-4,5-dihydroxybenzoate.
High-Performance Liquid Chromatography (HPLC-UV)
Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (e.g., C18 silica gel) and a mobile phase. A UV detector measures the absorbance of the eluting compounds.
Expertise & Experience: This is the workhorse method for purity analysis in the pharmaceutical industry. For Methyl 3-amino-4,5-dihydroxybenzoate, a reverse-phase (RP-HPLC) method is ideal. The catechol and amine functionalities provide a strong UV chromophore, making detection highly sensitive. The key to a good HPLC method is achieving baseline separation between the main peak and all potential impurities, including regioisomers. This is typically accomplished by carefully optimizing the mobile phase composition (e.g., acetonitrile/water with a pH modifier like formic acid or TFA) and gradient.
Trustworthiness: The method's validity is established by its specificity, linearity, accuracy, and precision, as defined by ICH Q2(R1) guidelines. The area percentage of the main peak relative to the total area of all peaks is used to calculate purity, often referred to as "purity by HPLC."
Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle: LC-MS couples the separation power of HPLC with the mass-resolving capability of a mass spectrometer. It provides mass-to-charge (m/z) information for each eluting peak.
Expertise & Experience: While HPLC-UV tells you how much of something is there, LC-MS helps to tell you what it is. For impurity profiling, this is invaluable. If an unknown peak is observed in the HPLC chromatogram, its mass can be determined by LC-MS. This allows for the rapid tentative identification of impurities by comparing the measured mass to the masses of potential by-products (e.g., unreacted starting material, dimers, or degradation products).
Trustworthiness: It provides a high degree of confidence in peak identification. The combination of retention time from the LC and the mass from the MS provides two orthogonal data points for compound identification.
Quantitative NMR (qNMR) Spectroscopy
Principle: Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information about a molecule. In its quantitative application (qNMR), the integral of a specific proton signal from the analyte is compared to the integral of a signal from a certified internal standard of known concentration.
Expertise & Experience: qNMR is a primary analytical method as it does not require a reference standard of the analyte itself. It directly measures the molar quantity of the substance. For Methyl 3-amino-4,5-dihydroxybenzoate, a well-resolved aromatic proton signal that does not overlap with impurity or solvent signals can be used for quantification against a standard like maleic acid or dimethyl sulfone. This technique is particularly powerful for assigning a precise purity value (assay) to a reference standard, which can then be used to quantify impurities in other batches via HPLC.
Trustworthiness: When performed correctly with a certified internal standard and proper validation, qNMR is considered one of the most accurate methods for determining purity. It is less susceptible to variations in detector response that can affect chromatographic methods.
Data Summary: A Comparative Overview
Technique
Primary Application
Information Provided
Pros
Cons
HPLC-UV
Routine Purity & Impurity Profiling
Chromatographic Purity (% Area)
High throughput, robust, excellent for quantitating known impurities.
Requires reference standards for impurity identification; detector response can vary between compounds.
LC-MS
Impurity Identification
Retention Time, Mass-to-Charge (m/z) Ratio
Powerful for structural elucidation of unknown impurities; high sensitivity.
Quantification can be complex and less accurate than UV; ion suppression effects.
qNMR
Absolute Purity (Assay)
Structural Confirmation & Molar Quantity
Primary method (no analyte standard needed); highly accurate and precise.
Lower throughput; requires a high-field NMR spectrometer; less sensitive for trace impurities.
This section provides a detailed, step-by-step protocol for the purity analysis of Methyl 3-amino-4,5-dihydroxybenzoate using Reverse-Phase HPLC with UV detection.
Objective: To quantify the purity of Methyl 3-amino-4,5-dihydroxybenzoate and detect process-related impurities.
Materials & Instrumentation:
HPLC system with a quaternary pump, autosampler, column thermostat, and UV-Vis detector (e.g., Agilent 1260 Infinity II or equivalent).
C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
Mobile Phase A: 0.1% Formic Acid in Water (HPLC Grade).
Mobile Phase B: 0.1% Formic Acid in Acetonitrile (HPLC Grade).
Sample Diluent: 50:50 Acetonitrile/Water.
Methyl 3-amino-4,5-dihydroxybenzoate sample.
Experimental Procedure:
Standard Preparation:
Accurately weigh approximately 10 mg of the Methyl 3-amino-4,5-dihydroxybenzoate reference standard into a 100 mL volumetric flask.
Dissolve and dilute to volume with the Sample Diluent to achieve a final concentration of ~0.1 mg/mL.
Sample Preparation:
Prepare the sample to be tested at the same concentration (~0.1 mg/mL) as the standard using the same procedure.
Chromatographic Conditions:
Column: C18, 4.6 x 150 mm, 3.5 µm.
Column Temperature: 30 °C.
Flow Rate: 1.0 mL/min.
Injection Volume: 5 µL.
UV Detection Wavelength: 275 nm (based on UV maxima of the dihydroxybenzoate chromophore).
Gradient Program:
Time (min)
% Mobile Phase B
0.0
5
20.0
95
25.0
95
25.1
5
| 30.0 | 5 |
Analysis Sequence:
Inject a blank (diluent) to ensure no system contamination.
Inject the reference standard five times to establish system suitability (e.g., retention time RSD < 1%, peak area RSD < 2%).
Inject the sample in duplicate.
Data Processing:
Integrate all peaks in the chromatogram from the sample injection, excluding the solvent front.
Calculate the purity by area normalization:
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
This workflow provides a robust system for routine analysis, ensuring that each analytical run is valid and the results are reliable.
Caption: Decision tree for selecting the appropriate analytical technique.
Conclusion
The purity analysis of synthetic Methyl 3-amino-4,5-dihydroxybenzoate demands a scientifically rigorous, multi-technique approach. While RP-HPLC-UV stands as the cornerstone for routine quality control due to its robustness and high throughput, it should not be used in isolation. LC-MS is essential for the rapid identification of unknown impurities, providing critical information for process optimization and safety assessment. For the highest level of accuracy in assigning an absolute purity value, particularly for creating in-house reference standards, qNMR is the method of choice. By judiciously combining these orthogonal techniques, researchers and drug developers can build a comprehensive understanding of their material, ensuring its quality, safety, and suitability for its intended application.
References
Title: ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology.
Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
URL: [Link]
Title: The Current State and Future of Quantitative NMR.
Source: Journal of Medicinal Chemistry, 2021.
URL: [Link]
Comparative
A Researcher's Guide to the Spectroscopic Differentiation of Methyl 3-amino-4,5-dihydroxybenzoate and Its Positional Isomers
Abstract Methyl 3-amino-4,5-dihydroxybenzoate and its structural isomers are substituted aromatic compounds with significant potential in medicinal chemistry and materials science, often serving as key building blocks or...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
Methyl 3-amino-4,5-dihydroxybenzoate and its structural isomers are substituted aromatic compounds with significant potential in medicinal chemistry and materials science, often serving as key building blocks or pharmacophores. Their shared molecular formula (C₈H₉NO₄) and mass make their differentiation a non-trivial analytical challenge. Unambiguous identification is paramount for ensuring the desired biological activity, reaction pathway, and final product purity. This guide provides an in-depth spectroscopic comparison, leveraging Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) to create a definitive analytical framework. We will explore the causal relationships between molecular structure and spectral output, offering field-proven experimental protocols and comparative data to empower researchers in their synthetic and analytical endeavors.
Introduction: The Challenge of Isomeric Purity
The arrangement of amino (-NH₂) and hydroxyl (-OH) groups on the benzene ring dramatically influences the electronic properties, reactivity, and biological interactions of methyl dihydroxybenzoate derivatives. For instance, the catechol-like moiety in Methyl 3-amino-4,5-dihydroxybenzoate is a well-known structural motif in natural antioxidants and bioactive molecules.[1] Positional isomers, while chemically similar, can exhibit vastly different pharmacological profiles or polymerization characteristics.
This guide focuses on providing the analytical tools to distinguish the target compound, Methyl 3-amino-4,5-dihydroxybenzoate (Isomer A) , from two of its representative positional isomers: Methyl 2-amino-4,5-dihydroxybenzoate (Isomer B) and Methyl 4-amino-2,3-dihydroxybenzoate (Isomer C) .
Isomer
Structure
IUPAC Name
A
Methyl 3-amino-4,5-dihydroxybenzoate
B
Methyl 2-amino-4,5-dihydroxybenzoate
C
Methyl 4-amino-2,3-dihydroxybenzoate
Our approach is grounded in the principle that each spectroscopic technique probes a unique aspect of molecular structure, and a combinatorial analysis provides the highest degree of confidence in structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Fingerprint
NMR spectroscopy is arguably the most powerful tool for distinguishing these isomers. The chemical shifts (δ) and coupling patterns of the aromatic protons are uniquely dictated by the substituent positions.
Expertise & Rationale
The electron-donating effects of the -NH₂ and -OH groups increase electron density on the aromatic ring, shielding the attached protons and shifting their signals upfield (to lower ppm values). Conversely, the electron-withdrawing ester group (-COOCH₃) deshields protons, shifting them downfield. The key differentiator, however, is the spin-spin coupling between adjacent protons. Protons ortho to each other will exhibit a large coupling constant (J ≈ 7-9 Hz), while meta coupling is much smaller (J ≈ 2-3 Hz) and para coupling is often negligible.
Experimental Protocol: ¹H and ¹³C NMR
Sample Preparation: Dissolve ~5-10 mg of the purified sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄). The use of DMSO-d₆ is often advantageous as it allows for the observation of exchangeable protons from the -OH and -NH₂ groups.
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.
¹H NMR Acquisition: Obtain a standard one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans.
¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) will be required.
Data Processing: Process the raw data (FID) with Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals to determine proton ratios.
Caption: Standard workflow for NMR sample preparation and analysis.
Comparative Data & Analysis
The predicted ¹H NMR characteristics in the aromatic region are the most telling feature.
Isomer
Aromatic Protons
Predicted Chemical Shifts (ppm)
Predicted Splitting Pattern
Rationale
A
H-2, H-6
~6.5 - 7.0
Two singlets (s) or narrow doublets (d, J≈2-3 Hz)
Protons at C-2 and C-6 are isolated from each other by substituents. They will only exhibit weak meta-coupling, if any.
B
H-3, H-6
~6.8 - 7.2
Two singlets (s)
Protons at C-3 and C-6 are isolated and will appear as singlets. The proton at C-3 will be significantly deshielded by the adjacent ester.
C
H-5, H-6
~6.7 - 7.5
Two doublets (d, J≈8-9 Hz)
The protons at C-5 and C-6 are ortho to each other, leading to a clear AX spin system with characteristic large coupling constants.
Note: Specific chemical shifts are estimations based on data from related compounds like methyl 4-hydroxybenzoate and aminobenzoates.[2][3] Actual values may vary based on solvent and concentration.
The ¹³C NMR will also show a unique set of signals for each isomer based on the electronic environment of each carbon atom, providing confirmatory evidence.
Fourier-Transform Infrared (FTIR) Spectroscopy: Probing Functional Groups and Hydrogen Bonding
FTIR spectroscopy provides valuable information about the vibrational modes of functional groups. For these isomers, the key regions of interest are the O-H/N-H stretching region and the C=O carbonyl stretching region.
Expertise & Rationale
The frequency of the ester carbonyl (C=O) stretch is highly sensitive to its electronic environment and, critically, to intramolecular hydrogen bonding. When a hydroxyl group is positioned ortho to the ester, it can form a strong intramolecular hydrogen bond with the carbonyl oxygen. This weakens the C=O double bond, causing its vibrational frequency to decrease (a redshift) compared to an isomer where such bonding is not possible.
Experimental Protocol: Attenuated Total Reflectance (ATR)
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background scan.
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
Pressure Application: Apply consistent pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
Data Acquisition: Co-add 16-32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.
Data Processing: Perform an ATR correction if necessary and label the significant peaks.
Caption: Experimental workflow for solid-state analysis using FTIR-ATR.
Comparative Data & Analysis
Isomer
Key Vibrational Frequencies (cm⁻¹)
Interpretation
A
O-H/N-H: ~3500-3200 (broad)C=O: ~1690-1675
Broad O-H and N-H stretches indicate intermolecular hydrogen bonding. The C=O stretch is in a typical range for an aromatic ester not involved in strong intramolecular H-bonding.
B
O-H/N-H: ~3500-3200 (broad)C=O: ~1670-1650
The C=O frequency is expected to be significantly lower due to strong intramolecular H-bonding with the ortho -OH group at C-2. This is a key distinguishing feature.
C
O-H/N-H: ~3500-3200 (broad)C=O: ~1690-1675
Similar to Isomer A, the hydroxyl groups are not ortho to the ester, so no significant intramolecular H-bonding with the carbonyl is expected. The spectrum may be very similar to Isomer A in the C=O region.
Note: Frequencies are based on established data for aminobenzoic and hydroxybenzoic acid derivatives.[4][5]
UV-Vis spectroscopy measures the electronic transitions within a molecule. The benzene ring and its substituents form a conjugated system (a chromophore with auxochromes) that absorbs light in the UV region.
Expertise & Rationale
The wavelength of maximum absorbance (λmax) is sensitive to the extent of conjugation and the nature of the substituents. The -OH and -NH₂ groups are powerful auxochromes that cause a bathochromic (red) shift to longer wavelengths. The magnitude of this shift is dependent on their position relative to the primary chromophore (the benzoyl ester system). While this technique may not be as definitive as NMR for distinguishing all isomers, it can provide strong corroborating evidence, especially when comparing isomers with different substitution patterns relative to the ester group. The electronic absorption spectra of catechol and its derivatives are well-studied and show characteristic shifts based on substitution and pH.[6][7]
Experimental Protocol
Solvent Selection: Choose a UV-transparent solvent, such as methanol or ethanol.
Solution Preparation: Prepare a dilute solution of the sample (e.g., 0.01 mg/mL). Ensure the sample is fully dissolved.
Blanking: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer (acquire a blank spectrum).
Measurement: Replace the blank with a cuvette containing the sample solution and record the absorption spectrum, typically from 200 to 400 nm.
Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).
Comparative Data & Analysis
Isomer
Predicted λmax (nm)
Rationale
A & B
~290 - 320
Both isomers have a pararelationship between an electron-donating group (-OH or -NH₂) and the electron-withdrawing ester group, which typically leads to a strong, long-wavelength absorption band. Distinguishing between them may be difficult.
C
~280 - 310
In this isomer, the amino group is meta to the ester. This generally results in a less pronounced bathochromic shift compared to a para-arrangement. The λmax may be at a slightly shorter wavelength than for A and B.
Note: These predictions are based on general principles of UV-Vis spectroscopy for substituted benzenes.[8]
Mass Spectrometry (MS): Confirming Mass and Elucidating Fragmentation
Mass spectrometry provides the exact molecular weight and, through fragmentation analysis, offers clues to the molecule's structure.
Expertise & Rationale
All three isomers have the same molecular formula (C₈H₉NO₄) and will therefore exhibit the same molecular ion peak (M⁺˙) at m/z 183 in an electron ionization (EI) experiment. The differentiation lies in the relative abundance of the fragment ions. The stability of the fragments is dictated by the positions of the substituents. For example, ortho effects can lead to unique fragmentation pathways, such as the facile loss of water or methanol involving two adjacent functional groups.
Experimental Protocol: Electron Ionization (EI-MS)
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or a GC inlet.
Ionization: Bombard the sample with high-energy electrons (typically 70 eV) in the ion source to generate a molecular ion and various fragment ions.
Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).
Detection: Detect the ions to generate a mass spectrum, which is a plot of relative ion abundance versus m/z.
Comparative Data & Analysis
Isomer
Expected Molecular Ion (m/z)
Key Predicted Fragmentations
A
183
Loss of ·OCH₃ (m/z 152), followed by loss of CO (m/z 124). Loss of H₂O from the molecular ion is also possible.
B
183
Similar to A, but may show a more prominent loss of methanol (CH₃OH, 32 Da) from the molecular ion (m/z 151) due to an ortho effect between the ester and the amino/hydroxyl group.
C
183
Similar to A. The fragmentation pattern might be very close to that of Isomer A, making differentiation by EI-MS alone challenging without high-resolution analysis or comparison to authentic standards.
Note: Fragmentation patterns are predicted based on known fragmentation of similar molecules like methyl salicylate.[9] The fragmentation of dihydroxybenzoic acid isomers has also been studied and shows that isomer-specific patterns can be observed.[10][11]
Conclusion: A Multi-faceted Approach to Isomer Identification
Differentiating between positional isomers of Methyl 3-amino-4,5-dihydroxybenzoate requires a systematic and multi-technique spectroscopic approach. No single method provides all the answers, but together they form a robust and self-validating system for structural confirmation.
¹H NMR stands as the primary tool, offering unambiguous differentiation through the analysis of aromatic proton coupling patterns.
FTIR provides a rapid and effective method to identify isomers with potential for intramolecular hydrogen bonding, particularly by observing the shift in the carbonyl C=O stretching frequency.
UV-Vis and Mass Spectrometry serve as powerful confirmatory techniques, verifying the electronic environment and confirming the molecular weight and fragmentation pathways consistent with the proposed structure.
By understanding the causal links between molecular structure and spectroscopic output and by employing the rigorous protocols outlined in this guide, researchers can confidently identify their target compounds, ensuring the integrity and reproducibility of their scientific work.
References
Masoud, M. S., Ali, A. E., Haggag, S. S., & Nasr, N. M. (2014). Spectroscopic studies on gallic acid and its azo derivatives and their iron(III) complexes. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 120, 505-511. [Link]
MDPI. (2025). Spectroscopic Studies on Gallic Acid and Its Azo Derivatives and Their Iron(III) Complexes. MDPI. [Link]
Michałowska, J., & Wróblewska, A. (2009). Spectral and physico-chemical properties of gallic acid (GA) in different solvents. ResearchGate. [Link]
Gondela, A., et al. (2019). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. MDPI. [Link]
Semantic Scholar. (2012). Synthesis and spectroscopic characterization of gallic acid and some of its azo complexes. Semantic Scholar. [Link]
Woźnicka, E., et al. (2007). Spectroscopic and magnetic properties of copper(II) complexes with some derivatives of benzoic acid. ResearchGate. [Link]
Costa, C. M., et al. (2011). Composites of polyethylene and layered cobalt hydroxide salts as potential ultraviolet radiation absorbers. ResearchGate. [Link]
Li, H., et al. (2022). Photoelectron Spectroscopic and Computational Study of the Deprotonated Gallic Acid and Propyl Gallate Anions. Journal of the American Society for Mass Spectrometry, 33(3), 435–442. [Link]
Kumar, V., Sharma, M., & Sharma, L. (2022). DFT calculations, FT Raman, FTIR spectra and vibrational assignment of 2-amino 5-bromobenzoic acid. International Journal of Trend in Scientific Research and Development, 6(3), 486-498. [Link]
Kumar, M., Narasimhan, P. B. (n.d.). Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives. Chitkara University. [Link]
Lai, J., et al. (2016). Supporting Information: Development of Photoactivated Fluorescent N-Hydroxyoxindoles and Their Application for Cell-Selective Imaging. CDC Stacks. [Link]
Doc Brown's Chemistry. (n.d.). Mass spectrum of methyl 2-hydroxybenzoate. Doc Brown's Chemistry. [Link]
Knochenmuss, R., & Zenobi, R. (2000). MALDI Ionization Mechanisms Investigated by Comparison of Isomers of Dihydroxybenzoic Acid. Journal of the American Society for Mass Spectrometry, 11(1), 81-90. [Link]
May, J. W., et al. (2011). SPECTROSCOPIC STUDIES OF THE ANAEROBIC ENZYME-SUBSTRATE COMPLEX OF CATECHOL 1,2-DIOXYGENASE. PMC. [Link]
Rodríguez, A. A., et al. (2017). Oxidation of Substituted Catechols at the Air–Water Interface: Production of Carboxylic Acids, Quinones, and Polyphenols. Environmental Science & Technology, 51(9), 4938–4947. [Link]
Liao, C. L., & Lee, Y. T. (2013). MALDI mechanism of dihydroxybenzoic acid isomers: desorption of neutral matrix and analyte. Journal of the American Society for Mass Spectrometry, 24(5), 744–751. [Link]
ResearchGate. (n.d.). UV-Vis spectra of catechol solution at pH 2 and 12. ResearchGate. [Link]
Khan, I., et al. (2024). Combined Experimental and Theoretical Insights: Spectroscopic and Molecular Investigation of Polyphenols from Fagonia indica via DFT, UV–vis, and FT-IR Approaches. ACS Omega. [Link]
ResearchGate. (n.d.). Effect of Dihydroxybenzoic Acid Isomers on the Analysis of Polyethylene Glycols in MALDI-MS. ResearchGate. [Link]
A Comparative Guide to the Biological Activity of Methyl 3-amino-4,5-dihydroxybenzoate and Its Analogs
For Researchers, Scientists, and Drug Development Professionals Introduction: The Therapeutic Potential of Substituted Benzoates Substituted benzoic acids and their esters are a class of compounds that have garnered sign...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of Substituted Benzoates
Substituted benzoic acids and their esters are a class of compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. The biological effects of these molecules are intricately linked to the nature, number, and position of substituents on the benzene ring. Methyl 3-amino-4,5-dihydroxybenzoate, a derivative of gallic acid, combines the key structural features of an amino group and multiple hydroxyl groups, suggesting a strong potential for a range of biological activities, including antioxidant, anti-inflammatory, and antimicrobial effects. This guide will explore these potential activities by comparing them with well-studied analogs.
Comparative Biological Activities: A Structure-Activity Relationship Perspective
The biological activity of Methyl 3-amino-4,5-dihydroxybenzoate can be logically inferred by examining its structural relatives. The core structure is a methyl ester of an amino-substituted gallic acid. The key functionalities that will dictate its biological profile are the catechol (3,4-dihydroxy) or pyrogallol (3,4,5-trihydroxy) moiety, the amino group, and the methyl ester group.
Antioxidant Activity: The Power of Hydroxyl Groups
The antioxidant capacity of phenolic compounds is largely attributed to their ability to donate a hydrogen atom or an electron to scavenge free radicals. The substitution pattern of hydroxyl groups on the benzoic acid ring plays a pivotal role in this activity.
Key Structure-Activity Relationship Insights:
Number of Hydroxyl Groups: The antioxidant activity of hydroxybenzoic acids generally increases with the number of hydroxyl groups. Gallic acid (3,4,5-trihydroxybenzoic acid) consistently demonstrates higher antioxidant activity than dihydroxybenzoic acids like protocatechuic acid (3,4-dihydroxybenzoic acid).[1] This suggests that Methyl 3-amino-4,5-dihydroxybenzoate, with its three hydroxyl groups, would possess potent antioxidant properties.
Position of Hydroxyl Groups: The relative position of the hydroxyl groups is crucial. Vicinal hydroxyl groups (a catechol or pyrogallol moiety) are significant contributors to high antioxidant activity. This arrangement enhances the stability of the resulting phenoxy radical through resonance and intramolecular hydrogen bonding.
Esterification: Esterification of the carboxylic acid group can modulate the antioxidant activity. While the core radical scavenging ability is retained, the lipophilicity of the molecule is increased, which can influence its activity in different biological environments.[2] For instance, propyl gallate is a more effective antioxidant in certain systems compared to gallic acid due to its enhanced solubility in lipids.[3]
Amino Group Substitution: The introduction of an amino group can further modulate the antioxidant potential. The electron-donating nature of the amino group can enhance the radical scavenging capacity of the phenolic hydroxyl groups.
Note: IC50/EC50 values represent the concentration of the compound required to inhibit 50% of the radical activity. A lower value indicates higher antioxidant activity. The activity of Methyl 3-amino-4,5-dihydroxybenzoate is predicted based on the SAR of its analogs.
Phenolic compounds, particularly those with multiple hydroxyl groups, have demonstrated significant anti-inflammatory properties. These effects are often mediated through the modulation of key inflammatory pathways.
Mechanistic Insights from Analogs:
Inhibition of Pro-inflammatory Mediators: Gallic acid and its derivatives have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6.[7][8] This is often achieved by interfering with signaling pathways like NF-κB.[7]
Enzyme Inhibition: Some hydroxybenzoic acid derivatives can inhibit the activity of cyclooxygenase (COX) enzymes, which are key players in the inflammatory cascade.[8]
Modulation by Esterification: The phenethyl ester of gallic acid (PEGA) has been shown to be more potent in its anti-inflammatory effects compared to gallic acid, suggesting that increasing lipophilicity can enhance bioavailability and cellular uptake.[7]
Given its structural similarity to gallic acid, Methyl 3-amino-4,5-dihydroxybenzoate is likely to exhibit anti-inflammatory activity. The presence of the amino group could further influence its interaction with inflammatory targets.
Antimicrobial Activity: A Broad Spectrum of Possibilities
The antimicrobial properties of phenolic acids and their esters are well-documented. The structural features of Methyl 3-amino-4,5-dihydroxybenzoate suggest potential activity against a range of microorganisms.
Structure-Activity Relationship in Antimicrobial Analogs:
Hydroxyl and Carboxyl Groups: The phenol hydroxyl and carboxyl groups are known to contribute to the antimicrobial activity of benzoic acid derivatives.[9]
Ester Chain Length: The length of the alkyl ester chain can influence antimicrobial potency. For some phenolic acids, increasing the chain length enhances activity up to a certain point.[3]
Amino Group: The presence and position of an amino group can significantly impact the antimicrobial spectrum and potency. Derivatives of p-aminobenzoic acid (PABA) have shown promising antibacterial and antifungal activities.[9]
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation. A lower MIC value indicates greater antimicrobial potency.
Experimental Protocols
To enable researchers to validate the predicted activities of Methyl 3-amino-4,5-dihydroxybenzoate and its newly synthesized analogs, the following are detailed, self-validating experimental protocols for key biological assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay for Antioxidant Activity
This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, causing its decolorization.
Step-by-Step Methodology:
Reagent Preparation:
Prepare a 0.1 mM solution of DPPH in methanol. Store in the dark.
Prepare stock solutions of the test compounds (e.g., Methyl 3-amino-4,5-dihydroxybenzoate and its analogs) and a positive control (e.g., Gallic Acid, Trolox) in methanol at a concentration of 1 mg/mL.
Assay Procedure:
In a 96-well microplate, add 100 µL of various concentrations of the test compounds and the positive control.
Add 100 µL of the DPPH solution to each well.
For the blank, add 100 µL of methanol instead of the test compound.
Incubate the plate in the dark at room temperature for 30 minutes.
Data Acquisition and Analysis:
Measure the absorbance at 517 nm using a microplate reader.
Calculate the percentage of radical scavenging activity using the formula:
% Scavenging = [(A_blank - A_sample) / A_blank] * 100
Plot the percentage of scavenging activity against the concentration of the test compound to determine the IC50 value.
Causality Behind Experimental Choices: The use of a stable radical like DPPH allows for a simple and rapid spectrophotometric measurement of antioxidant activity. Methanol is used as a solvent as it dissolves both the DPPH radical and a wide range of phenolic compounds.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Step-by-Step Methodology:
Preparation of Inoculum:
Culture the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth (e.g., Mueller-Hinton Broth) overnight at 37°C.
Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
Preparation of Test Compounds:
Prepare a stock solution of the test compounds and a positive control antibiotic (e.g., Gentamicin) in a suitable solvent (e.g., DMSO).
Perform serial two-fold dilutions of the stock solutions in the broth in a 96-well microplate.
Assay Procedure:
Add 100 µL of the diluted bacterial inoculum to each well containing 100 µL of the serially diluted compounds.
Include a growth control well (broth + inoculum) and a sterility control well (broth only).
Incubate the plate at 37°C for 18-24 hours.
Data Interpretation:
Visually inspect the wells for turbidity.
The MIC is the lowest concentration of the compound at which there is no visible growth.
Causality Behind Experimental Choices: The broth microdilution method is a standardized and quantitative technique for determining antimicrobial susceptibility. The use of a specific inoculum density ensures reproducibility.
Structure-Activity Relationship (SAR) Summary and Future Directions
The analysis of analogs provides a strong rationale for the potential biological activities of Methyl 3-amino-4,5-dihydroxybenzoate. The key structural determinants of activity are summarized below.
Future research should focus on the synthesis and direct biological evaluation of Methyl 3-amino-4,5-dihydroxybenzoate to confirm these predicted activities. Further derivatization, such as varying the ester alkyl chain and modifying the amino group, could lead to the development of novel therapeutic agents with enhanced potency and selectivity.
References
Lu, Z., Nie, G., Belton, P. S., Tang, H., & Zhao, B. (2006). Structure-activity relationship analysis of antioxidant ability and neuroprotective effect of gallic acid derivatives. Neurochemistry International, 48(4), 263-274. [Link]
Krogh, R., Rades, T., & Saville, D. J. (2000). Structure-activity relationships for the analgesic activity of gallic acid derivatives. European Journal of Pharmaceutical Sciences, 11(4), 341-346. [Link]
Stošić, M., Stojanović, I., Bogojević, D., & Pavlović, D. (2022). Phenethyl Ester of Gallic Acid Ameliorates Experimental Autoimmune Encephalomyelitis. Pharmaceuticals, 15(12), 1546. [Link]
Dhingra, M. S., Dhingra, S., & Kumar, V. (2014). Design, synthesis, physicochemical, and pharmacological evaluation of gallic acid esters as non-ulcerogenic and gastroprotective anti-inflammatory agents. Medicinal Chemistry Research, 23(10), 4437-4448. [Link]
Fereidoon, S., & S-F, K. (2007). Synthetic Gallic Acid Derivatives as Models for a Comprehensive Study of Antioxidant Activity. Helvetica Chimica Acta, 90(11), 2116-2127. [Link]
Krogh, R. (2000). Structure-activity relationships for the analgesic activity of gallic acid derivatives. SciSpace. [Link]
Kim, D. O., & Lee, C. Y. (2016). Antioxidative Activity of Gallic Acid Derivatives. Quantitative Bio-Science, 35(4), 215-220. [Link]
Kumar, N., & Sharma, S. (2012). Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives. Chitkara University. [Link]
Rocha, H. A. O., et al. (2022). Gallic Acid Functionalization Improves the Pharmacological Profile of Fucoidan B: A Polysaccharide with Antioxidant Properties. Marine Drugs, 20(10), 633. [Link]
PubChem. (n.d.). Methyl 3-amino-4-hydroxybenzoate. National Center for Biotechnology Information. [Link]
Verma, S., Singh, A., & Mishra, A. (2013). Antioxidant, Antitumoral and Anti-Inflammatory Activities of Gallic Acid. ResearchGate. [Link]
Ceylan, O., & Tepe, B. (2021). Investigation of in vitro antimicrobial activities of some hydroxybenzoic and hydroxycinnamic acids commonly found in medicinal and aromatic plants. Progress in Nutrition, 23(2), e2021087. [Link]
Tepe, B. (2021). Investigation of in vitro antimicrobial activities of some hydroxybenzoic and hydroxycinnamic acids commonly found in medicinal. Semantic Scholar. [Link]
Liu, Y., et al. (2023). Anti-inflammatory and antioxidative effects of gallic acid on experimental dry eye: in vitro and in vivo studies. Journal of Ophthalmic Inflammation and Infection, 13(1), 22. [Link]
Ahmed, A. A., & Ali, M. A. (2021). Synthesis and evaluation of methyl 3,4,5-trihydroxybenzoate and methyl 3,4,5-trihydroxybenzohydrazide as additives for natural rubber composites. Egyptian Journal of Chemistry, 64(8), 4223-4231. [Link]
Groza, N. V., et al. (2024). Synthesis of Benzoic Acid Esters and Their Antimicrobial Activity. ResearchGate. [Link]
da Silva, A. B., et al. (2022). Synthesis, spectroscopic characterization, thermal analysis, and evaluation of the antioxidant activities of (E)-3,4,5. soachim. [Link]
Anonymous. (2013). A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 22(2), 109-115. [Link]
Belluti, F., et al. (2015). Design, synthesis and evaluation of 3,4-dihydroxybenzoic acid derivatives as antioxidants, bio-metal chelating agents and acetylcholinesterase inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(4), 865-870. [Link]
Belluti, F., et al. (2015). Design, synthesis and evaluation of 3,4-dihydroxybenzoic acid derivatives as antioxidants, bio-metal chelating agents and acetylcholinesterase inhibitors. PubMed. [Link]
Sharma, U., et al. (2022). Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines. Antioxidants, 11(10), 1990. [Link]
NIST. (n.d.). Methyl 3-amino-4-hydroxybenzoate. National Institute of Standards and Technology. [Link]
Kane, C. J., Menna, J. H., & Yeh, Y. C. (1988). Methyl gallate, methyl-3,4,5-trihydroxybenzoate, is a potent and highly specific inhibitor of herpes simplex virus in vitro. I. Purification and characterization of methyl gallate from Sapium sebiferum. Bioscience Reports, 8(1), 85-94. [Link]
Kim, H., et al. (2023). Biosourced Functional Hydroxybenzoate-co-Lactide Polymers with Antimicrobial Activity. Journal of the American Chemical Society, 145(21), 11766-11775. [Link]
A Senior Application Scientist's Guide to the Unambiguous Identification of Methyl 3-amino-4,5-dihydroxybenzoate
Preamble: The Challenge of Isomeric Specificity In the realm of drug discovery and fine chemical synthesis, the precise structural characterization of a molecule is paramount. It is the foundation upon which all subseque...
Author: BenchChem Technical Support Team. Date: March 2026
Preamble: The Challenge of Isomeric Specificity
In the realm of drug discovery and fine chemical synthesis, the precise structural characterization of a molecule is paramount. It is the foundation upon which all subsequent biological and chemical data rests. The seemingly minor transposition of a functional group can drastically alter a compound's pharmacological activity, toxicity, and physicochemical properties. This guide addresses the critical process of confirming the identity of Methyl 3-amino-4,5-dihydroxybenzoate , a substituted aromatic compound with significant potential for isomeric ambiguity.
Our objective is not merely to detect the presence of a molecule with the correct mass and formula, but to definitively establish the substitution pattern on the benzene ring. We will present an orthogonal, multi-technique workflow that serves as a self-validating system, providing an unshakeable, data-driven confirmation of molecular identity. This guide is designed for researchers who require the highest level of analytical rigor, explaining not just the how, but the critical why behind each experimental choice.
Section 1: The Candidate Molecule & Its Isomeric Competitor
Before beginning any analysis, a thorough understanding of the target molecule and its potential alternatives is essential. This foresight allows for the design of experiments that are explicitly intended to differentiate between them.
As is immediately apparent, both compounds share an identical molecular formula and mass. Therefore, low-resolution mass spectrometry or elemental analysis alone would be insufficient for identification. Our challenge lies in distinguishing the specific arrangement of the amino and two hydroxyl groups around the aromatic ring.
Section 2: An Orthogonal Approach to Identity Confirmation
To achieve unambiguous identification, we must employ a series of uncorrelated analytical techniques. This principle of orthogonality ensures that the potential weakness of one method is compensated by the strength of another. Our workflow integrates Nuclear Magnetic Resonance (NMR) for structural elucidation, High-Resolution Mass Spectrometry (HRMS) for elemental composition, and High-Performance Liquid Chromatography (HPLC) for purity assessment and retention behavior.
Caption: Orthogonal workflow for molecular identity confirmation.
Section 3: Primary Structure Elucidation via NMR Spectroscopy
Expertise & Causality: NMR spectroscopy is the cornerstone of structural identification for organic molecules. It is unparalleled in its ability to map the precise connectivity and spatial relationship of atoms. For distinguishing isomers, ¹H NMR is particularly powerful, as the chemical shift and coupling (splitting) patterns of the aromatic protons are exquisitely sensitive to the electronic effects of the surrounding substituents.
Experimental Protocol: ¹H NMR
Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆). The choice of DMSO-d₆ is strategic, as it will solubilize the polar analyte and allow for the exchange and observation of the labile -OH and -NH₂ protons.
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
Acquisition Parameters:
Pulse Program: Standard 1D proton acquisition (e.g., 'zg30').
Number of Scans: 16-64 scans, depending on sample concentration.
Relaxation Delay (d1): 2 seconds.
Acquisition Time: ~4 seconds.
Processing: Apply a standard Fourier transform with a line broadening of 0.3 Hz. Phase and baseline correct the spectrum. Reference the solvent peak (DMSO at δ ~2.50 ppm).
Interpreting the Data: A Comparative Analysis
The key to identification lies in the aromatic region of the spectrum (typically δ 6.0-8.0 ppm). The substitution pattern dictates the number of signals and their splitting.
Parameter
Expected for Methyl 3-amino-4,5-dihydroxybenzoate
Expected for Methyl 5-amino-2,4-dihydroxybenzoate
Rationale
Aromatic Protons
Two singlets.
Two singlets.
Both isomers have two protons on the aromatic ring that are not adjacent to each other, thus they appear as singlets.
Proton H-2
δ ~7.0-7.2 ppm (singlet)
δ ~7.3-7.5 ppm (singlet)
H-2 is ortho to the electron-withdrawing ester group, shifting it downfield. In the competitor, this proton is ortho to an -OH group.
Proton H-6
δ ~6.3-6.5 ppm (singlet)
δ ~6.1-6.3 ppm (singlet)
H-6 is ortho to the electron-donating amino and hydroxyl groups, shifting it significantly upfield. The electronic environment is different for the competitor's H-3 proton.
-OCH₃ Protons
δ ~3.7-3.8 ppm (singlet, 3H)
δ ~3.7-3.8 ppm (singlet, 3H)
The methyl ester protons will have a characteristic chemical shift.
-NH₂ Protons
Broad singlet, δ ~4.5-5.5 ppm (2H)
Broad singlet, δ ~4.0-5.0 ppm (2H)
The exact shift is concentration-dependent.
-OH Protons
Two broad singlets, δ ~8.5-9.5 ppm
Two broad singlets, δ ~9.0-10.0 ppm
Hydroxyl proton shifts are highly variable and depend on hydrogen bonding.
Trustworthiness: The definitive difference lies in the chemical shifts of the two aromatic protons. The specific electronic environment created by the 3-amino, 4,5-dihydroxy pattern will produce a unique spectral fingerprint compared to any other isomer. Correlating this with 2D NMR experiments like COSY and HMBC would provide further, irrefutable proof of the atomic connectivity.
Section 4: High-Resolution Mass Spectrometry for Elemental Composition
Expertise & Causality: While NMR maps the molecular skeleton, HRMS provides an exact mass measurement with enough precision (typically < 5 ppm) to confirm the elemental formula. This experiment is crucial to rule out any unexpected structures or impurities that might have a similar NMR spectrum but a different atomic composition.
Experimental Protocol: LC-HRMS
Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent like methanol or acetonitrile/water.
Chromatography (Optional but Recommended): Use a rapid HPLC gradient on a C18 column to ensure the analyzed peak is pure.
Mobile Phase A: 0.1% Formic Acid in Water
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
Mass Spectrometry:
Ionization Mode: Electrospray Ionization (ESI), positive mode. ESI is a soft ionization technique ideal for polar molecules.
Analyzer: Time-of-Flight (TOF) or Orbitrap.
Mass Range: Scan from m/z 50 to 500.
Resolution: Set to >10,000.
Data Interpretation
The goal is to find the measured mass of the protonated molecule, [M+H]⁺.
Parameter
Theoretical Value (for C₈H₉NO₄)
Acceptance Criteria
Rationale
[M+H]⁺ Ion
184.0604 m/z
Measured m/z = 184.0604 ± 0.0009
A mass accuracy of < 5 ppm provides high confidence in the assigned elemental formula.
This result confirms that the molecule has the formula C₈H₉NO₄, which is consistent with both our target and its isomer, thereby validating the premise for the NMR investigation.
Section 5: Chromatographic Purity and Identity
Expertise & Causality: HPLC is an essential tool for assessing the purity of a sample. In the context of identity confirmation, it demonstrates that the NMR and HRMS data were acquired on a single, pure entity. Furthermore, under standardized conditions, the retention time (RT) serves as a characteristic physical property of the compound.
Experimental Protocol: HPLC-UV
Instrumentation: An HPLC system equipped with a UV/Diode Array Detector (DAD).
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
Mobile Phase B: 0.1% Acetonitrile.
Gradient: 5% to 95% B over 15 minutes.
Flow Rate: 1.0 mL/min.
Detection: Monitor at 254 nm and 280 nm. A DAD allows for the acquisition of the full UV spectrum of the peak for further identity confirmation.
Analysis: Inject the sample and determine the peak area percentage to calculate purity.
Trustworthiness: A result showing a single major peak (>98% purity) validates the spectroscopic data. While the two isomers may have similar retention times, this method is excellent for detecting impurities that could confound other analyses. A reference standard, if available, would allow for direct RT matching for positive identification.
Section 6: Synthesizing the Evidence: A Self-Validating Conclusion
Caption: Logical flow of data integration for identity confirmation.
HRMS confirms the elemental formula is C₈H₉NO₄, eliminating all other possibilities.
HPLC confirms that the sample is pure, ensuring the spectroscopic data represents a single entity.
¹H NMR provides the definitive evidence, distinguishing the unique aromatic proton environment of Methyl 3-amino-4,5-dihydroxybenzoate from all other C₈H₉NO₄ isomers.
By following this rigorous, multi-faceted workflow, a researcher can be confident that the identity of their compound is not just a suggestion, but a validated scientific fact.
References
NIST Chemistry WebBook. (n.d.). Methyl 3-amino-4-hydroxybenzoate. National Institute of Standards and Technology. Retrieved from [Link]
PubChem. (n.d.). Methyl 3-amino-4-hydroxybenzoate. National Center for Biotechnology Information. Retrieved from [Link]
Murphy, J. B., & Stutte, C. A. (1978). Analysis for substituted benzoic and cinnamic acids using high-pressure liquid chromatography. Analytical Biochemistry, 86(1), 220-228. Retrieved from [Link]
U.S. Department of Agriculture. (n.d.). Determination of Benzoic Acid, Sorbic Acid, and Methyl, Ethyl, Propyl, and Butyl Parabens by HPLC. Food Safety and Inspection Service. Retrieved from [Link]
Validation
A Senior Application Scientist's Guide to Cross-Validation of Analytical Data for Methyl 3-amino-4,5-dihydroxybenzoate
Abstract This guide provides a comprehensive framework for the cross-validation of analytical methods for Methyl 3-amino-4,5-dihydroxybenzoate, a key intermediate in pharmaceutical synthesis. As a Senior Application Scie...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This guide provides a comprehensive framework for the cross-validation of analytical methods for Methyl 3-amino-4,5-dihydroxybenzoate, a key intermediate in pharmaceutical synthesis. As a Senior Application Scientist, the focus is on establishing robust and reliable analytical data across different laboratories, instruments, and analytical techniques. This document outlines detailed protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Visible Spectroscopy, and provides a structured approach to inter-laboratory cross-validation. The objective is to ensure data integrity and consistency, which are paramount in drug development and quality control.
Introduction
Methyl 3-amino-4,5-dihydroxybenzoate is a crucial building block in the synthesis of various pharmaceutical compounds. The accuracy and precision of its quantification are critical for ensuring the quality, safety, and efficacy of the final drug product. Analytical method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[1][2][3] Cross-validation takes this a step further by comparing analytical results from two or more laboratories or different analytical methods to ensure consistency and reliability of the data, a critical step when transferring methods or comparing data from different sources.[4][5][6]
This guide will delve into the practical aspects of cross-validating analytical data for Methyl 3-amino-4,5-dihydroxybenzoate, focusing on commonly employed analytical techniques. The principles outlined are grounded in the International Council for Harmonisation (ICH) guidelines, specifically Q2(R1) and the recently updated Q2(R2), which provide a framework for the validation of analytical procedures.[1][3][7][8][9]
The Importance of Cross-Validation
In the pharmaceutical industry, it is common for analytical testing to be performed at different sites, by different analysts, and using different equipment.[5] Cross-validation is essential to:
Ensure Data Comparability: Demonstrate that different methods or laboratories produce equivalent results.[4][6]
Facilitate Method Transfer: Provide documented evidence that a receiving laboratory is qualified to perform a specific analytical method.[5]
Support Regulatory Submissions: Consolidate data from multiple sources for regulatory filings with confidence in its integrity.[5]
Maintain Consistency in Quality Control: Ensure that the quality of the drug substance is consistently monitored throughout its lifecycle.
Analytical Methodologies for Methyl 3-amino-4,5-dihydroxybenzoate
The selection of an appropriate analytical method depends on the specific requirements of the analysis, such as the nature of the sample, the expected concentration of the analyte, and the required level of sensitivity and selectivity. For Methyl 3-amino-4,5-dihydroxybenzoate, a phenolic compound, several techniques are suitable.[10][11][12]
HPLC with UV detection is a widely used technique for the quantification of phenolic compounds due to its robustness, precision, and accuracy.[13][14][15][16]
Experimental Protocol: HPLC-UV Assay
Objective: To develop and validate a precise and accurate HPLC-UV method for the quantification of Methyl 3-amino-4,5-dihydroxybenzoate.
Instrumentation:
HPLC system with a pump, autosampler, column oven, and UV-Vis detector.
Chromatographic Conditions:
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[13][14]
Mobile Phase: A gradient mixture of 0.1% phosphoric acid in water (Solvent A) and acetonitrile (Solvent B). A typical gradient might start at 95% A and ramp to 50% A over 15 minutes.
Insensitive to small, deliberate changes in method parameters (e.g., flow rate, column temperature, mobile phase composition).
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[18] For non-volatile compounds like Methyl 3-amino-4,5-dihydroxybenzoate, a derivatization step is typically required to increase volatility and improve chromatographic performance.[18][19]
Experimental Protocol: GC-MS with Derivatization
Objective: To develop a sensitive and selective GC-MS method for the quantification of Methyl 3-amino-4,5-dihydroxybenzoate following derivatization.
Instrumentation:
Gas chromatograph coupled to a mass spectrometer (GC-MS).
Derivatization:
Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
Procedure: To a dried sample of Methyl 3-amino-4,5-dihydroxybenzoate, add 100 µL of BSTFA + 1% TMCS and 100 µL of pyridine. Heat at 70°C for 30 minutes.
Chromatographic Conditions:
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
Injector Temperature: 280°C.
Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
Mass Spectrometer Conditions:
Ionization Mode: Electron Ionization (EI) at 70 eV.[18]
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of the derivatized analyte.
Sample Preparation:
Prepare a stock solution of Methyl 3-amino-4,5-dihydroxybenzoate (1 mg/mL) in a suitable solvent (e.g., pyridine).
Prepare calibration standards and QC samples and derivatize as described above.
Validation Parameters
The same validation parameters as for HPLC-UV should be assessed, with particular attention to the consistency and completeness of the derivatization reaction.
Method 3: UV-Visible Spectroscopy
UV-Visible spectroscopy is a simple, cost-effective, and rapid method for the quantification of phenolic compounds that absorb UV or visible light.[20] While less specific than chromatographic methods, it can be suitable for the analysis of pure substances or simple mixtures.[21]
Objective: To establish a straightforward UV-Visible spectrophotometric method for the quantification of Methyl 3-amino-4,5-dihydroxybenzoate.
Instrumentation:
UV-Visible Spectrophotometer.
Procedure:
Solvent: Methanol or a suitable buffer solution.
Wavelength of Maximum Absorbance (λmax): Determine the λmax by scanning a solution of Methyl 3-amino-4,5-dihydroxybenzoate across the UV-Vis spectrum.
Calibration Curve: Prepare a series of standard solutions of known concentrations and measure their absorbance at the λmax. Plot a graph of absorbance versus concentration.
Validation Parameters:
Linearity: The method should be linear over a defined concentration range (Beer's Law).
Accuracy and Precision: Assessed similarly to the chromatographic methods.
Specificity: This is a key limitation. The method may not be specific if other components in the sample absorb at the same wavelength.
Cross-Validation of Analytical Methods
Cross-validation is performed to ensure that different analytical methods or laboratories produce comparable results.[4][6][22] This is a critical exercise when transferring a method or when data from multiple sources will be combined.[4][5]
Inter-Laboratory Cross-Validation Workflow
The following workflow outlines the steps for cross-validating an analytical method between two laboratories: the originating laboratory (Lab A) and the receiving laboratory (Lab B).
Caption: Workflow for Inter-Laboratory Cross-Validation.
Experimental Design for Cross-Validation
Sample Selection: A minimum of three batches of Methyl 3-amino-4,5-dihydroxybenzoate should be selected. From each batch, prepare at least six samples.
Analysis:
Lab A: Analyzes all prepared samples using the validated method.
Lab B: Receives the same batches of material and the validated method protocol. After familiarization, Lab B analyzes the same number of samples.
Data Comparison: The results from both laboratories are statistically compared.
Acceptance Criteria for Cross-Validation
The acceptance criteria should be pre-defined in the cross-validation protocol. A common approach is to compare the mean and standard deviation of the results from both laboratories.
Parameter
Acceptance Criteria
Comparison of Means
The mean result from Lab B should be within ±5% of the mean result from Lab A.
Comparison of Precision
The F-test should show no significant difference in the variances of the results from the two labs at a 95% confidence level.
Comparative Data Summary
The following table provides a hypothetical comparison of results from two laboratories for the HPLC assay of Methyl 3-amino-4,5-dihydroxybenzoate.
Batch No.
Lab A Mean Assay (%) (n=6)
Lab A RSD (%)
Lab B Mean Assay (%) (n=6)
Lab B RSD (%)
% Difference in Means
F-test (p-value)
1
99.5
0.8
99.2
0.9
-0.3
> 0.05
2
99.8
0.7
100.1
0.8
+0.3
> 0.05
3
99.3
0.9
99.6
1.0
+0.3
> 0.05
In this example, the data meets the acceptance criteria, demonstrating successful cross-validation.
Conclusion
The cross-validation of analytical data for Methyl 3-amino-4,5-dihydroxybenzoate is a critical process for ensuring data integrity and consistency across different analytical methods and laboratories. By following a structured approach based on established guidelines such as ICH Q2(R1), and by implementing robust experimental designs and pre-defined acceptance criteria, researchers, scientists, and drug development professionals can have a high degree of confidence in their analytical results. This guide provides a practical framework for achieving this, ultimately contributing to the development of safe and effective pharmaceutical products.
References
ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
SPECTROPHOTOMETRIC METHODS FOR THE MEASUREMENT OF TOTAL PHENOLIC COMPOUNDS AND TOTAL FLAVONOIDS IN FOODS. Redalyc. [Link]
Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. PMC. [Link]
Validation of Analytical Procedures Q2(R2). ICH. [Link]
32 Factorial Design for Optimization of HPLC-UV Method for Quantification of Gallic acid in Lohasava and Pippalyasava. ResearchGate. [Link]
Profiling methods for the determination of phenolic compounds in foods and dietary supplements. PMC. [Link]
ICH Q2(R2) Validation of analytical procedures. European Medicines Agency. [Link]
From Lab to Shelf: A Reliable UV Spectrophotometric Technique for Gallic Acid Analysis in Medicines and Nutraceuticals. Asian Journal of Pharmaceutical Research and Development. [Link]
A Review of the Analytical Methods for the Determination of 4(5)-Methylimidazole in Food Matrices. ResearchGate. [Link]
Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. PMC. [Link]
Application of gas chromatography/mass spectrometry (GC/MS) to the analysis of benzodiazepines. ResearchGate. [Link]
Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]
Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. [Link]
Direct Injection Gas Chromatographic/Mass Spectrometric Analysis for Denatonium Benzoate in Specific Denatured Alcohol Formulations. ACS Publications. [Link]
RP-HPLC Method Development and Validation of Gallic acid in Polyherbal Tablet Formulation. Journal of Applied Pharmaceutical Science. [Link]
Qualitative Analysis of Gallic Acid by HPLC Method In Different Extracts of Terminalia Bellerica Roxb. Fruit. FABAD Journal of Pharmaceutical Sciences. [Link]
Cross-Validation of Bioanalytical Methods: When, Why and How? Pharma IQ. [Link]
Techniques for Analysis of Plant Phenolic Compounds. MDPI. [Link]
The Role of UV-Visible Spectroscopy for Phenolic Compounds Quantification in Winemaking. IntechOpen. [Link]
GALLIC ACID ANALYSIS BY HIGH-RESOLUTION LIQUID CHROMATOGRAPHY ON REVERSE PHASES IN RASPBERRY FLOWER EXTRACT (Rubus idaeus L.). Journal of Sustainable Technologies and Materials. [Link]
Benzodiazepines identified by capillary gas chromatography-mass spectrometry, with specific ion screening used to detect benzophenone derivatives. PubMed. [Link]
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]
A Review of the Analytical Methods for the Determination of 4(5)-Methylimidazole in Food Matrices. MDPI. [Link]
An Application of Gas Chromatography-Mass Spectrometry (GC-MS) Fast Automated Scan/SIM Type (FASST) in Determining the Preservative Levels in Foods. Scirp.org. [Link]
Pharmaceutical Analytical Methods Validation, Verification and Transfer. CD Formulation. [Link]
-OH What? A Review of Mass Spectrometry Techniques for the Analysis of Phenolic Compounds. iMedPub. [Link]
A Comparative Benchmarking Guide to Methyl 3-amino-4,5-dihydroxybenzoate and its Analogs in Antioxidant and Anti-inflammatory Applications
This guide provides a comprehensive performance comparison of Methyl 3-amino-4,5-dihydroxybenzoate and its structurally related alternatives for researchers, scientists, and drug development professionals. In the absence...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a comprehensive performance comparison of Methyl 3-amino-4,5-dihydroxybenzoate and its structurally related alternatives for researchers, scientists, and drug development professionals. In the absence of direct experimental data for Methyl 3-amino-4,5-dihydroxybenzoate, this analysis leverages data from closely related analogs to project its potential efficacy. The comparisons are grounded in established in vitro assays, and detailed protocols are provided to enable researchers to validate these findings and extend the comparisons to their specific molecules of interest.
Introduction: The Rationale for Comparison
Methyl 3-amino-4,5-dihydroxybenzoate belongs to the family of hydroxybenzoic acids, a class of compounds renowned for their antioxidant and anti-inflammatory properties. The therapeutic potential of these molecules stems from their ability to scavenge free radicals and modulate inflammatory pathways. The structural backbone, a di- or tri-hydroxylated benzene ring, is the key pharmacophore. The addition of an amino group and esterification are common strategies to modulate the physicochemical properties and biological activity of the parent molecule.
This guide will focus on comparing the anticipated performance of Methyl 3-amino-4,5-dihydroxybenzoate with its parent compounds, Gallic Acid (3,4,5-trihydroxybenzoic acid) and Protocatechuic Acid (3,4-dihydroxybenzoic acid), as well as their corresponding methyl and ethyl esters. This comparison will provide valuable insights into the structure-activity relationships governing the antioxidant and anti-inflammatory efficacy of this class of compounds.
Chemical Structures of Compared Compounds
The following diagram illustrates the chemical structures of the compounds discussed in this guide.
Caption: Chemical structures of the compared hydroxybenzoic acid derivatives.
Part 1: Comparative Antioxidant Performance
The antioxidant activity of phenolic compounds is primarily attributed to their ability to donate a hydrogen atom from their hydroxyl groups to stabilize free radicals. The number and position of these hydroxyl groups, as well as other substituents on the aromatic ring, significantly influence this activity.
In Vitro Antioxidant Activity Data
The following table summarizes the reported antioxidant activities of gallic acid, protocatechuic acid, and their esters from various in vitro assays. The data is presented as IC50 values, which represent the concentration of the compound required to scavenge 50% of the free radicals in the assay. A lower IC50 value indicates higher antioxidant activity.
Note: Direct comparative data in the same study is limited, and assay conditions can vary. The provided values are for relative comparison.
Structure-Activity Relationship Insights
Number of Hydroxyl Groups: Gallic acid, with three hydroxyl groups, generally exhibits stronger antioxidant activity than protocatechuic acid, which has two.[1]
Esterification: Esterification of the carboxylic acid group can modulate the antioxidant activity. Some studies suggest that alkyl esters of protocatechuic acid have better radical-scavenging capacity than the parent acid.[4] This is potentially due to increased lipophilicity, which can enhance interaction with radical species in certain environments.
Amino Group Substitution: The introduction of an amino group to the aromatic ring, as in Methyl 3-amino-4,5-dihydroxybenzoate, is expected to influence the electron-donating properties of the molecule. This could potentially enhance its radical scavenging ability, although experimental verification is required.
Part 2: Comparative Anti-inflammatory Performance
The anti-inflammatory effects of hydroxybenzoic acids are often attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX). These enzymes are responsible for the production of pro-inflammatory mediators like prostaglandins and leukotrienes.
In Vitro Anti-inflammatory Activity Data
The following table summarizes the reported inhibitory activities of the compared compounds against inflammatory enzymes.
Mechanistic Insights into Anti-inflammatory Action
Gallic acid and its derivatives have been shown to exert their anti-inflammatory effects by modulating key signaling pathways, such as NF-κB and MAPK, which leads to a reduction in the expression of pro-inflammatory cytokines and enzymes like COX-2.[5][8] The presence of the catechol (in protocatechuic acid derivatives) or pyrogallol (in gallic acid derivatives) moiety is crucial for this activity.
The following diagram illustrates the general mechanism of COX-2 inhibition by these compounds.
Caption: Simplified signaling pathway of COX-2 mediated inflammation and points of inhibition by hydroxybenzoic acids.
Part 3: Experimental Protocols
To facilitate further research and direct comparison, detailed protocols for key in vitro assays are provided below.
Synthesis of Methyl 3-amino-4,5-dihydroxybenzoate (Proposed)
While a specific protocol for Methyl 3-amino-4,5-dihydroxybenzoate was not found, a general method can be adapted from the synthesis of similar compounds, such as methyl 3-amino-4-hydroxybenzoate.[9] This would likely involve the esterification of 3-amino-4,5-dihydroxybenzoic acid.
Materials:
3-amino-4,5-dihydroxybenzoic acid
Anhydrous methanol
Thionyl chloride or a strong acid catalyst (e.g., sulfuric acid)
Round-bottom flask
Magnetic stirrer and stir bar
Reflux condenser
Ice bath
Rotary evaporator
Ethyl acetate
Saturated sodium bicarbonate solution
Brine
Anhydrous magnesium sulfate
Silica gel for column chromatography
Procedure (Thionyl Chloride Method):
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-amino-4,5-dihydroxybenzoic acid in anhydrous methanol.
Cool the solution in an ice bath.
Slowly add thionyl chloride dropwise to the stirred solution.
After the addition is complete, remove the ice bath and heat the mixture to reflux for 4-6 hours.
Monitor the reaction by thin-layer chromatography (TLC).
Once the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator.
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.
Extract the aqueous mixture with ethyl acetate.
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.
Purify the crude product by silica gel column chromatography to obtain pure Methyl 3-amino-4,5-dihydroxybenzoate.
This assay is a common and reliable method for determining the free radical scavenging activity of a compound.
Materials:
DPPH (2,2-diphenyl-1-picrylhydrazyl)
Methanol or ethanol
Test compounds and a reference standard (e.g., Gallic Acid, Trolox)
96-well microplate
Microplate reader
Procedure:
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
Prepare a series of dilutions of the test compounds and the reference standard in methanol.
In a 96-well microplate, add a specific volume of each compound dilution to the wells (in triplicate).
Add the DPPH solution to each well to initiate the reaction.
Include a control group containing only the DPPH solution and methanol.
Incubate the plate in the dark at room temperature for 30 minutes.
Measure the absorbance of each well at 517 nm using a microplate reader.
Calculate the percentage of DPPH radical scavenging activity for each concentration of the test compounds.
Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of the DPPH radical.
In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of COX enzymes, which are key mediators of inflammation.
Materials:
Purified COX-1 and COX-2 enzymes
Arachidonic acid (substrate)
Assay buffer (e.g., Tris-HCl)
Cofactors (e.g., hematin, epinephrine)
Test compounds and a reference inhibitor (e.g., celecoxib for COX-2, indomethacin for both)
Detection system (e.g., ELISA for PGE2, fluorometric or colorimetric probe)
96-well plate
Incubator
Plate reader
Procedure (General):
Prepare solutions of the COX enzymes, arachidonic acid, and test compounds in the assay buffer.
In a 96-well plate, add the assay buffer, cofactors, and the test compound or reference inhibitor to the appropriate wells.
Add the COX enzyme to each well and pre-incubate for a specified time at a controlled temperature (e.g., 37°C).
Initiate the enzymatic reaction by adding arachidonic acid to each well.
Incubate for a specific period to allow for prostaglandin synthesis.
Stop the reaction (e.g., by adding a stopping reagent).
Quantify the amount of prostaglandin E2 (PGE2) produced using a suitable detection method (e.g., ELISA).
Calculate the percentage of COX inhibition for each concentration of the test compound.
Determine the IC50 value for both COX-1 and COX-2 to assess the compound's potency and selectivity.
The following diagram outlines the general workflow for an in vitro COX inhibition assay.
Caption: General experimental workflow for an in vitro cyclooxygenase (COX) inhibition assay.
Conclusion and Future Directions
This guide provides a comparative framework for evaluating the performance of Methyl 3-amino-4,5-dihydroxybenzoate based on the known activities of its structural analogs. The available data suggests that this compound is likely to possess significant antioxidant and anti-inflammatory properties. The presence of the dihydroxybenzoyl core, common to potent antioxidants and anti-inflammatory agents, supports this hypothesis.
However, it is crucial to emphasize that direct experimental evaluation of Methyl 3-amino-4,5-dihydroxybenzoate is necessary to confirm these predictions and to accurately quantify its potency and selectivity. Researchers are encouraged to utilize the provided protocols to perform head-to-head comparisons with the benchmark compounds discussed in this guide. Future studies should focus on elucidating the precise mechanisms of action and evaluating the in vivo efficacy and safety of this promising compound.
References
Antioxidant, Anti-Inflammatory, and Oral Bioavailability of Novel Sulfonamide Derivatives of Gallic Acid. (n.d.). PMC. Retrieved March 20, 2026, from [Link]
Lipoxygenase Inhibitor Screening Assay Kit. (n.d.). Bio-Techne. Retrieved March 20, 2026, from [Link]
Procedure for assay of 15-lipoxygenase inhibition. (n.d.). ResearchGate. Retrieved March 20, 2026, from [Link]
Structure−Property−Activity Relationship of Phenolic Acids and Derivatives. Protocatechuic Acid Alkyl Esters. (2010, May 6). Journal of Agricultural and Food Chemistry. Retrieved March 20, 2026, from [Link]
Antioxidant, Antitumoral and Anti-Inflammatory Activities of Gallic Acid. (n.d.). ResearchGate. Retrieved March 20, 2026, from [Link]
Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. (n.d.). PMC. Retrieved March 20, 2026, from [Link]
COX2 Inhibitor Screening Assay Kit. (n.d.). BPS Bioscience. Retrieved March 20, 2026, from [Link]
Gallic acid and neurodegenerative diseases. (2023, November 15). ScienceDirect. Retrieved March 20, 2026, from [Link]
Cyclooxygenase (COX) Activity Assay Kit (Fluorometric) (BN00779). (n.d.). Assay Genie. Retrieved March 20, 2026, from [Link]
Lipoxygenase Activity Assay Kit (Fluorometric). (n.d.). BioVision. Retrieved March 20, 2026, from [Link]
COX Fluorescent Inhibitor Screening Assay Kit. (n.d.). Interchim. Retrieved March 20, 2026, from [Link]
5-Lipoxygenase Inhibitor Screening Kit (Fluorometric). (n.d.). BioVision. Retrieved March 20, 2026, from [Link]
Development of a Radiochemical Cyclooxygenase-1 and -2 in Vitro Assay for Identification of Natural Products as Inhibitors of Prostaglandin Biosynthesis. (n.d.). ACS Publications. Retrieved March 20, 2026, from [Link]
Pharmacological effects of gallic acid in health and diseases: A mechanistic review. (n.d.). PMC. Retrieved March 20, 2026, from [Link]
The Potential Health Benefits of Gallic Acid: Therapeutic and Food Applications. (n.d.). PMC. Retrieved March 20, 2026, from [Link]
Improvement of Pro-Oxidant Capacity of Protocatechuic Acid by Esterification. (2014, October 23). PMC. Retrieved March 20, 2026, from [Link]
Comparative study between apocynin and protocatechuic acid regarding antioxidant capacity and vascular effects. (n.d.). Frontiers in Physiology. Retrieved March 20, 2026, from [Link]
Comparison of Antiaging and Antioxidant Activities of Protocatechuic and Ferulic Acids. (n.d.). ResearchGate. Retrieved March 20, 2026, from [Link]
Comparison of Antiaging and Antioxidant Activities of Protocatechuic and Ferulic Acids. (n.d.). Asian Journal of Pharmaceutical and Clinical Research. Retrieved March 20, 2026, from [Link]
Natural Gallic Acid and Methyl Gallate Induces Apoptosis in Hela Cells through Regulation of Intrinsic and Extrinsic Protein Expression. (2023, May 9). MDPI. Retrieved March 20, 2026, from [Link]
Antioxidant activities of methyl gallate and gallic acid using the (DPPH) free radical-scavenging assay a. (n.d.). ResearchGate. Retrieved March 20, 2026, from [Link]
Probing the mechanism of antioxidant and oxidative stability properties of gallic acid and its esters in natural esters: Computational investigations and experiments. (n.d.). IDEAS/RePEc. Retrieved March 20, 2026, from [Link]
Measuring the potential antioxidant activity of methyl gallate: Molecular docking study. (2020, February 12). ThaiScience. Retrieved March 20, 2026, from [Link]
Methyl gallate, gallic acid-derived compound, inhibit cell proliferation through increasing ROS production and apoptosis in hepatocellular carcinoma cells. (2021, March 16). PMC. Retrieved March 20, 2026, from [Link]
Antioxidant and Functional Activities of MRPs Derived from Different Sugar–Amino Acid Combinations and Reaction Conditions. (2021, November 19). Semantic Scholar. Retrieved March 20, 2026, from [Link]
Supporting Information. (n.d.). CDC Stacks. Retrieved March 20, 2026, from [Link]
CN114105790A - Preparation method of 3-amino-4, 5-dibromobenzoic acid methyl ester. (n.d.). Google Patents.
Methyl 3-amino-4-butanamido-5-methylbenzoate. (n.d.). PMC. Retrieved March 20, 2026, from [Link]
Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines. (2021, September 4). MDPI. Retrieved March 20, 2026, from [Link]
Flavonoids as Antidiabetic and Anti-Inflammatory Agents: A Review on Structural Activity Relationship-Based Studies and Meta-Analysis. (2022, October 20). MDPI. Retrieved March 20, 2026, from [Link]
Methyl 3,4-dihydroxybenzoate alleviates oxidative damage in granulosa cells by activating Nrf2 antioxidant pathway. (2024, April 25). PubMed. Retrieved March 20, 2026, from [Link]
Methyl 3-Bromo-4,5-dihydroxybenzoate Attenuates Inflammatory Bowel Disease by Regulating TLR/NF-κB Pathways. (2025, January 19). MDPI. Retrieved March 20, 2026, from [Link]
Neuroprotective Effects of Methyl 3,4-Dihydroxybenzoate against TBHP-Induced Oxidative Damage in SH-SY5Y Cells. (n.d.). PMC. Retrieved March 20, 2026, from [Link]
Comparison of the Neuroprotective and Anti-Inflammatory Effects of the Anthocyanin Metabolites, Protocatechuic Acid and 4-Hydroxybenzoic Acid. (n.d.). PMC. Retrieved March 20, 2026, from [Link]
Chronic Inflammation. (n.d.). Life Extension. Retrieved March 20, 2026, from [Link]
In Vitro Anti-Inflammatory Activity of Methyl Derivatives of Flavanone. (2023, November 29). MDPI. Retrieved March 20, 2026, from [Link]
A Comparative Guide to the Properties of Methyl 3-amino-4,5-dihydroxybenzoate and Its Structural Analogs
Introduction Methyl 3-amino-4,5-dihydroxybenzoate is a member of the aminohydroxybenzoic acid ester family, a class of compounds with significant potential in medicinal chemistry and materials science. These molecules ar...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
Methyl 3-amino-4,5-dihydroxybenzoate is a member of the aminohydroxybenzoic acid ester family, a class of compounds with significant potential in medicinal chemistry and materials science. These molecules are structural analogs of gallic acid, a well-known antioxidant, and possess a unique combination of functional groups—hydroxyl, amino, and methyl ester—that make them versatile building blocks for drug development. The precise arrangement of these groups on the benzene ring dictates the compound's physicochemical properties, reactivity, and biological activity.
Due to the limited availability of specific experimental data for Methyl 3-amino-4,5-dihydroxybenzoate in peer-reviewed literature, this guide provides a comprehensive comparison with its close structural analogs. By examining the properties of these related molecules, we can infer the likely characteristics of the target compound and understand the structure-property relationships within this chemical class. The selected comparators are:
Methyl 3,4,5-trihydroxybenzoate (Methyl Gallate): The parent compound lacking the amino group, serving as a baseline to evaluate the influence of the amine functionality.
Methyl 3-amino-4-hydroxybenzoate: A structural isomer, useful for understanding the impact of substituent positioning.
3-Amino-4,5-dihydroxybenzoic Acid: The parent carboxylic acid, providing insight into the effect of esterification.
This guide is intended for researchers, scientists, and drug development professionals, offering objective comparisons and supporting experimental data to inform synthetic strategies and biological evaluations.
Structural Comparison of Analogs
The subtle differences in the placement and nature of functional groups among these analogs are critical determinants of their chemical and biological profiles. The introduction of an amino group or an additional hydroxyl group can significantly alter electron density, hydrogen bonding potential, and overall polarity.
Caption: Chemical structures of the target compound and its key analogs.
Physicochemical Properties: A Comparative Analysis
The physicochemical properties of a molecule, such as melting point and solubility, are fundamental to its application, influencing everything from reaction conditions to bioavailability. The following table summarizes the available data for our compounds of interest.
Expert Insights: The presence of the free carboxylic acid in the parent acids significantly increases their melting points (often with decomposition) and water solubility compared to their methyl ester counterparts. The addition of the amino group to methyl gallate to form our target compound is predicted to slightly decrease its lipophilicity (logP). The melting point of Methyl 3-amino-4-hydroxybenzoate is substantially lower than that of methyl gallate, suggesting that the substitution pattern and intramolecular hydrogen bonding play a significant role in the crystal lattice energy.
Synthesis and Reactivity
The synthesis of these aminohydroxybenzoate esters typically involves two primary strategies: esterification of a pre-functionalized benzoic acid or functional group manipulation (e.g., nitration followed by reduction) on a pre-existing ester.
The Application Scientist's Guide to Methyl 3-amino-4,5-dihydroxybenzoate: Operational Handling, Experimental Utility, and Mechanistic Disposal
As a Senior Application Scientist, I approach chemical handling not merely as a set of regulatory hurdles, but as a deeply mechanistic discipline. Methyl 3-amino-4,5-dihydroxybenzoate is a highly functionalized, electron...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I approach chemical handling not merely as a set of regulatory hurdles, but as a deeply mechanistic discipline. Methyl 3-amino-4,5-dihydroxybenzoate is a highly functionalized, electron-rich aromatic compound. It serves as a critical intermediate in the synthesis of complex active pharmaceutical ingredients, most notably acetyl-CoA carboxylase inhibitors[1] and the highly potent duocarmycin analogues used as payloads in Antibody-Drug Conjugates (ADCs)[2].
To build a self-validating safety and operational system in your laboratory, you must understand why this molecule behaves the way it does. This guide synthesizes the physicochemical causality of the compound with field-proven experimental workflows and rigorous, compliant disposal strategies.
Physicochemical Profiling & Hazard Causality
The reactivity of methyl 3-amino-4,5-dihydroxybenzoate is governed by its three distinct functional groups attached to the benzoate core:
The Amino Group (
−NH2
): Acts as a nucleophile in synthesis but poses an environmental hazard upon disposal, as its combustion generates toxic nitrogen oxides (
NOx
).
The Dihydroxy Groups (Catechol moiety): Highly susceptible to auto-oxidation, especially in alkaline environments, leading to the formation of reactive ortho-quinones.
The Methyl Ester: Susceptible to hydrolysis under strongly acidic or basic conditions.
We can summarize the operational parameters and hazard thresholds derived from these structural features in the table below.
Table 1: Physicochemical & Hazard Profile
Property / Hazard
Quantitative Data / Classification
Mechanistic Causality
Molecular Weight
183.16 g/mol
Dictates precise stoichiometric ratios during ADC payload conjugation.
Physical Appearance
Pale yellow to brown solid
Auto-oxidation of the catechol moiety generates colored quinone byproducts.
GHS Classification
Skin Irrit. 2, Eye Irrit. 2
Phenolic hydroxyls disrupt cellular lipid bilayers; the amine acts as a localized irritant.
Combustion Products
CO2
,
CO
,
NOx
High-temperature oxidation of the aniline-like nitrogen yields hazardous nitric oxides.
Solubility Profile
Soluble in polar organics (EtOH, DMSO)
Extensive hydrogen bonding from
−OH
and
−NH2
groups prevents non-polar solvation.
Before discussing disposal, it is essential to understand how this compound is manipulated operationally. In drug development, a standard procedure involves condensing methyl 3-amino-4,5-dihydroxybenzoate with trimethyl orthoacetate to form a benzoxazole ring—a structural hallmark of duocarmycin alkylating subunits[2].
Step-by-Step Methodology:
Suspension: In a dry, round-bottom flask, suspend 1.0 equivalent of methyl 3-amino-4,5-dihydroxybenzoate (typically utilized as a hydrochloride salt to prevent premature oxidation) in 4.0 equivalents of trimethyl orthoacetate.
Causality: Trimethyl orthoacetate acts as both the reactant and the solvent, providing a massive stoichiometric excess to drive the equilibrium forward.
Thermal Condensation: Heat the stirred suspension to reflux (approx. 110°C) for exactly 1 hour.
Causality: The thermal energy overcomes the activation barrier for the initial nucleophilic attack by the amine, followed by the elimination of methanol to close the stable benzoxazole ring.
Isolation via Anti-Solvent: Cool the reaction mixture to room temperature, then pour it slowly into a 5x volume of hexane.
Causality: The highly polar benzoxazole intermediate is insoluble in non-polar hexane. The rapid shift in dielectric constant forces the product to crash out of solution as a precipitate.
Purification: Isolate the pale yellow solid via vacuum filtration and dry under high vacuum (
<0.1
mbar) to remove residual methanol and hexane.
Fig 1: Step-by-step synthesis workflow for benzoxazole intermediate generation.
Mechanistic Disposal Strategy
The disposal of methyl 3-amino-4,5-dihydroxybenzoate cannot be treated as standard non-hazardous organic waste. The presence of the amino group dictates our entire downstream logistical plan. When subjected to thermal destruction, the nitrogen heteroatom oxidizes into nitrogen oxides (
NOx
), which are highly regulated environmental pollutants. Therefore, disposal must strictly adhere to high-temperature incineration protocols equipped with alkaline scrubbing, as mandated by EPA hazardous waste management standards[3] and the National Research Council's Prudent Practices in the Laboratory[4].
Step-by-Step Disposal Protocol:
Waste Segregation (The Dioxin Prevention Rule): Collect all unreacted solid waste and contaminated consumables (weighing paper, spatulas) in a designated "Halogen-Free Organic Nitrogenous Waste" container.
Causality: Segregating this waste from chlorinated or fluorinated solvents is critical. Co-incineration of aromatic rings with halogens at sub-optimal temperatures can generate highly toxic polychlorinated dibenzodioxins (PCDDs).
Solubilization (For Liquid Injection Incinerators): If required by your institutional waste management facility, dissolve the solid waste in a highly combustible, non-halogenated solvent (e.g., ethanol or acetone).
Causality: Dissolution ensures a uniform, high calorific value, preventing "cold spots" during liquid injection incineration and guaranteeing complete thermal destruction of the aromatic core.
High-Temperature Incineration: Transfer the segregated waste to a licensed RCRA-approved disposal facility. The facility must utilize a chemical incinerator operating above 1000°C with a residence time of at least 2 seconds.
Alkaline Scrubbing: Verify that the incineration facility utilizes an alkaline wet scrubber system on their exhaust stacks.
Causality: The
NOx
gases generated from the amino group are acidic. The alkaline scrubber (typically utilizing sodium hydroxide or calcium hydroxide) neutralizes these gases into harmless nitrate and nitrite salts before atmospheric release, ensuring environmental compliance[3].
Fig 2: Mechanistic disposal and incineration workflow for nitrogenous organics.
Immediate Spill Response & Decontamination
In the event of a localized laboratory spill (e.g., dropping a 50g reagent bottle), operational safety relies on preventing aerosolization.
Do not sweep the dry powder. The fine particulate nature of the compound will aerosolize, leading to respiratory irritation.
Wetting: Gently mist the spill with a compatible polar solvent (such as isopropanol or a 10% ethanol/water mixture) to suppress dust formation.
Collection: Scoop the wetted slurry into a chemically compatible, sealable polyethylene container using a non-sparking tool.
Surface Decontamination: Because the molecule is highly polar due to its dihydroxy and amino groups, the residual film can be effectively washed away with standard laboratory detergent and warm water. Collect the first wash as aqueous hazardous waste.
Advanced Safety & Operational Handling Guide: Methyl 3-amino-4,5-dihydroxybenzoate
Executive Summary & Chemical Profile Methyl 3-amino-4,5-dihydroxybenzoate is a highly specialized organic intermediate frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including a...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Chemical Profile
Methyl 3-amino-4,5-dihydroxybenzoate is a highly specialized organic intermediate frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including acetyl-CoA carboxylase inhibitors and duocarmycin analogues. While its unique structural motifs—an aniline derivative coupled with a catechol (4,5-dihydroxy) moiety—make it synthetically valuable, they also introduce significant handling risks.
This guide provides drug development professionals and laboratory scientists with field-proven, mechanistically grounded protocols for safely handling this compound. By understanding the causality behind its reactivity, researchers can implement self-validating safety systems that protect both personnel and experimental integrity.
Mechanistic Hazard Assessment (The "Why")
To handle Methyl 3-amino-4,5-dihydroxybenzoate safely, one must understand its intrinsic reactivity. The primary hazard does not stem solely from the parent compound, but from its rapid oxidative degradation products.
The 4,5-dihydroxy (catechol) group is highly susceptible to auto-oxidation or enzymatic oxidation when exposed to ambient oxygen or basic conditions. This oxidation yields a highly electrophilic ortho-quinone [2]. These ortho-quinones act as potent Michael acceptors that rapidly deplete cellular antioxidants (like glutathione) and covalently adduct to nucleophilic cysteine or lysine residues on skin and respiratory proteins [2]. This protein adduction is the fundamental mechanism driving the compound's potential for severe skin sensitization, respiratory irritation, and localized cellular toxicity.
Figure 1: Mechanistic pathway of catechol auto-oxidation leading to protein adduction and toxicity.
Quantitative Hazard Metrics
Based on structural proxy data for closely related aminohydroxybenzoates, the following quantitative and categorical hazard metrics apply [1]:
Metric / Property
Value / Classification
Operational Implication
Molecular Formula
C8H9NO4
Contains reactive amine and catechol groups; prone to oxidation.
Molecular Weight
183.16 g/mol
Presents as a fine, low-density powder; high risk of aerosolization.
Skin Irritation
Category 2
Requires robust barrier protection; permeates standard thin latex.
Eye Irritation
Category 2
Mandates orbital-sealing chemical splash goggles.
STOT-SE (Respiratory)
Category 3
Must be handled exclusively under active local exhaust ventilation.
Personal Protective Equipment (PPE) Matrix
Do not rely on standard baseline PPE. The specific reactivity of the catechol and ester moieties requires a targeted approach to barrier protection.
PPE Category
Specification
Mechanistic Justification (The "Why")
Hand Protection
Double-layered Nitrile (min 0.11 mm thickness)
The methyl ester moiety can act as a permeation enhancer. Double-gloving ensures a sacrificial outer layer if the reactive powder adheres and begins oxidative degradation on the glove surface [1].
Eye Protection
Snug-fitting chemical splash goggles
Fine milled powders carry static charge and easily aerosolize. Standard safety glasses lack orbital seals, leaving the ocular mucosa vulnerable to electrophilic quinone dust [1].
Body Protection
Tyvek® sleeves or dedicated lab coat with knit cuffs
Prevents accumulation of dust on exposed wrists. The amino-catechol structure will permanently stain and covalently bind to exposed skin proteins [2].
Respiratory
N95/P100 Particulate Respirator
Mitigates inhalation of STOT-SE 3 respiratory irritants if a failure in primary engineering controls occurs [1].
Operational Workflow & Handling Protocol
The following step-by-step methodology ensures a self-validating system for safe weighing, transfer, and reaction setup.
Figure 2: Step-by-step operational workflow for the safe handling of reactive catechol derivatives.
Phase 1: Containment & Environmental Validation
Establish Containment : Position all weighing equipment inside a certified Class II Biological Safety Cabinet (BSC) or chemical fume hood.
System Validation : Self-Validating Step — Before opening the chemical vessel, perform a tissue flutter test at the sash opening. A distinct inward pull confirms negative pressure and directional airflow, validating containment integrity before the hazard is exposed.
Phase 2: Anti-Static Weighing & Manipulation
Static Mitigation : Methyl 3-amino-4,5-dihydroxybenzoate frequently accumulates static charge during storage and transit, leading to hazardous "fly-away" aerosolization upon opening.
Discharge : Apply an anti-static ionizer gun (e.g., Zerostat) to both the weighing boat and the grounded stainless-steel spatula.
System Validation : Self-Validating Step — Slowly bring the spatula within 2 cm of the powder. If the powder visibly repels or jumps toward the metal, static is still present. Re-apply the ionizer until the powder remains entirely inert upon approach.
Phase 3: Closed-System Transfer & Reaction Setup
Inert Transfer : Transfer the weighed solid directly into a reaction flask pre-purged with Argon or Nitrogen.
Mechanistic Justification : Because the 4,5-dihydroxy moiety is highly susceptible to auto-oxidation in ambient air, inerting the receiving flask prevents the premature formation of polymeric ortho-quinones. This step protects both the safety of the operator (by preventing the formation of volatile reactive oxygen species) and the synthetic yield of the reaction [2].
Spill Management & Targeted Decontamination
Standard laboratory cleanup protocols can actually exacerbate spills of catechol derivatives.
The Hazard of Basic Cleaners : Do not use basic lab soap for initial cleanup. Basic conditions rapidly accelerate catechol oxidation, leaving permanent, insoluble, melanin-like polymeric stains on benchtops and equipment.
Reduction Wash Protocol : Treat the spill area with a mild reducing solution (e.g., 5% ascorbic acid or sodium metabisulfite). This mechanistically forces any formed ortho-quinones back into their water-soluble, reduced catechol state.
Final Clearance : Wipe the neutralized area with absorbent Tyvek pads, followed by a final pass with 70% Isopropanol to clear any remaining organic residues.
Disposal & Waste Management
Segregation : Segregate all contaminated consumables (weigh boats, gloves, Kimwipes) into sealed, hazardous organic solid waste containers.
Chemical Incompatibility : CRITICAL: Do not mix Methyl 3-amino-4,5-dihydroxybenzoate waste with strong oxidizing agents (e.g., nitric acid, peroxides). The electron-rich aromatic ring will undergo rapid, potentially exothermic oxidative degradation, risking a thermal event in the waste stream [1].
References
Chemical Research in Toxicology - ACS Publications. "Formation and Biological Targets of Quinones: Cytotoxic versus Cytoprotective Effects." American Chemical Society. URL: [Link]
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